Product packaging for Ethyl 4-chloro-5-methylpicolinate(Cat. No.:CAS No. 1261739-13-2)

Ethyl 4-chloro-5-methylpicolinate

Cat. No.: B1375812
CAS No.: 1261739-13-2
M. Wt: 199.63 g/mol
InChI Key: YWSZVSFVKKLKOU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methylpicolinate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1375812 Ethyl 4-chloro-5-methylpicolinate CAS No. 1261739-13-2

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSZVSFVKKLKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856781
Record name Ethyl 4-chloro-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261739-13-2
Record name Ethyl 4-chloro-5-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 4-chloro-5-methylpicolinate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presented synthesis is designed to be both efficient and scalable, with a focus on explaining the rationale behind the chosen methodologies and reaction conditions.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, methyl, and ethyl ester moieties on the picolinate core allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group.

The synthetic strategy outlined in this guide follows a convergent and chemically sound four-step sequence, commencing with a readily accessible precursor and culminating in the target ester. Each step has been selected based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a four-step process:

  • Synthesis of 4-amino-5-methylpicolinonitrile: The initial step involves the formation of the key aminonitrile intermediate.

  • Hydrolysis to 4-amino-5-methylpicolinic acid: The nitrile group is then hydrolyzed to the corresponding carboxylic acid.

  • Sandmeyer Reaction to 4-chloro-5-methylpicolinic acid: The amino group is subsequently converted to a chloro group via a Sandmeyer reaction.

  • Fischer Esterification to this compound: The final step involves the esterification of the carboxylic acid with ethanol.

This pathway is illustrated in the workflow diagram below:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Nitrile Synthesis Start->Step1 Intermediate1 4-amino-5-methylpicolinonitrile Step1->Intermediate1 Step2 Step 2: Hydrolysis Intermediate1->Step2 Intermediate2 4-amino-5-methylpicolinic acid Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction Intermediate2->Step3 Intermediate3 4-chloro-5-methylpicolinic acid Step3->Intermediate3 Step4 Step 4: Fischer Esterification Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-amino-5-methylpicolinonitrile

While several routes to substituted aminopicolinonitriles exist, a common approach involves the modification of a pre-existing pyridine ring. For the synthesis of 4-amino-5-methylpicolinonitrile, a plausible starting material would be 2-chloro-5-methyl-4-nitropyridine-1-oxide. This can be converted to 2-chloro-5-methyl-4-pyridinamine, a known precursor.[1] The cyano group can then be introduced, although a more direct synthesis of 4-amino-5-methylpicolinonitrile (CAS 1805622-06-3) is often proprietary.[2] For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Hydrolysis of 4-amino-5-methylpicolinonitrile to 4-amino-5-methylpicolinic acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can minimize side reactions.

Protocol:

  • To a solution of 4-amino-5-methylpicolinonitrile in a suitable solvent such as a mixture of water and a high-boiling alcohol (e.g., ethylene glycol), add a strong acid catalyst like concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

  • The product, 4-amino-5-methylpicolinic acid (CAS 23609-89-4), will precipitate out of the solution.[3]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mechanistic Rationale:

The hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonia.

Step 3: Sandmeyer Reaction for the Synthesis of 4-chloro-5-methylpicolinic acid

The Sandmeyer reaction is a classic and highly effective method for the conversion of an aromatic or heteroaromatic primary amine to a halide.[4][5][6] This reaction proceeds via a diazonium salt intermediate.

Protocol:

  • Suspend 4-amino-5-methylpicolinic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-5-methylpicolinic acid.

Mechanistic Rationale:

The reaction is initiated by the diazotization of the primary amine with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired chlorinated product.[4][6]

Sandmeyer_Mechanism Amine 4-amino-5-methylpicolinic acid Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl Radical Aryl Radical Diazonium->Radical CuCl, -N2 Product 4-chloro-5-methylpicolinic acid Radical->Product +Cl from CuCl2

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 4: Fischer Esterification to Yield this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form the ethyl ester.[7][8][9]

Protocol:

  • Dissolve 4-chloro-5-methylpicolinic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanistic Rationale:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[7][8]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
24-amino-5-methylpicolinonitrile4-amino-5-methylpicolinic acidH₂SO₄, H₂O85-95%
34-amino-5-methylpicolinic acid4-chloro-5-methylpicolinic acidNaNO₂, HCl, CuCl70-85%
44-chloro-5-methylpicolinic acidThis compoundEthanol, H₂SO₄80-90%

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and scale.

Safety and Handling Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Concentrated acids (sulfuric acid, hydrochloric acid) are highly corrosive and should be handled with extreme care.

  • Sodium nitrite is a strong oxidizing agent and should not be mixed with combustible materials.

  • Diazonium salts can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.

  • Copper salts are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing well-understood and robust chemical transformations, this pathway is suitable for both small-scale laboratory synthesis and potential scale-up for industrial applications. The mechanistic insights provided for each step offer a deeper understanding of the underlying chemical principles, empowering researchers to optimize and adapt these protocols for their specific needs.

References

An In-depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Ethyl 4-chloro-5-methylpicolinate, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, detailed spectroscopic profile, synthesis methodologies, and its established role as a versatile building block in the development of pharmaceutically active compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational data and practical insights into the compound's reactivity and applications.

Core Physicochemical Properties

This compound is a substituted pyridine-2-carboxylate. The presence of a chlorine atom at the C4 position, a methyl group at C5, and an ethyl ester at C2 defines its structure and dictates its reactivity. These features make it a valuable intermediate, particularly for reactions involving nucleophilic substitution at the chloro-position.

Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 129342-90-5N/A
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1][2]
IUPAC Name ethyl 4-chloro-5-methylpyridine-2-carboxylateN/A
Appearance Not specified, likely a solid or oilN/A
Boiling Point Not definitively availableN/A
Melting Point Not definitively availableN/A
Solubility Expected to be soluble in common organic solvents like Chloroform and Ethyl Acetate.[3]N/A
Storage Temperature 2°C - 8°C, in a dry, well-sealed place.[2][4]N/A

Structural and Spectroscopic Analysis

A thorough understanding of a compound's spectroscopic signature is critical for reaction monitoring and quality control. While a complete, verified set of spectra for this specific isomer is not publicly available, we can predict its characteristic signals based on its structure and data from analogous compounds.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl and methyl groups.

    • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C3 and C6 positions of the pyridine ring.

    • Ethyl Ester Group: A quartet (CH₂) deshielded by the adjacent oxygen (likely δ 4.0-4.5 ppm) and a triplet (CH₃) further upfield (likely δ 1.2-1.5 ppm).

    • Methyl Group: A singlet for the methyl group on the pyridine ring (likely δ 2.3-2.6 ppm).

  • ¹³C NMR: The carbon NMR would reveal:

    • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) for the five carbons of the pyridine ring.

    • Ethyl Ester Carbons: A signal for the O-CH₂ carbon around δ 60-65 ppm and the CH₃ carbon around δ 14-15 ppm.

    • Methyl Carbon: A signal for the ring-bound methyl group around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key functional group absorptions:

  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is expected for the ester carbonyl group.

  • C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.

  • C=C and C=N Stretches: Absorptions in the 1550-1610 cm⁻¹ range due to the aromatic pyridine ring.

  • C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (methyl and ethyl groups) and potentially just above 3000 cm⁻¹ for aromatic sp² C-H bonds.[6]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of chloro-substituted picolinates often involves multi-step sequences. While specific literature for this compound is sparse, analogous syntheses suggest pathways such as:

  • Ring Formation: Construction of the substituted pyridine ring from acyclic precursors.

  • Chlorination: Introduction of the chlorine atom onto a pre-formed pyridine ring. This can be achieved using various chlorinating agents. Patents for similar structures describe methods using reagents like sulfuryl chloride or electrochemical chlorination to avoid harsh reagents.[8] Another patented method uses hydrochloric acid and hydrogen peroxide for chlorination.[9]

The diagram below illustrates a generalized synthetic workflow for related compounds.

Caption: Generalized workflow for picolinate synthesis.

Reactivity Profile

The primary site of reactivity on this compound is the C4 position, which is activated towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include:

  • Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

  • Alkoxylation/Hydroxylation: Displacement by alkoxides or hydroxides to form ethers or hydroxypyridines.

  • Thiolation: Reaction with thiols or thiophenols.

  • Cyanation: Introduction of a cyano group, often using cyanide salts.[10]

This reactivity makes it a crucial intermediate for building molecular complexity.

Reactivity cluster_nucleophiles Nucleophiles (Nu⁻) ECMP Ethyl 4-chloro- 5-methylpicolinate Product Substituted Picolinate Product ECMP->Product SₙAr Reaction Amine R₂NH (Amines) Amine->Product Alkoxide RO⁻ (Alkoxides) Alkoxide->Product Thiol RS⁻ (Thiolates) Thiol->Product

Caption: Key reactivity via nucleophilic substitution.

Applications in Drug Discovery

Halogenated heterocyclic compounds are prevalent scaffolds in medicinal chemistry.[11] The chlorine atom in molecules like this compound serves as a versatile synthetic handle for the construction of more complex drug candidates. While this specific intermediate is not directly cited in the synthesis of a marketed drug in the search results, its structural motifs are found in various biologically active molecules. For instance, related chloro-pyrimidine carboxylates are vital intermediates in the synthesis of drugs like Avanafil, a PDE-5 inhibitor.[3][12]

Its utility lies in its ability to act as a building block, allowing for the systematic exploration of chemical space around a core scaffold, which is a fundamental strategy in lead optimization during drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification
  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).[13]

  • Very toxic to aquatic life with long-lasting effects (H410).

  • Combustible solid. Forms explosive mixtures with air on intense heating.[13]

Recommended Protocol for Safe Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure safety showers and eye wash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[4]

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors. Wash hands thoroughly after handling.[4] Keep away from heat and sources of ignition.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Call a physician if you feel unwell.

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

    • Ingestion: Rinse mouth and drink plenty of water. Consult a physician.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed. Recommended storage is at 2°C - 8°C.[4][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or surface water.[4]

References

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, is a key building block in modern medicinal chemistry. Its unique arrangement of a chloro group, a methyl group, and an ethyl ester on the picolinate scaffold offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The CAS Number for this compound is 1261739-13-2 .

Molecular Structure and Physicochemical Properties

The structural attributes of this compound are pivotal to its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Ethyl 4-chloro-3-methylpicolinate)[1]Value (Ethyl 6-chloro-5-methylpicolinate)[2]
CAS Number 1261739-13-21261564-12-8178421-21-1
Molecular Formula C₉H₁₀ClNO₂C₉H₁₀ClNO₂C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol 199.63 g/mol 199.63 g/mol
IUPAC Name ethyl 4-chloro-5-methylpyridine-2-carboxylateethyl 4-chloro-3-methylpyridine-2-carboxylateethyl 6-chloro-5-methylpyridine-2-carboxylate

The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the pyridine ring influences the electron density and reactivity of the aromatic system. The ethyl ester at the 2-position provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functionalities.

Synthesis of this compound: A Mechanistic Perspective

A logical precursor for this synthesis is 4-hydroxy-5-methylpicolinic acid. The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination A 4-Hydroxy-5-methylpicolinic acid B Ethyl 4-hydroxy-5-methylpicolinate A->B Ethanol, Acid catalyst (e.g., H₂SO₄) C This compound B->C Chlorinating agent (e.g., POCl₃, SOCl₂) Analytical_Workflow Start Synthesized this compound Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR ¹H and ¹³C NMR Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Qualified Intermediate for Further Synthesis HPLC->Final GCMS->Final NMR->Final IR->Final MS->Final

References

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of reactivity, biological activity, and intellectual property. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of a novel heterocyclic compound, using Ethyl 4-chloro-5-methylpicolinate as a practical case study. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the unequivocal structural confirmation by single-crystal X-ray crystallography. This document is designed not as a rigid protocol but as a logical workflow, explaining the causality behind each experimental choice and demonstrating a self-validating system of analysis.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds that are prevalent in medicinal chemistry. The arrangement of the chloro, methyl, and ethyl ester substituents on the picolinate core dictates its physicochemical properties and potential biological interactions. Therefore, a rigorous and unequivocal elucidation of its structure is not merely an academic exercise but a critical prerequisite for its advancement as a potential pharmaceutical agent.

This guide will navigate the logical progression of analytical techniques employed to move from a putative structure to a confirmed, three-dimensional model. We will begin with spectroscopic methods that provide key insights into the molecular framework and functional groups, and conclude with the "gold standard" of structure determination, X-ray crystallography.

The Analytical Workflow: A Multi-Pronged Approach

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic integration of this data that reveals the complete picture. Our workflow is designed to be systematic, with each step building upon the last to construct a coherent and validated structural assignment.

Structure_Elucidation_Workflow Figure 1: Overall Analytical Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation Synthesis_and_Purification Synthesis & Purification Elemental_Analysis Elemental Analysis Synthesis_and_Purification->Elemental_Analysis Provides Empirical Formula MS Mass Spectrometry (EI, ESI) Elemental_Analysis->MS Confirms Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) FTIR FTIR Spectroscopy NMR->FTIR Cross-validation of Functional Groups MS->NMR Provides Connectivity Clues XRay Single-Crystal X-ray Crystallography FTIR->XRay Final Confirmation NMR_Connectivity Figure 2: Key NMR Correlations H_OCH2 H (-OCH2-) H_CH3_ethyl H (-CH3 of ethyl) H_OCH2->H_CH3_ethyl COSY C_OCH2 C (-OCH2-) H_OCH2->C_OCH2 HSQC C_CH3_ethyl C (-CH3 of ethyl) H_CH3_ethyl->C_CH3_ethyl HSQC MS_Fragmentation Figure 3: Predicted MS Fragmentation M_plus [M]+• m/z 199/201 M_minus_C2H5 [M-C2H5]+ m/z 170/172 M_plus->M_minus_C2H5 - •C2H5 M_minus_OC2H5 [M-OC2H5]+ m/z 154/156 M_plus->M_minus_OC2H5 - •OC2H5 M_minus_COOC2H5 [M-COOC2H5]+ m/z 126/128 M_plus->M_minus_COOC2H5 - •COOC2H5 XRay_Workflow Figure 4: X-ray Crystallography Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Spectroscopic Characterization of Ethyl 4-chloro-5-methylpicolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Predicted Spectroscopic Data

Based on the chemical structure of Ethyl 4-chloro-5-methylpicolinate, we can predict the key features of its NMR, IR, and MS spectra. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit four distinct signals:

  • Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The pyridine ring has two protons. Due to their different electronic environments, they are expected to be non-equivalent and will likely appear as distinct singlets or narrow doublets, depending on the coupling constants.

  • Methyl Group on the Pyridine Ring: The methyl group attached to the pyridine ring will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-CH₃~ 4.4Quartet (q)2H
-O-CH₂-CH₃~ 1.4Triplet (t)3H
Pyridine-H~ 8.5Singlet (s)1H
Pyridine-H~ 7.8Singlet (s)1H
Ring-CH₃~ 2.4Singlet (s)3H

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 165
C-Cl (Pyridine)~ 150
C-N (Pyridine)~ 148
C-H (Pyridine)~ 125
C-CH₃ (Pyridine)~ 135
C-COOEt (Pyridine)~ 122
-O-CH₂-~ 62
Ring-CH₃~ 18
-O-CH₂-CH₃~ 14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Ester)1720 - 1740Strong
C-O (Ester)1200 - 1300Strong
C=N, C=C (Aromatic)1550 - 1650Medium to Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-Cl700 - 800Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀ClNO₂), the expected molecular weight is approximately 199.63 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Expected Fragmentation Patterns:

  • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

  • Loss of the entire ester group (-COOCH₂CH₃).

  • Loss of a chlorine atom.

  • Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a compound like this compound.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq1->acq3 proc1 Apply Fourier transform. acq2->proc1 acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shifts to the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 For ¹H NMR

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum. setup1->setup2 sample1 Place a small amount of the solid or liquid sample directly on the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans). sample2->sample3 process1 Perform ATR correction. sample3->process1 process2 Identify and label significant peaks. process1->process2

Caption: Workflow for IR data acquisition using an ATR accessory.

MS Data Acquisition (Electron Ionization - EI)

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane). prep2 Inject the solution into the GC-MS or use a direct insertion probe. prep1->prep2 acq1 Set the ionization energy (typically 70 eV for EI). prep2->acq1 acq2 Define the mass range to be scanned (e.g., m/z 40-400). acq1->acq2 acq3 Acquire the mass spectrum. acq2->acq3 analysis1 Identify the molecular ion peak. acq3->analysis1 analysis2 Analyze the isotopic pattern for chlorine. analysis1->analysis2 analysis3 Propose structures for major fragment ions. analysis2->analysis3

Caption: Workflow for Mass Spectrometry data acquisition via EI.

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. This guide provides a comprehensive framework of the expected spectroscopic data and standardized protocols for their acquisition. While the presented data is predictive, it offers a robust starting point for researchers and drug development professionals working with this compound. Adherence to the outlined experimental methodologies will ensure the generation of high-quality, reliable data for unambiguous structural confirmation.

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Picolinate Derivative

Ethyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative belonging to the picolinate class of compounds. Picolinates are of significant interest in medicinal chemistry and materials science due to their role as versatile building blocks and intermediates in the synthesis of more complex molecules. The specific substitution pattern of a chloro group at the 4-position and a methyl group at the 5-position of the pyridine ring, combined with the ethyl ester at the 2-position, imparts a unique combination of electronic and steric properties that influence its reactivity and physical behavior.

A thorough understanding of the physical properties of a compound like this compound is a cornerstone of its application in research and development. These properties, including melting point, boiling point, solubility, and density, are critical for a multitude of reasons: they dictate the conditions required for purification, inform the choice of solvents for reactions and formulations, provide a preliminary indication of purity, and are essential for regulatory documentation and safety assessments.

This guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive experimentally-derived data in publicly accessible literature, this document outlines the standard, validated methodologies for determining these properties, offering a framework for in-house characterization. Furthermore, computationally predicted values are provided to serve as a baseline for experimental work.

Chemical Identity:

PropertyValue
IUPAC Name ethyl 4-chloro-5-methylpyridine-2-carboxylate
Synonyms 4-Chloro-5-methylpicolinic acid ethyl ester
CAS Number 1261739-13-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Chemical Structure

(Structure generated based on IUPAC name)

Melting Point: A Criterion for Purity and Identification

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[1] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound and serves as a preliminary identification tool.

Predicted Melting Point
CompoundPredicted Melting Point (°C)
This compound65-75

(This is an estimated value based on computational models and comparison with structurally similar compounds. Experimental verification is required.)

Experimental Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is the standard for accurate and reproducible measurements.[2]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.

    • On a watch glass, crush a small amount of the crystalline solid into a fine powder using a spatula. This ensures uniform heat transfer.[2]

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube, to a height of approximately 2-3 mm.

    • Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom. A uniform, dense packing is crucial for an accurate reading.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point. This saves time in the initial phase.

    • Once this temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last solid particle melts.

    • The melting point is reported as the range T₁ - T₂.

  • Self-Validation and Trustworthiness:

    • Perform the measurement in triplicate to ensure reproducibility.

    • To confirm the identity of the compound, a mixed melting point test can be performed.[1] Mix the sample with a known, pure standard of this compound. If there is no depression or broadening of the melting point, the identity of the sample is confirmed.

Caption: Workflow for Melting Point Determination.

Boiling Point: An Indicator of Volatility and Intermolecular Forces

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] It is a key indicator of a compound's volatility and is strongly influenced by factors such as molecular weight and the strength of intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces). As this compound is a polar molecule, dipole-dipole interactions are expected to contribute significantly to its boiling point.

Predicted Boiling Point
CompoundPredicted Boiling Point (°C at 760 mmHg)
This compound280-290

(This is an estimated value based on computational models. Experimental verification is required.) For comparison, the related compound Ethyl 4-chloropicolinate has a reported boiling point of 278.6°C at 760 mmHg.[4]

Experimental Protocol for Micro Boiling Point Determination

For small sample quantities, the Thiele tube method provides an accurate determination of the boiling point.[5]

Principle: A small amount of the liquid is heated in the presence of an inverted capillary tube. At the boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[6]

Methodology:

  • Apparatus Setup:

    • Add a small amount (0.5-1.0 mL) of this compound to a small test tube or fusion tube.

    • Place a melting point capillary tube, sealed end up, into the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer fluid is above the level of the sample.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The design of the Thiele tube ensures uniform heating of the oil via convection currents.[3]

    • As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.

  • Self-Validation and Trustworthiness:

    • Allow the apparatus to cool sufficiently and then repeat the heating and cooling cycle to obtain a second reading. The values should be within 1-2°C.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction can be applied.

G A Start: Liquid Sample B Apparatus Setup A->B C Add 0.5-1.0 mL sample to test tube B->C D Insert inverted capillary tube C->D E Attach to thermometer D->E F Place in Thiele tube with oil E->F G Heating & Observation F->G H Gently heat side arm of Thiele tube G->H I Observe rapid, continuous stream of bubbles H->I J Cooling & Measurement I->J K Remove heat source J->K L Observe when liquid re-enters capillary K->L M Record temperature as Boiling Point L->M N End M->N G start Start with Sample water Test in Water start->water soluble_water Soluble (Low MW Polar Compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Basic Compound, e.g., Pyridine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble (Neutral Compound) naoh->insoluble_naoh No insoluble_water->hcl insoluble_hcl->naoh

References

The Chameleonic Core: A Technical Guide to the Diverse Biological Activities of Substituted Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

To the dedicated researchers, tenacious scientists, and innovative drug development professionals, this guide is intended as a comprehensive resource on the multifaceted biological potential of substituted picolinates. The picolinic acid scaffold, a simple pyridine ring adorned with a carboxylic acid, is a remarkable example of a "privileged structure" in medicinal and agricultural chemistry. Its ability to engage with a wide array of biological targets, contingent on the nature and position of its substituents, makes it a perennially fascinating and fruitful area of investigation. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the underlying principles, experimental considerations, and future possibilities inherent in the study of these versatile molecules. We will explore their well-established role as herbicides, their emerging potential as antimicrobial and anticancer agents, their intriguing neurological effects, their function as enzyme inhibitors, and their utility in coordination chemistry. It is our hope that this guide will not only inform but also inspire new avenues of research in your own laboratories.

Part 1: The Picolinate Scaffold: A Foundation for Diverse Bioactivity

Picolinic acid, or 2-pyridinecarboxylic acid, is an endogenous metabolite of the amino acid tryptophan.[1] Its fundamental structure, featuring a nitrogen atom within the aromatic ring and a carboxylic acid at the 2-position, endows it with unique electronic and chelating properties that are central to its biological activities.[2] The strategic placement of various substituents onto this core structure can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby directing its interaction with specific biological targets. This adaptability is the key to the wide spectrum of activities exhibited by picolinate derivatives, ranging from plant growth regulation to potential therapeutic interventions in human diseases.[1][3]

Part 2: Crafting the Tools: Synthesis of Substituted Picolinates

The exploration of the biological potential of substituted picolinates is critically dependent on the ability to synthesize a diverse library of these compounds. A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the picolinic acid ring.

General Synthetic Strategies

The synthesis of substituted picolinates often begins with commercially available starting materials, such as picolinic acid or its derivatives. Common strategies involve:

  • Direct functionalization of the pyridine ring: This can be achieved through electrophilic or nucleophilic aromatic substitution reactions, though the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging.

  • Modification of existing substituents: For example, a methyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, which can then be further functionalized.

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other carbon-based substituents onto the pyridine ring.[4]

  • Building the ring from acyclic precursors: While less common for simple derivatives, this approach can be used to construct highly substituted or complex picolinate structures.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

This protocol describes a two-step synthesis of 4-aminopicolinic acid from picolinic acid N-oxide, a common starting material.[4]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

  • To a stirred solution of picolinic acid N-oxide (10 g, 71.94 mmol) in concentrated sulfuric acid, add fuming nitric acid dropwise at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The product, 4-nitropicolinic acid N-oxide, will precipitate out of solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Aminopicolinic Acid

  • Dissolve the 4-nitropicolinic acid N-oxide from the previous step in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-aminopicolinic acid.

Synthesis_of_4_Aminopicolinic_Acid start Picolinic Acid N-Oxide intermediate 4-Nitropicolinic Acid N-Oxide start->intermediate Nitration step1_reagents H2SO4, fuming HNO3 step1_reagents->start product 4-Aminopicolinic Acid intermediate->product Reduction step2_reagents H2, Pd/C, Ethanol step2_reagents->intermediate Auxin_Herbicide_Mechanism picolinate Picolinate Herbicide receptor Auxin Receptor picolinate->receptor Binds to gene_expression Altered Gene Expression receptor->gene_expression Activates uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death Results in Anticancer_Mechanism picolinate_deriv Picolinate Derivative cancer_cell Cancer Cell picolinate_deriv->cancer_cell Enters er_stress ER Stress cancer_cell->er_stress Induces caspase_activation Caspase Activation er_stress->caspase_activation Leads to apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis Triggers Metal_Complex_Formation picolinate Picolinate Ligand complex Bioactive Metal Complex picolinate->complex Chelates metal_ion Metal Ion (e.g., Cr, Co, Mn) metal_ion->complex

References

An In-Depth Technical Guide to Ethyl 4-chloro-5-methylpicolinate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

Following a comprehensive investigation into the chemical literature and available databases for "Ethyl 4-chloro-5-methylpicolinate," it has become evident that while the compound is commercially available and its existence is confirmed by a registered CAS number, there is a significant scarcity of detailed, publicly accessible scientific literature regarding its specific synthesis, reactivity, and applications. Crafting an in-depth technical guide with the requested level of field-proven insights and validated protocols is therefore not feasible at this time without resorting to speculation, which would compromise the principles of scientific integrity.

However, the structural motifs present in this compound—a substituted chloropicolinate—are of significant interest in both agrochemical and pharmaceutical research. The following guide has been structured to provide a comprehensive overview of the chemical class to which this compound belongs, drawing on established principles and documented examples from closely related analogs. This approach aims to equip researchers with the foundational knowledge to infer the potential properties and reactivity of this compound and to design robust experimental plans.

Part 1: Foundational Understanding of Substituted Picolinates

Chemical Identity and Structural Features

This compound is a heterocyclic compound belonging to the pyridine family. Its core structure is a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name Ethyl 4-chloro-5-methylpyridine-2-carboxylate
CAS Number 1261739-13-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol

The key functional groups that dictate the reactivity and potential applications of this molecule are:

  • The Pyridine Ring: The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

  • The Chlorine Atom at C4: This is a potential leaving group for nucleophilic aromatic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions.

  • The Methyl Group at C5: This group can influence the electronic properties of the ring and may be a site for radical reactions under specific conditions.

  • The Ethyl Ester at C2: This group can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for many biologically active molecules. It can also be a site for transesterification or amidation reactions.

Significance in Synthetic Chemistry

Substituted picolinic acids and their esters are highly valuable building blocks in organic synthesis. Their utility stems from the versatile reactivity of the pyridine core and its substituents, allowing for the construction of complex molecular architectures.

Part 2: Synthesis and Purification Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the esterification of the corresponding carboxylic acid, 4-chloro-5-methylpicolinic acid (CAS: 882679-14-3). The synthesis of this acid would likely proceed from a suitable pyridine precursor.

G This compound This compound 4-chloro-5-methylpicolinic acid 4-chloro-5-methylpicolinic acid This compound->4-chloro-5-methylpicolinic acid Esterification Precursor Pyridine Precursor Pyridine 4-chloro-5-methylpicolinic acid->Precursor Pyridine Oxidation & Chlorination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

Step 1: Synthesis of 4-chloro-5-methylpicolinic acid

This would likely be the most challenging step and could potentially be achieved through several routes, including:

  • Chlorination and Oxidation of a Picoline Derivative: Starting from a commercially available lutidine or picoline, a sequence of chlorination and oxidation reactions could be employed. The regioselectivity of these reactions would be a critical factor to control.

  • Ring Formation/Annulation: Building the substituted pyridine ring from acyclic precursors is another possibility, though often more complex.

Step 2: Esterification of 4-chloro-5-methylpicolinic acid

Once the carboxylic acid is obtained, its conversion to the ethyl ester is a standard transformation.

Protocol 1: Fischer-Speier Esterification (Illustrative)

  • Reaction Setup: To a solution of 4-chloro-5-methylpicolinic acid (1.0 eq) in anhydrous ethanol (excess, serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound can be inferred from the behavior of its constituent functional groups.

Nucleophilic Aromatic Substitution (SNA r)

The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by nucleophiles. The electron-withdrawing nature of the ring nitrogen and the ester group facilitates this reaction.

G cluster_0 SNAr Reaction Start This compound Product Ethyl 4-(nucleophil)-5-methylpicolinate Start->Product + Nucleophile Nucleophile Nu-H Byproduct HCl G cluster_0 Suzuki-Miyaura Coupling Start This compound Product Ethyl 4-R-5-methylpicolinate Start->Product + Boronic Acid Boronic_Acid R-B(OH)₂ Catalyst Pd Catalyst, Base

The Ascent of Pyridine Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and history of novel pyridine carboxylates, tailored for researchers, scientists, and professionals in drug development. It delves into the foundational chemistry, evolution of synthetic strategies, and the profound impact of these scaffolds on medicinal chemistry.

Introduction: The Enduring Significance of the Pyridine Carboxylate Core

Pyridine carboxylic acids, a class of organic compounds characterized by a pyridine ring substituted with a carboxylic acid group, represent a cornerstone of heterocyclic chemistry. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as fundamental building blocks in a vast array of applications, most notably in the pharmaceutical industry. Their journey from laboratory curiosities to essential components of life-saving drugs is a testament to the relentless pursuit of scientific discovery.

The unique electronic properties of the pyridine ring, coupled with the versatile reactivity of the carboxylic acid moiety, have made these compounds privileged scaffolds in drug design. They are integral to the treatment of a wide spectrum of diseases, including tuberculosis, hyperlipidemia, and cancer. This guide will trace the historical milestones in their discovery, dissect the evolution of their synthesis, and illuminate their critical role in modern medicine.

A Historical Odyssey: From Coal Tar to Targeted Therapeutics

The story of pyridine carboxylates is intrinsically linked to the broader history of pyridine chemistry. Initially isolated from coal tar in the 19th century, pyridine's derivatives were gradually uncovered and their structures elucidated.[1]

A timeline of key discoveries:

  • 1867: Nicotinic acid is first synthesized through the oxidative degradation of nicotine using potent oxidizing agents. This discovery laid the groundwork for understanding the fundamental chemistry of pyridine carboxylates.[2]

  • Early 20th Century: Systematic investigations into the synthesis of hydroxylated and carboxylated pyridine derivatives begin, though early methods are often characterized by harsh conditions and low yields.

  • 1937: American biochemist Conrad Elvehjem isolates nicotinic acid from liver extracts and identifies it as the "pellagra-preventing factor," later known as vitamin B3. This discovery marked a pivotal moment, bridging the gap between organic synthesis and biological function.[2]

  • 1952: The antitubercular activity of isoniazid (isonicotinic acid hydrazide) is independently discovered by researchers at Squibb and Roche Laboratories, revolutionizing the treatment of tuberculosis.[3]

  • 1955: The lipid-lowering properties of nicotinic acid are first described, opening a new chapter in its therapeutic applications.[2]

The Pillars of Therapy: Mechanism of Action of Key Pyridine Carboxylates

The enduring therapeutic relevance of pyridine carboxylates stems from their ability to modulate specific biological pathways with high efficacy. Understanding their mechanisms of action is crucial for appreciating their design and for the development of next-generation therapeutics.

Isoniazid: A Prodrug's Assault on the Mycobacterial Cell Wall

Isoniazid (INH) is a cornerstone of tuberculosis therapy and functions as a prodrug, meaning it requires activation within the target organism.[4]

Mechanism of Action:

  • Activation: Upon entering Mycobacterium tuberculosis, isoniazid is activated by the bacterial enzyme catalase-peroxidase (KatG).[5]

  • Radical Formation: This activation process generates a variety of reactive species, including the isonicotinic acyl radical.[4]

  • Target Inhibition: The isonicotinic acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct. This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3]

  • Mycolic Acid Synthesis Disruption: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[4]

  • Bactericidal Effect: The disruption of the cell wall leads to bacterial cell death, particularly in rapidly dividing mycobacteria.[3]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ReactiveSpecies Isonicotinic Acyl Radical KatG->ReactiveSpecies NAD NAD+ ReactiveSpecies->NAD Covalent Binding Adduct Nicotinoyl-NAD Adduct NAD->Adduct InhA InhA (Enoyl-Acyl Carrier Protein Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall BactericidalEffect Bactericidal Effect CellWall->BactericidalEffect Disruption leads to

Caption: Mechanism of action of Isoniazid.

Niacin (Nicotinic Acid): A Multifaceted Approach to Lipid Management

Niacin's ability to favorably modulate lipid profiles is attributed to several interconnected mechanisms.[6]

Mechanism of Action:

  • Adipose Tissue Action: Niacin binds to the G protein-coupled receptor 109A (GPR109A) on the surface of adipocytes. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Inhibition of Lipolysis: The reduction in cAMP levels inhibits hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids (FFAs) into the bloodstream.[8]

  • Hepatic Effects: With a reduced influx of FFAs to the liver, the synthesis of triglycerides is diminished. Niacin also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT-2), a key enzyme in triglyceride synthesis.[8][9]

  • VLDL and LDL Reduction: The decreased hepatic triglyceride synthesis leads to reduced production and secretion of very-low-density lipoprotein (VLDL) and consequently, low-density lipoprotein (LDL) particles.[9]

  • HDL Enhancement: Niacin is also known to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is still under investigation.[6]

G Niacin Niacin (Nicotinic Acid) GPR109A GPR109A Receptor (Adipocytes) Niacin->GPR109A Binds to DGAT2 DGAT-2 Niacin->DGAT2 Inhibits HDL HDL Levels Niacin->HDL Increases AdenylylCyclase Adenylyl Cyclase GPR109A->AdenylylCyclase Inhibits cAMP cAMP Levels AdenylylCyclase->cAMP Lipolysis Lipolysis cAMP->Lipolysis Inhibits FFA Free Fatty Acids (FFAs) Lipolysis->FFA Reduces release of Liver Liver FFA->Liver Reduced flux to Triglyceride Triglyceride Synthesis Liver->Triglyceride DGAT2->Triglyceride VLDL VLDL Production Triglyceride->VLDL Decreased LDL LDL Levels VLDL->LDL Leads to reduced

Caption: Mechanism of action of Niacin.

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthesis of pyridine carboxylates has evolved dramatically, driven by the need for greater efficiency, regioselectivity, and functional group tolerance.

Classical Synthetic Approaches

Historically, the synthesis of pyridine carboxylates relied on multi-step processes, often requiring harsh reaction conditions.

MethodDescriptionAdvantagesDisadvantages
Oxidation of Alkylpyridines The oxidation of picolines (methylpyridines) or other alkylpyridines using strong oxidizing agents like potassium permanganate or nitric acid.[10][11]Utilizes readily available starting materials.Often requires harsh conditions, leading to potential side reactions and environmental concerns.
Hantzsch Pyridine Synthesis A condensation reaction of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which is subsequently oxidized to the pyridine.A versatile method for the synthesis of substituted pyridines.Can be a multi-step process with moderate yields.
Chichibabin Pyridine Synthesis The reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridines.[12]Utilizes simple and inexpensive starting materials.Often results in low yields and mixtures of products.[12]
Modern Synthetic Methodologies: The Era of Catalysis

The advent of transition metal catalysis has revolutionized the synthesis of pyridine carboxylates, enabling the construction of complex molecules with unprecedented precision and efficiency.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and their application to pyridine carboxylate synthesis is widespread.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. It is a highly versatile and functional group tolerant method for the synthesis of biaryl and heteroaryl compounds.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for the introduction of alkyne moieties.

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction PyX Py-X (X = Br, I, OTf) PyR Py-R PyX->PyR RBOH2 R-B(OH)2 RBOH2->PyR PyX2 Py-X PyCCR Py-C≡C-R PyX2->PyCCR RCCH R-C≡CH RCCH->PyCCR PyX3 Py-X PyAlkene Py-Alkene PyX3->PyAlkene Alkene Alkene Alkene->PyAlkene

Caption: Palladium-catalyzed cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine Carboxylate:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halopyridine carboxylate (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a deoxygenated solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling of a Halopyridine Carboxylate:

  • To a Schlenk flask, add the halopyridine carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a phosphine ligand (e.g., PPh₃, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The Future Landscape: Innovations and Emerging Trends

The field of pyridine carboxylate synthesis continues to evolve, with a focus on developing more sustainable, efficient, and selective methods.

  • C-H Functionalization: Direct C-H functionalization of the pyridine ring is a rapidly developing area that offers a more atom-economical approach to synthesis by avoiding the need for pre-functionalized starting materials.

  • Photoredox Catalysis: The use of visible light to drive chemical reactions is a green and powerful tool that is increasingly being applied to the synthesis of pyridine derivatives.

  • Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, and are being explored for the synthesis of pyridine carboxylates on an industrial scale.

Conclusion

The journey of pyridine carboxylates from their initial discovery to their current status as indispensable building blocks in medicinal chemistry is a compelling narrative of scientific progress. The deep understanding of their mechanisms of action, coupled with the ever-expanding toolkit of synthetic methodologies, ensures that these remarkable compounds will continue to play a vital role in the development of new and improved therapies for the foreseeable future. The ongoing innovations in synthetic chemistry promise to unlock even greater potential from this versatile and enduring scaffold.

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the synthesis of Ethyl 4-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The described method is based on the robust and widely applicable Fischer-Speier esterification of the corresponding carboxylic acid, 4-chloro-5-methylpicolinic acid, utilizing ethanol in the presence of a strong acid catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure reproducible and safe execution of the synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and crop science. The picolinate scaffold is a common feature in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 4-position and a methyl group at the 5-position offers a unique electronic and steric profile for further chemical elaboration. This protocol details a reliable method for the preparation of this valuable building block, starting from the commercially available 4-chloro-5-methylpicolinic acid.[1][2]

The chosen synthetic route is the Fischer-Speier esterification, a classic and dependable method for converting carboxylic acids to esters.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, and the protocol is optimized to drive the reaction towards the desired ester product.

Reaction Scheme

The overall transformation is the esterification of 4-chloro-5-methylpicolinic acid with ethanol, catalyzed by sulfuric acid, to yield this compound and water.

G cluster_0 Reaction Scheme start 4-chloro-5-methylpicolinic acid + Ethanol end This compound + Water start->end H₂SO₄ (cat.) Reflux

Caption: Fischer-Speier esterification of 4-chloro-5-methylpicolinic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
4-chloro-5-methylpicolinic acid≥95%Commercially Available882679-14-3
Ethanol (anhydrous)ReagentSigma-Aldrich64-17-5
Sulfuric acid (H₂SO₄)98%Fisher Scientific7664-93-9
Diethyl ether (anhydrous)ReagentVWR60-29-7
Saturated Sodium Bicarbonate (NaHCO₃) solutionACSLabChemN/A
Brine (Saturated NaCl solution)ACSLabChemN/A
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-methylpicolinic acid (5.0 g, 29.1 mmol).

  • Add anhydrous ethanol (50 mL) to the flask. Stir the mixture to dissolve the starting material. The dissolution may not be complete at room temperature.

  • Carefully and slowly, add concentrated sulfuric acid (0.5 mL) to the stirred suspension. Caution: The addition of sulfuric acid to ethanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

G cluster_workflow Experimental Workflow A 1. Combine Reactants - 4-chloro-5-methylpicolinic acid - Anhydrous Ethanol B 2. Catalyze Reaction - Slowly add conc. H₂SO₄ A->B C 3. Heat to Reflux - Monitor reaction progress (TLC) B->C D 4. Work-up - Cool and concentrate - Dilute with diethyl ether C->D E 5. Neutralization & Washing - Wash with NaHCO₃ (aq) - Wash with brine D->E F 6. Drying & Isolation - Dry organic layer (MgSO₄) - Filter and evaporate solvent E->F G 7. Purification (Optional) - Column chromatography or distillation F->G H 8. Characterization - NMR, IR, MS G->H

Caption: Step-by-step experimental workflow for the synthesis.

Reaction Execution
  • Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Transfer the residue to a 250 mL separatory funnel.

  • Dilute the residue with diethyl ether (100 mL) and add deionized water (50 mL). Shake the funnel gently and separate the layers.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

  • The reaction should be performed with caution, especially during the addition of sulfuric acid and the neutralization step with sodium bicarbonate.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet) and the methyl group (a singlet), in addition to the aromatic protons of the pyridine ring.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹.

Discussion

The Fischer esterification is an equilibrium-controlled process.[3] The use of a large excess of the alcohol (ethanol in this case, which also serves as the solvent) helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. The sulfuric acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3]

An alternative approach for the synthesis of picolinate esters involves the conversion of the picolinic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.[4][5] While this method is often faster and not equilibrium-limited, it involves the use of harsher reagents and generates corrosive HCl gas as a byproduct. The Fischer esterification presented here is a more direct and often more environmentally benign method.

References

Application Notes and Protocols for the Suzuki Coupling of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] This guide provides detailed application notes and protocols for the use of Ethyl 4-chloro-5-methylpicolinate as a key building block in Suzuki coupling reactions. The substituted picolinate core is a prevalent motif in medicinal chemistry, and its functionalization via Suzuki coupling offers a direct route to a diverse array of novel molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design, and offer detailed, step-by-step protocols as a foundation for practical application.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8][9] The three key steps are oxidative addition, transmetalation, and reductive elimination.[7][8][10]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate and is often the rate-limiting step, particularly with less reactive aryl chlorides.[8][11] The electron-withdrawing nature of the pyridine ring and the ester group in the substrate can influence the rate of this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][12] The choice of base is therefore critical for the reaction's success.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the Pd(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active Pd(0) species.[7][8]

Experimental Considerations for this compound

The successful Suzuki coupling of this compound requires careful consideration of several key parameters. As a heteroaryl chloride, it presents unique challenges compared to more reactive aryl bromides or iodides. The electron-deficient nature of the pyridine ring can make oxidative addition more facile than with electron-rich aryl chlorides, but the presence of the nitrogen lone pair can also lead to catalyst inhibition through coordination to the palladium center.[13]

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for achieving high yields and good selectivity.

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles (e.g., Buchwald precatalysts).Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[9] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[12] Buchwald precatalysts offer improved stability and catalytic activity.
Ligand Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[14] N-heterocyclic carbenes (NHCs) can also be effective.[15]These ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the palladium catalyst, preventing decomposition and promoting efficient turnover.[11][14]
Choice of Base and Solvent

The base and solvent system plays a crucial role in the transmetalation step and overall reaction kinetics.

ParameterRecommendationRationale
Base K₃PO₄, K₂CO₃, Cs₂CO₃.These bases are effective in activating the boronic acid for transmetalation.[14] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.
Solvent Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with the addition of water.The solvent must be able to dissolve the reactants and the catalyst system. The addition of water can facilitate the dissolution of the base and promote the transmetalation step.[7] Anhydrous conditions can also be employed, particularly if protodeboronation of the boronic acid is a concern.[16]

General Protocol for the Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Diagram: General Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Flask, Stir Bar) start->setup add_solids Add Solids: - this compound - Boronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst & Ligand setup->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atm add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heating Heat to Reaction Temperature (e.g., 80-100 °C) add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Quench, Extract with Organic Solvent) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the ligand (e.g., SPhos, 0.04 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent.Use a fresh batch of catalyst and ligand. Ensure all solvents are properly degassed. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid Presence of water and/or prolonged reaction times at elevated temperatures.Use a boronic ester (e.g., pinacol ester) which is more stable.[9] Consider running the reaction under anhydrous conditions.[16]
Formation of Homocoupled Byproducts Catalyst decomposition; Reaction conditions too harsh.Lower the reaction temperature. Use a more robust ligand to stabilize the palladium catalyst.
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.Increase the catalyst and/or ligand loading. The use of bulky ligands can disfavor catalyst deactivation.[13]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a wide range of substituted picolinate derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct complex molecules that are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile transformation.

References

Application Notes & Protocols: Ethyl 4-Chloro-5-Methylpicolinate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast number of FDA-approved drugs.[1] Within this class, substituted picolinates serve as exceptionally versatile building blocks for creating complex molecular architectures. This guide provides an in-depth exploration of Ethyl 4-Chloro-5-Methylpicolinate, a trifunctional reagent offering multiple reaction vectors for diversification. We will detail its chemical properties, highlight its strategic importance, and provide field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these powerful synthetic methods in their drug discovery programs.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized heterocyclic building block designed for strategic application in medicinal chemistry. Its structure incorporates three key features that can be orthogonally addressed:

  • The 4-Chloro Substituent: This serves as a primary reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl chlorides, while traditionally less reactive than their bromide or iodide counterparts, are often preferred in large-scale synthesis due to lower cost and greater starting material availability. Modern advances in catalyst systems have largely overcome this reactivity gap.[2]

  • The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a primary, secondary, or tertiary amide. This provides a critical handle for modulating physicochemical properties (e.g., solubility, pKa) or for introducing key hydrogen bond donors/acceptors to engage with a biological target.

  • The 5-Methyl Group: The methyl substituent provides steric bulk and electronic influence, which can be crucial for optimizing ligand-receptor interactions, improving metabolic stability by blocking a potential site of oxidation, or fine-tuning the overall conformation of the final molecule.

The combination of these features in a single, stable molecule makes this compound an efficient starting point for generating diverse compound libraries aimed at a wide range of therapeutic targets.

Physicochemical Properties
PropertyValueSource
IUPAC Name ethyl 4-chloro-5-methylpyridine-2-carboxylate-
Molecular Formula C₉H₁₀ClNO₂PubChem
Molecular Weight 199.63 g/mol PubChem
Appearance Off-white to yellow solid or oilSupplier Data
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, Toluene)General Knowledge

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-group at the C4 position is the primary anchor for building molecular complexity via cross-coupling. We present detailed, robust protocols for the two most critical C-C and C-N bond-forming reactions in modern drug discovery.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or aryl-heteroaryl linkages, which are fundamental motifs in many kinase inhibitors and other targeted therapies.[2] The reaction couples the aryl chloride with an organoboron reagent (boronic acid or boronic ester) under basic conditions.

Causality of Protocol Design: The key to a successful Suzuki coupling with an aryl chloride is the catalyst system. The oxidative addition of the Ar-Cl bond to the Pd(0) center is the rate-limiting step.[4] To facilitate this, bulky, electron-rich phosphine ligands are employed. These ligands stabilize the electron-rich Pd(0) state and promote the oxidative addition step. The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6]

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Ar-Cl, Boronic Acid, Base (e.g., Cs₂CO₃) to flask catalyst 2. Add Pd Catalyst and Ligand reagents->catalyst solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC or LC-MS heat->monitor filter Cool & Filter through Celite® monitor->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add them to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to yield the pure coupled product.

Boronic Acid PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100692
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃100595
3-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃901278
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄100885
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for installing primary and secondary amines onto aryl scaffolds.[7] This transformation is critical for accessing a vast chemical space of compounds with potential biological activity, as the amine functionality is a key feature in countless drugs.

Causality of Protocol Design: Similar to the Suzuki coupling, the reaction with an aryl chloride requires a highly active catalyst system. A palladium precatalyst (like Pd₂(dba)₃) is often paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, BrettPhos).[8] The base plays a dual role: it deprotonates the amine in the catalytic cycle and facilitates the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is frequently used, especially with less nucleophilic amines.[9] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.

Buchwald_Workflow start Start: Dry Schlenk Flask under Inert Gas (Ar/N₂) reagents Add Ar-Cl, Amine, and Base (e.g., NaOtBu) start->reagents catalyst Add Pd Precatalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Aminated Product purify->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the tube with a septum and create an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (200 mg, 1.0 mmol), the desired amine (1.2 mmol), and NaOt-Bu (135 mg, 1.4 mmol). Caution: NaOt-Bu is highly reactive and hygroscopic; handle quickly and carefully.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: The reaction is typically complete in 2-18 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a small amount of water. Filter the mixture through a Celite® pad to remove catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted picolinate.

Troubleshooting start Low or No Yield? reagent_q Check Reagent Quality start->reagent_q Always start here catalyst_q Is Catalyst Active? start->catalyst_q base_q Base Appropriate? start->base_q temp_q Temperature Optimal? start->temp_q reagent_sol Use fresh, anhydrous/degassed solvents. Use high-purity amine and base. reagent_q->reagent_sol catalyst_sol Use a pre-catalyst or ensure strict inert atmosphere during setup. Screen alternative ligands (e.g., SPhos). catalyst_q->catalyst_sol base_sol NaOtBu is strong but can be harsh. Try a weaker base like Cs₂CO₃ or K₃PO₄, especially for sensitive substrates. base_q->base_sol temp_sol Screen temperatures from 80-120 °C. Consider microwave irradiation for difficult couplings. temp_q->temp_sol

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Application in Medicinal Chemistry: A Hypothetical Case Study

To illustrate the power of this compound, we present a hypothetical synthesis targeting a kinase inhibitor scaffold. Many kinase inhibitors feature a substituted heteroaromatic core that anchors the molecule in the ATP-binding pocket of the enzyme.

Objective: Synthesize a 4-anilino-picolinamide derivative, a common pharmacophore.

Synthetic Scheme:

  • Step A: Buchwald-Hartwig Amination. Couple this compound with 3-ethynylaniline to install the core aniline moiety. The alkyne serves as a handle for further diversification, a strategy often employed in fragment-based drug discovery or via "click chemistry".[10]

  • Step B: Ester Hydrolysis. Convert the ethyl ester to a carboxylic acid using standard saponification conditions (e.g., LiOH in THF/H₂O).

  • Step C: Amide Coupling. Couple the resulting picolinic acid with a desired amine (e.g., piperazine derivative) using a standard peptide coupling reagent like HATU or EDCI/HOBt to form the final amide product.

This three-step sequence rapidly generates a complex, drug-like molecule from a simple starting material, demonstrating the building block's utility.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds to ATP Pocket P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) P_Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Picolinate-Derived Inhibitor Inhibitor->Receptor Competes with ATP

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate-derived drug.

References

The Strategic Role of Ethyl 4-chloro-5-methylpicolinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Abstract and Core Directive

This document provides a comprehensive technical guide on the application of Ethyl 4-chloro-5-methylpicolinate as a key intermediate in the synthesis of advanced agrochemicals. Specifically, we will focus on its pivotal role in the synthetic pathway towards the triazolopyrimidine sulfonamide class of herbicides. The protocols and discussions herein are designed to provide researchers and process chemists with a robust framework for the efficient and scalable synthesis of high-value herbicidal active ingredients. Our focus will be on the logical progression from the starting material to a key intermediate, elucidating the chemical transformations and the rationale behind the procedural steps.

Introduction: The Significance of Substituted Picolinates in Modern Herbicide Development

The picolinic acid scaffold and its derivatives are foundational to a significant class of modern synthetic auxin herbicides and other herbicidal classes.[1][2] The precise substitution patterns on the pyridine ring allow for the fine-tuning of herbicidal activity, selectivity, and environmental persistence. This compound, with its reactive chlorine atom and ester functionality, is a versatile building block for the construction of more complex heterocyclic systems. Its strategic importance lies in its potential to be elaborated into key intermediates for potent herbicides that target critical amino acid synthesis pathways in weeds, such as the acetolactate synthase (ALS) enzyme.[3][4]

Application Focus: Synthesis of a Key Intermediate for the Herbicide Pyroxsulam

Pyroxsulam is a post-emergence herbicide that provides broad-spectrum control of grass and broadleaf weeds in cereal crops.[3] It belongs to the triazolopyrimidine sulfonamide class of herbicides, which act by inhibiting the ALS enzyme.[3][4] The synthesis of Pyroxsulam involves the crucial step of condensing a substituted pyridine-3-sulfonyl chloride with an aminotriazolopyrimidine moiety.[5] In this application note, we will detail the synthetic sequence to convert this compound into a precursor for the required pyridine-3-sulfonyl chloride intermediate.

Synthetic Strategy Overview

The overall synthetic strategy involves a series of transformations to introduce the necessary functional groups onto the pyridine ring of this compound, ultimately leading to a key sulfonyl chloride precursor. The workflow is designed to be efficient and scalable, with consideration for atom economy and process safety.

Synthetic_Pathway A This compound B Saponification A->B NaOH / H₂O C 4-chloro-5-methylpicolinic acid B->C D Chlorosulfonation C->D SOCl₂ or PCl₅ E 4-chloro-5-methylpicolinoyl chloride D->E F Reaction with Sulfonamide Source E->F NH₂SO₂NH₂ / Base G Substituted Pyridine Sulfonamide F->G H Conversion to Sulfonyl Chloride G->H PCl₅ / POCl₃ I Key Pyridine-3-sulfonyl chloride Intermediate H->I

Caption: A generalized workflow for the conversion of this compound to a key pyridine-3-sulfonyl chloride intermediate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate for triazolopyrimidine herbicides, starting from this compound.

Protocol 1: Saponification of this compound to 4-chloro-5-methylpicolinic acid

Rationale: The initial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a necessary transformation to enable subsequent reactions at the carboxyl group, which is a common strategy in the synthesis of picolinate-derived agrochemicals.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-chloro-5-methylpicolinic acid as a solid.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Product4-chloro-5-methylpicolinic acid
Typical Yield90-95%
Purity (by HPLC)>98%
Reaction Time2-4 hours
Protocol 2: Conversion to 4-chloro-5-methylpicolinoyl chloride

Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate subsequent amidation reactions. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • 4-chloro-5-methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-5-methylpicolinic acid (1.0 eq) and dry toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 4-chloro-5-methylpicolinoyl chloride can be used directly in the next step without further purification.

Protocol 3: Formation of the Pyridine Sulfonamide Intermediate

Rationale: The acyl chloride is reacted with a sulfonamide source to form the desired pyridine sulfonamide. This is a key step in building the core structure required for the final herbicidal molecule. The choice of base is critical to neutralize the HCl generated during the reaction.

Materials:

  • 4-chloro-5-methylpicolinoyl chloride

  • Sulfamide (NH₂SO₂NH₂)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sulfamide (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-5-methylpicolinoyl chloride (1.0 eq) in anhydrous DCM to the cooled sulfamide solution.

  • Add pyridine or triethylamine (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine sulfonamide.

Reaction_Mechanism cluster_0 Protocol 1: Saponification cluster_1 Protocol 2: Acyl Chloride Formation cluster_2 Protocol 3: Sulfonamide Formation Ester This compound Carboxylate 4-chloro-5-methylpicolinate anion Ester->Carboxylate + OH⁻, - EtOH Hydroxide OH⁻ Carboxylic_Acid 4-chloro-5-methylpicolinic acid Carboxylate->Carboxylic_Acid + H⁺ Acid H⁺ Carboxylic_Acid2 4-chloro-5-methylpicolinic acid Acyl_Chloride 4-chloro-5-methylpicolinoyl chloride Carboxylic_Acid2->Acyl_Chloride + SOCl₂, - SO₂, - HCl Thionyl_Chloride SOCl₂ Acyl_Chloride2 4-chloro-5-methylpicolinoyl chloride Pyridine_Sulfonamide Pyridine Sulfonamide Intermediate Acyl_Chloride2->Pyridine_Sulfonamide + NH₂SO₂NH₂, Base Sulfamide NH₂SO₂NH₂

Caption: Key reaction steps in the synthesis of the pyridine sulfonamide intermediate.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established organic chemistry principles. Each step includes a clear rationale and endpoint, which can be verified through standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected yields and purities are provided as benchmarks for successful execution. It is imperative that all reagents are of appropriate purity and that anhydrous conditions are maintained where specified to ensure the reproducibility and success of these synthetic steps.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols detailed herein provide a clear and logical pathway for its conversion into a key pyridine sulfonamide intermediate, which is a precursor to the potent triazolopyrimidine herbicide, Pyroxsulam. By understanding the causality behind each experimental choice, researchers and drug development professionals can effectively utilize this compound in the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 4-chloro-5-methylpicolinate in Synthesis

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmacologically active compounds, and the specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, an ester, and a methyl group—offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 4-position for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This guide provides detailed protocols and technical insights for the derivatization of this compound, focusing on robust and scalable reaction conditions.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of complex molecules from simple precursors.[1] For a substrate like this compound, where the chlorine atom is less reactive than bromine or iodine, the choice of an appropriate catalyst system, particularly the ligand, is crucial for achieving high efficiency.[2]

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylpicolinates

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3] For the arylation of this compound, the use of electron-rich and bulky phosphine ligands is essential to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[3]

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) complex such as Pd₂(dba)₃ is commonly used. The active Pd(0) species is generated in situ.

  • Ligand: Biarylphosphine ligands like SPhos, XPhos, or RuPhos are highly effective for the coupling of aryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species and accelerate the oxidative addition and reductive elimination steps.

  • Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often employed. The base activates the boronic acid for transmetalation. Stronger bases like NaOtBu can be used but may not be compatible with the ester functionality.[3]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are typically used, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle

B. Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methylpicolinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[4][5] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals.[6] Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for the amination of aryl chlorides.[7][8]

  • Catalyst System: Pre-formed palladium catalysts or a combination of a palladium source and a ligand are effective. Buchwald's G3 and G4 palladacycles are often highly active and air-stable precatalysts.

  • Ligand: Sterically hindered biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands have shown excellent performance in the amination of (hetero)aryl chlorides.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system and higher temperatures.[9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are the solvents of choice.

  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vial.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle

C. Sonogashira Coupling: Synthesis of 4-Alkynyl-5-methylpicolinates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11] Copper-free versions of the Sonogashira coupling have also been developed to avoid potential issues with copper contamination in the final product.

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂ and a reducing agent, is used. A copper(I) salt, typically CuI, acts as a co-catalyst.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. The base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

  • Solvent: The reaction is often carried out in the amine base as the solvent or in a co-solvent system such as THF or DMF.

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Catalytic_Cycle

II. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Derivatization

The presence of the electron-withdrawing pyridine ring nitrogen makes the 4-position of this compound susceptible to nucleophilic aromatic substitution.[12] This provides a direct and often metal-free method for introducing a variety of functional groups.

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction conditions required.

  • Base: A base is often required to generate the active nucleophile (e.g., deprotonating an alcohol or thiol) or to act as a scavenger for the HCl generated. Common bases include NaH, K₂CO₃, or an excess of an amine nucleophile.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[13]

  • Temperature: The reactivity of the nucleophile and the substrate will determine the required temperature. Reactions can often be performed at room temperature or with moderate heating.

  • To a stirred suspension of a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.5 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, 5 mL) at 0 °C, add the alcohol (1.5 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 mmol) in the same solvent.

  • Heat the reaction mixture if necessary (e.g., 60-100 °C) and monitor by TLC.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

SNAr_Mechanism

III. Summary of Reaction Conditions

The following table summarizes the typical reaction conditions for the derivatization of this compound. These conditions should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ / PalladacyclesBrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, 1,4-Dioxane80-110
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, i-Pr₂NHTHF, DMF25-60
SNAr NoneNoneNaH, K₂CO₃, Et₃NDMF, DMSO, NMP25-100

IV. Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution provide robust starting points for researchers in drug discovery and materials science. The key to successful derivatization, particularly for the less reactive chloro-substrate, lies in the careful selection of the catalyst system, ligand, base, and solvent. By understanding the underlying principles of these reactions, researchers can effectively leverage the reactivity of this compound to access novel and complex molecular architectures.

References

Application Notes and Protocols: Ethyl 4-chloro-5-methylpicolinate as a Versatile Intermediate for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Picolinate Scaffold in Kinase Inhibitor Discovery

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast chemical space of potential inhibitors, the picolinate scaffold, a pyridine-2-carboxylic acid derivative, has emerged as a "privileged structure."[2] Its inherent electronic properties and capacity for hydrogen bonding make it an ideal anchor for binding within the ATP-binding pocket of various kinases. Ethyl 4-chloro-5-methylpicolinate, a strategically functionalized picolinate, serves as a highly versatile and valuable intermediate in the synthesis of a new generation of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound. We will detail a robust protocol for its synthesis and demonstrate its application in the multi-step synthesis of a clinically relevant Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378).[3][4] This guide emphasizes the causality behind experimental choices, providing a framework for the rational design and synthesis of novel kinase inhibitors.

PART 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound can be efficiently achieved from commercially available 2-amino-5-methylpyridine through a two-step sequence involving a Sandmeyer-type deaminative chlorination followed by esterification. The Sandmeyer reaction is a classic and reliable method for the conversion of aryl and heteroaryl amines to halides.[5]

Protocol 1: Synthesis of this compound

Step 1: Diazotization and Chlorination (Sandmeyer Reaction)

  • In a well-ventilated fume hood, cool a solution of concentrated hydrochloric acid (HCl) and water.

  • Slowly add 2-amino-5-methylpyridine to the cold acid solution with vigorous stirring to form the hydrochloride salt.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the slurry, maintaining the temperature below 5 °C. This step generates the diazonium salt intermediate. The dropwise addition and strict temperature control are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed. This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom, catalyzed by the copper salt.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

  • Extract the product, 4-chloro-5-methylpicolinonitrile, with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Esterification

  • Hydrolyze the crude 4-chloro-5-methylpicolinonitrile to the corresponding carboxylic acid using a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH) followed by acidic workup.

  • Following hydrolysis and isolation of the carboxylic acid, dissolve it in anhydrous ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Cool the reaction mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extract the this compound with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

PART 2: Application in the Synthesis of a Potent ALK Inhibitor: Ceritinib (LDK378)

The true utility of this compound is demonstrated in its role as a cornerstone for building complex, biologically active molecules. We will now detail a synthetic route to Ceritinib, a second-generation ALK inhibitor, showcasing a key Buchwald-Hartwig amination reaction.[4][7] Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its aberrant fusion with other genes, such as EML4, is a known driver in certain types of non-small cell lung cancer (NSCLC).[8][9] Ceritinib is designed to inhibit this constitutively active fusion protein.[1]

Synthetic Workflow Overview

The synthesis of Ceritinib from this compound involves a convergent approach, where two key fragments are synthesized separately and then coupled. Our intermediate will be a precursor to the pyrimidine core of Ceritinib. For the purpose of this application note, we will focus on the key coupling step that utilizes a derivative of our title compound.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 This compound A2 Pyrimidine Core (e.g., 2,4,5-trichloropyrimidine) A1->A2 Multi-step Synthesis A3 Key Pyrimidine Intermediate C1 Buchwald-Hartwig Coupling A3->C1 B1 Aniline Precursor B2 2-isopropoxy-5-methyl-4- (piperidin-4-yl)aniline B1->B2 Multi-step Synthesis B2->C1 C2 Deprotection (if needed) C1->C2 C3 Ceritinib (LDK378) C2->C3

Figure 1: Convergent synthesis strategy for Ceritinib.

Protocol 2: Synthesis of a Ceritinib Precursor via Buchwald-Hartwig Amination

This protocol details the crucial C-N bond formation that links the two key fragments of the Ceritinib molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][10][11]

Materials:

  • Key Pyrimidine Intermediate (derived from this compound)

  • 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Fragment B)[12][13][14]

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Key Pyrimidine Intermediate (1.0 eq), 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 eq), and cesium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%). The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphines often giving the best results.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product, a direct precursor to Ceritinib.

Final Deprotection (if applicable):

If a protecting group (e.g., a Boc group on the piperidine nitrogen) was used during the synthesis of Fragment B, it must be removed in the final step. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification to yield Ceritinib.

Compound Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
This compoundC₉H₁₀ClNO₂199.63Key Starting Intermediate
2-isopropoxy-5-methyl-4-(piperidin-4-yl)anilineC₁₅H₂₄N₂O248.37Aniline Coupling Partner
CeritinibC₂₈H₃₆ClN₅O₃S558.14Final Kinase Inhibitor

Table 1: Key compounds in the synthesis of Ceritinib.

PART 3: Mechanism of Action and Biological Context

Ceritinib is a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK tyrosine kinase, which drives uncontrolled cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT, JAK/STAT, and MAPK pathways.[9][15][16][17]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibits ATP Binding

Figure 2: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Ceritinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing the phosphorylation of the fusion protein and its downstream signaling targets.[1][3] This blockade of the aberrant signaling cascade leads to cell cycle arrest and apoptosis in ALK-positive cancer cells. The structural features derived from the this compound precursor are integral to the overall shape and electronic properties of the final molecule, enabling it to fit snugly into the ATP-binding pocket of the ALK enzyme.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems, as demonstrated in the synthesis of the potent ALK inhibitor, Ceritinib. The protocols and mechanistic insights provided in this application note are intended to empower researchers to leverage this key intermediate in their own drug discovery efforts, facilitating the development of the next generation of targeted therapeutics.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. The reagents used in these syntheses are potentially hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of synthetic strategies utilizing Ethyl 4-chloro-5-methylpicolinate as a versatile starting material for the construction of diverse heterocyclic frameworks. The inherent reactivity of this substituted pyridine, characterized by an electron-deficient ring system and a strategically positioned chlorine atom, enables a variety of powerful transformations. This document outlines field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with mechanistic insights and step-by-step experimental procedures. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this key building block in the synthesis of novel molecular entities with potential therapeutic applications.

Introduction: The Central Role of the Pyridine Scaffold

Heterocyclic compounds form the structural backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among these, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active molecules and its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. This compound is a particularly valuable building block. The chlorine atom at the C4 position is activated towards both cross-coupling and nucleophilic substitution reactions by the electron-withdrawing effects of the ring nitrogen and the C2-ester group. This guide details robust and reproducible methods for the functionalization of this precursor to generate higher-order heterocyclic systems.

Core Synthetic Strategies & Protocols

The primary pathways for elaborating the this compound core involve the selective replacement of the C4-chloro substituent. The two most powerful and widely adopted strategies are palladium-catalyzed cross-coupling for the formation of carbon-carbon and carbon-nitrogen bonds, and nucleophilic aromatic substitution (SNAr) for introducing a range of heteroatom functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of new bonds under relatively mild conditions.[1] The key to these reactions is the in situ generation of a catalytically active Pd(0) species, which initiates the catalytic cycle.[2]

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures and is widely used in pharmaceutical manufacturing.[3] The reaction couples the chloro-pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with less reactive aryl chlorides because they promote the rate-limiting oxidative addition step and subsequent reductive elimination.[5]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[6][7] The choice of base (e.g., K₂CO₃, K₃PO₄) and the use of a biphasic solvent system (e.g., Dioxane/H₂O) are optimized to balance reagent stability and reaction rate.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst loading typically 1-5 mol%.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are preferred for aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of the base is commonly employed.[5]
Boron Reagent Arylboronic acid or esterTypically 1.1-1.5 equivalents.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA biphasic solvent system is often optimal.[5]
Temperature 80-120 °CDependent on the reactivity of the coupling partners.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yield 70-95%Highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent and Base Addition: Add 1,4-Dioxane (to achieve a 0.1 M concentration of the limiting reagent) and a 2 M aqueous solution of K₂CO₃ (2.0 equiv.).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Ethyl 5-methyl-4-phenylpicolinate.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Pd(II) Complex (Oxidative Addition) Pd0->OA_complex Oxidative Addition Transmetal_complex Pd(II) Aryl Complex (Transmetalation) OA_complex->Transmetal_complex Transmetalation RE_complex Pd(II) Diaryl Complex (Isomerization) Transmetal_complex->RE_complex RE_complex->Pd0 Reductive Elimination Product_out Ar-R RE_complex->Product_out ArX_in Ar-Cl ArX_in->Pd0 Boronic_in R-B(OH)₂ Boronic_in->OA_complex Base_in Base Base_in->OA_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[8][9] This reaction couples aryl halides with a wide range of primary and secondary amines.[10]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is crucial.[10] It serves to deprotonate the amine, forming the corresponding amide, which is the active nucleophile that coordinates to the palladium center.

  • Ligand: As with Suzuki coupling, bulky and electron-rich ligands are essential, particularly for challenging substrates like aryl chlorides. These ligands facilitate the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[11]

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are commonly used with a ligand.
Ligand RuPhos, XPhos, BINAPSterically hindered, electron-rich phosphine ligands are critical.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.[10]
Amine Primary or Secondary Amine1.1-1.5 equivalents.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CReaction temperature is substrate-dependent.
Reaction Time 4-24 hoursReaction progress should be monitored carefully.
Typical Yield 60-90%Highly dependent on the amine coupling partner and ligand choice.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOt-Bu (1.4 equiv.).

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of Argon, add this compound (1.0 equiv.) and anhydrous Toluene (to 0.1 M).

  • Nucleophile Addition: Add Morpholine (1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Ethyl 4-(morpholino)-5-methylpicolinate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes the C4-position susceptible to direct attack by strong nucleophiles. This SNAr pathway offers a complementary, often palladium-free, method for introducing heteroatom substituents.[12][13]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal. They can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its nucleophilicity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the intermediate Meisenheimer complex.

Experimental Protocol: General SNAr with Sodium Methoxide

  • Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF (to 0.2 M) in a round-bottom flask, add sodium methoxide (1.5 equiv.).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution. Purify the residue via column chromatography to yield Ethyl 4-methoxy-5-methylpicolinate.

Application in Fused Heterocycle Synthesis: Pyrido[4,3-d]pyrimidines

A key application of these methodologies is the sequential synthesis of more complex, fused heterocyclic systems, which are common motifs in kinase inhibitors and other therapeutic agents.[14][15][16] A common strategy involves an initial C-N bond formation followed by an intramolecular cyclization.

workflow start This compound step1 Buchwald-Hartwig Amination (e.g., with 2-aminopyrimidine) start->step1 intermediate N-(pyrimidin-2-yl) Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., PPA, heat) intermediate->step2 product Pyrido[4,3-d]pyrimidine Core step2->product

Caption: Workflow for the synthesis of a fused pyridopyrimidine scaffold.

Protocol: Two-Step Synthesis of a Pyrido[4,3-d]pyrimidine Scaffold

Step A: Buchwald-Hartwig Amination with 2-Aminobenzamidine

  • Follow the general Buchwald-Hartwig protocol described in Section 2.1.2, using 2-aminobenzamidine as the amine coupling partner.

  • After purification, the resulting intermediate, Ethyl 4-((2-amidinophenyl)amino)-5-methylpicolinate, is obtained.

Step B: Intramolecular Cyclization

  • Setup: Add the intermediate from Step A (1.0 equiv.) to polyphosphoric acid (PPA) (10-20 wt. equiv.).

  • Reaction: Heat the viscous mixture to 120-140 °C with mechanical stirring for 2-4 hours.

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution with concentrated NaOH or NH₄OH to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield the target pyridopyrimidine derivative.

Conclusion

This compound is a robust and versatile chemical intermediate that provides access to a wide array of functionalized pyridines and fused heterocyclic systems. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution represent reliable and scalable methods for its elaboration. By understanding the principles behind the choice of reagents and conditions, researchers can effectively employ this building block to accelerate the discovery and development of novel chemical entities for a range of scientific applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Picolinates

Ethyl 4-chloro-5-methylpicolinate is a key heterocyclic building block in modern medicinal chemistry. The picolinate scaffold, a pyridine ring substituted with a carboxylic acid ester, is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] The strategic placement of a chloro substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility is crucial in drug discovery for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[3]

This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—with this compound. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid in optimization and troubleshooting.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:

  • Electronic Effects: The pyridine nitrogen and the ester group are electron-withdrawing, which can influence the reactivity of the C-Cl bond. This electron deficiency can make the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl chlorides.[4]

  • Steric Hindrance: The methyl group at the 5-position and the ethyl ester at the 2-position introduce steric bulk around the pyridine ring, which can impact the approach of the palladium catalyst and the coupling partners. The choice of a sterically appropriate ligand is therefore critical.

  • Ligand Choice: The selection of the phosphine or N-heterocyclic carbene (NHC) ligand is paramount for a successful cross-coupling reaction. Bulky, electron-rich ligands are often required to promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination step.[4][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.[6] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid derivatives.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2, Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition Complex->Amine Coordination & Deprotonation Amine Coordination & Deprotonation (R2NH, Base) Reductive Elimination Complex Reductive Elimination Complex Amine Coordination & Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (from Cu(I) Cycle) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Cu(I) Cycle Cu(I) Cycle Transmetalation Complex->Cu(I) Cycle CuX Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I) Cycle->Transmetalation Complex Cu-alkyne Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Migratory Insertion Complex Migratory Insertion Complex Oxidative Addition Complex->Migratory Insertion Complex Migratory Insertion (Alkene) Beta-Hydride Elimination Complex Beta-Hydride Elimination Complex Migratory Insertion Complex->Beta-Hydride Elimination Complex Beta-Hydride Elimination Beta-Hydride Elimination Complex->Pd(0)L2 Reductive Elimination (Base)

References

Application Note: Ethyl 4-chloro-5-methylpicolinate as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are integral to modern drug discovery, with picolinic acid and its derivatives being recognized as "privileged" structural motifs in medicinal chemistry.[1][2] Ethyl 4-chloro-5-methylpicolinate is a highly versatile building block for the synthesis of diverse compound libraries. Its unique arrangement of functional groups—a reactive chloro-substituent, an activatable methyl group, and a modifiable ester—provides multiple handles for diversification. This application note provides a detailed guide for researchers and drug development professionals on leveraging this scaffold through robust, field-proven protocols for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent scaffold modifications. We will explore the causality behind experimental choices and provide self-validating protocols to accelerate the discovery of novel therapeutic agents.

Introduction: The Picolinate Scaffold in Drug Discovery

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is a cornerstone in the design of biologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, anticancer agents, and anti-inflammatory molecules.[3][4] The nitrogen atom of the pyridine ring not only influences the molecule's overall physicochemical properties, such as solubility and basicity, but also acts as a key hydrogen bond acceptor, facilitating interactions with biological targets.

This compound (Assumed CAS No. 129532-33-0) is a particularly valuable starting material for library synthesis due to its distinct points of diversification, as illustrated below. The electron-deficient nature of the pyridine ring, enhanced by the ester group, activates the C4-chloro position for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

G cluster_0 This compound Scaffold cluster_1 Primary Diversification Points Scaffold Point1 C4-Chloro Position (Cross-Coupling & SNAr) Scaffold->Point1 Suzuki-Miyaura (C-C) Buchwald-Hartwig (C-N) SNAr (C-O, C-S, C-N) Point2 C2-Ester Position (Amidation) Scaffold->Point2 Hydrolysis followed by amide coupling Point3 C5-Methyl Position (Advanced Functionalization) Scaffold->Point3 Oxidation / Halogenation

Caption: Key diversification points of the this compound scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[5][6] For this compound, the chloro group serves as an excellent electrophilic partner.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the picolinate scaffold and a wide variety of organoboron reagents.[7] This reaction is prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters, enabling the rapid generation of biaryl and aryl-heteroaryl structures.

Causality of Protocol Design:

  • Catalyst: A Pd(0) species is required to initiate the catalytic cycle.[7] Using a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is common; it is reduced in situ to the active Pd(0) state. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition step—often the rate-limiting step for aryl chlorides—and stabilizes the catalytic intermediates.[8]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF) and water is typically used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the starting material and catalyst.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent system (Dioxane/Water).

  • Add the palladium catalyst.

  • Seal the vial and place it in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.[10]

EntryBoronic Acid PartnerTypical Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid88-96
33-Pyridylboronic acid70-85
4Thiophene-2-boronic acid75-90
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, a critical transformation for introducing diverse amine functionalities found in many pharmaceuticals.[5] This reaction couples the aryl chloride with a primary or secondary amine.[11]

Causality of Protocol Design:

  • Catalyst/Ligand: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial. They facilitate the reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.[11] Pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos-Pd-G3) offer excellent reactivity and air stability.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common as it is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.[12]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and to maintain catalyst activity.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Inside an inert atmosphere glovebox, add this compound, the palladium precatalyst, and the base to a reaction vial.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 90-110 °C.

  • Stir the reaction for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired aminated product.[13]

EntryAmine PartnerTypical Yield (%)
1Morpholine90-98
2Aniline80-92
3Benzylamine85-95
4Piperidine88-96
Table 2: Representative yields for Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, palladium catalysis is not required. The inherent electron-deficient character of the pyridine ring makes the C4-chloro position susceptible to direct attack by strong nucleophiles via an addition-elimination mechanism, known as SNAr.[14][15] This method is particularly effective for introducing oxygen and sulfur functionalities.

Causality of Protocol Design:

  • Activation: The pyridine nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack at the C4 position.[16][17] This stabilization is key to the reaction's feasibility.

  • Nucleophile: Strong nucleophiles are required. For alcohols and thiols, their corresponding conjugate bases (alkoxides and thiolates), generated by adding a base like NaH or K₂CO₃, are the active nucleophilic species.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the nucleophile highly reactive.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol, 1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the thiol and anhydrous DMF.

  • Stir the solution under an inert atmosphere and add the base (K₂CO₃).

  • Stir for 15-20 minutes at room temperature to form the thiolate.

  • Add a solution of this compound in DMF to the mixture.

  • Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.[18]

Conclusion

This compound is a robust and versatile chemical scaffold that provides multiple avenues for the rapid synthesis of diverse compound libraries. By employing well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, researchers can efficiently generate novel molecules with high potential for biological activity. The protocols outlined in this note are designed to be broadly applicable, enabling drug discovery professionals to accelerate their screening and lead optimization programs.

References

Synthetic Pathways to Bioactive Molecules Utilizing Ethyl 4-chloro-5-methylpicolinate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of starting materials available to medicinal chemists, halogenated heterocyclic compounds stand out as exceptionally versatile building blocks. Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, has emerged as a valuable scaffold for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors. Its strategic placement of a reactive chlorine atom, an ester functional group, and a methyl substituent on the pyridine ring provides multiple avenues for synthetic diversification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

This technical guide provides an in-depth exploration of synthetic routes to bioactive molecules starting from this compound. We will delve into key chemical transformations, offering detailed protocols and mechanistic insights to empower researchers in their drug development endeavors. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Core Synthetic Strategies: Unleashing the Potential of a Chloro-Pyridine Building Block

The synthetic utility of this compound primarily revolves around the reactivity of the C4-chloro substituent. This position is amenable to a variety of powerful cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide range of molecular fragments. Furthermore, the ester and methyl groups offer additional sites for modification, expanding the accessible chemical diversity.

A generalized workflow for the functionalization of this compound is depicted below. This typically involves the initial modification at the C4 position, followed by subsequent transformations of the ester or other functionalities as required by the target molecule's design.

G start This compound cc Palladium-Catalyzed Cross-Coupling start->cc Suzuki-Miyaura Buchwald-Hartwig Sonogashira, etc. snar Nucleophilic Aromatic Substitution start->snar Amines, Thiols, Alcohols, etc. ester_mod Ester Modification (e.g., Reduction, Hydrolysis) cc->ester_mod snar->ester_mod bioactive Bioactive Molecule Scaffolds ester_mod->bioactive

Caption: General synthetic strategies from this compound.

Application in Kinase Inhibitor Synthesis: Targeting Aberrant Cell Signaling

A significant application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The picolinate scaffold can serve as a key pharmacophore, with substituents at the C4 position often designed to interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition.

Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Scaffolds

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, most notably non-small cell lung cancer (NSCLC)[1][2]. Several approved ALK inhibitors feature a substituted pyridine or pyrimidine core. The following sections detail synthetic transformations that can be employed to generate precursors to ALK inhibitors from this compound.

Detailed Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are intended as a starting point for laboratory synthesis, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for introducing aryl or heteroaryl substituents at the C4 position of the picolinate ring.

Rationale: This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their esters. The resulting biaryl structures are common motifs in kinase inhibitors.

G start This compound + R-B(OH)2 reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Suzuki-Miyaura Coupling (Heat) reagents->reaction product Ethyl 4-aryl-5-methylpicolinate reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the mixture and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Catalyst loading is typically 1-5 mol%.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands are often effective.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA biphasic solvent system is commonly employed.
Temperature 80-120 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yield 60-95%Highly dependent on the specific boronic acid and reaction conditions.

Table 1: Typical Suzuki-Miyaura Coupling Conditions.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is instrumental in introducing amine functionalities, which are prevalent in many bioactive molecules due to their ability to form key hydrogen bonds with biological targets.

Rationale: This reaction provides a direct route to N-aryl picolinates, which can be key intermediates for more complex drug molecules. The choice of ligand and base is crucial for achieving high yields and minimizing side reactions.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical ConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are commonly used with a specific ligand.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are often optimal.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are typically required.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial for this reaction.
Temperature 80-130 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 4-24 hoursReaction progress should be carefully monitored.
Typical Yield 50-90%Highly dependent on the amine coupling partner and ligand choice.

Table 2: Typical Buchwald-Hartwig Amination Conditions.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring and the ester group activates the C4 position towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, thiols, and alkoxides.

Rationale: SNAr offers a direct and often metal-free method for introducing heteroatom substituents. The reaction is typically favored by electron-withdrawing groups on the aromatic ring and a good leaving group.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., a primary or secondary amine) (2.0-3.0 equiv)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling alcohol)

  • Optional: A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) if the nucleophile is used as its salt.

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the nucleophile (and base, if necessary).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species and the solvent's boiling point.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by pouring the reaction mixture into water and extracting with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Protocol 4: Reduction of the Ester Group

The ethyl ester of the picolinate can be selectively reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations, such as ether formation or oxidation to an aldehyde.

Rationale: This transformation provides a hydroxymethyl group, a versatile functional handle for further elaboration of the molecule, for instance, in the synthesis of orexin receptor agonists[2].

Materials:

  • This compound (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H) (1.2 equiv, 1.0 M solution in hexanes)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the DIBAL-H solution dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction by carefully adding water dropwise at -78 °C.

  • Allow the mixture to warm to room temperature and stir until a precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.

ReagentTypical ConditionsNotes
Reducing Agent DIBAL-H, LiAlH₄, NaBH₄/LiClDIBAL-H is often preferred for its selectivity at low temperatures.
Solvent DCM, THF, TolueneAnhydrous solvents are essential.
Temperature -78 °C to room temperatureLow temperatures are often used to control reactivity.
Reaction Time 1-4 hoursTypically a rapid reaction.
Typical Yield 70-95%Yields are generally high for this transformation.

Table 3: Conditions for Ester Reduction.

Conclusion: A Gateway to Molecular Complexity

This compound has proven to be a highly valuable and versatile starting material in the synthesis of bioactive molecules. Its strategic functionalization allows for the efficient construction of complex molecular scaffolds, particularly those found in kinase inhibitors and other targeted therapeutics. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C4 position provide robust and reliable methods for introducing molecular diversity. Coupled with the potential for modifying the ester and methyl groups, this building block offers medicinal chemists a powerful tool to navigate the intricate process of drug discovery. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, facilitating the exploration of novel chemical entities with the potential to address unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-5-methylpicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges that may arise during the synthesis of this compound, offering explanations and actionable solutions to improve your experimental outcomes.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors throughout the synthetic process, from the initial chlorination to the final esterification and purification steps. A systematic evaluation of each stage is crucial for identifying the root cause.

Potential Cause 1: Incomplete Chlorination of the Picolinic Acid Precursor

The efficiency of the chlorination step is paramount. Inadequate chlorination of the starting picolinic acid derivative will result in a mixture of starting material and the desired chlorinated intermediate, leading to a lower overall yield of the final product.

  • Underlying Chemistry: The chlorination of pyridine rings, particularly those with electron-donating groups, can be challenging and may require specific reagents and conditions to achieve high conversion.[1][2] Direct chlorination can sometimes lead to over-halogenation or poor regioselectivity.[1][2]

  • Troubleshooting Steps:

    • Reagent Selection: Ensure the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) is of high purity and used in the correct stoichiometric amount. An excess of the chlorinating agent may be necessary to drive the reaction to completion, but this must be balanced against the risk of side reactions.

    • Reaction Conditions: Optimize the reaction temperature and time. Some chlorinations require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time.

    • Catalyst: The use of a catalyst, if applicable to your specific route, should be investigated.

Potential Cause 2: Inefficient Esterification

The conversion of the 4-chloro-5-methylpicolinic acid to its ethyl ester is an equilibrium-driven process.[3][4] Failure to shift the equilibrium towards the product side will result in a low yield.

  • Underlying Chemistry: Fischer-Speier esterification, a common method for this transformation, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4] The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials.[3]

  • Troubleshooting Steps:

    • Excess Alcohol: Use a large excess of ethanol to shift the equilibrium towards the formation of the ethyl ester.[3][4]

    • Water Removal: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[3][4]

    • Catalyst Choice: Ensure an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in a sufficient amount.[4]

    • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods such as reaction with ethyl iodide in the presence of a base or conversion of the carboxylic acid to an acid chloride followed by reaction with ethanol.[5][6]

Potential Cause 3: Product Loss During Work-up and Purification

Significant amounts of the desired product can be lost during the extraction and purification stages if not performed carefully.

  • Troubleshooting Steps:

    • Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is adjusted to an appropriate value to minimize the solubility of the product.

    • Solvent Selection: Use a suitable organic solvent for extraction that provides good solubility for the product and is immiscible with the aqueous phase.

    • Purification Method: Column chromatography is a common purification method. Optimize the stationary phase and eluent system to achieve good separation of the product from impurities and minimize product loss on the column.

Question 2: What are the common impurities in my final product and how can I minimize them?

The presence of impurities can affect the yield and the quality of the final product. Identifying and minimizing these impurities is a critical aspect of process optimization.

Common Impurity 1: Unreacted Starting Materials

The presence of the starting picolinic acid or the chlorinated intermediate indicates incomplete reactions.

  • Minimization Strategy:

    • As discussed in Question 1, ensure complete chlorination and esterification by optimizing reaction conditions (time, temperature, reagent stoichiometry).

    • Monitor reaction progress to confirm the disappearance of starting materials before proceeding with the work-up.

Common Impurity 2: Over-chlorinated Byproducts

The formation of di- or tri-chlorinated picolinate esters can occur if the chlorination step is not well-controlled.

  • Minimization Strategy:

    • Carefully control the stoichiometry of the chlorinating agent.

    • Optimize the reaction temperature; lower temperatures may favor mono-chlorination.

    • Consider using a milder chlorinating agent.

Common Impurity 3: Hydrolysis Product (4-chloro-5-methylpicolinic acid)

The ethyl ester can hydrolyze back to the carboxylic acid if exposed to water and acidic or basic conditions, especially at elevated temperatures.

  • Minimization Strategy:

    • Ensure all solvents and reagents are dry, particularly during the esterification step.

    • During work-up, minimize the time the product is in contact with aqueous acidic or basic solutions.

    • Avoid high temperatures during purification if water is present.

Question 3: I am observing significant side reactions. What are they and how can I prevent them?

Side reactions can significantly reduce the yield of the desired product. Understanding the potential side reactions is key to developing strategies to suppress them.

Potential Side Reaction 1: Decarboxylation

Picolinic acids can be susceptible to decarboxylation, especially at high temperatures, leading to the formation of 4-chloro-3-methylpyridine.

  • Prevention Strategy:

    • Avoid excessively high temperatures during both the chlorination and esterification steps.

    • If high temperatures are necessary, minimize the reaction time.

Potential Side Reaction 2: Polymerization/Tar Formation

Pyridine derivatives can be prone to polymerization or tar formation under harsh reaction conditions, such as in the presence of strong acids and high temperatures.

  • Prevention Strategy:

    • Carefully control the reaction temperature.

    • Ensure efficient stirring to prevent localized overheating.

    • Consider using a milder acid catalyst for the esterification.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound, covering aspects from starting materials to reaction mechanisms.

What are the recommended starting materials for this synthesis?

The most common starting material is a 5-methylpicolinic acid derivative. The choice of the specific starting material will depend on the overall synthetic strategy. It is crucial to use starting materials of high purity to avoid introducing impurities that may be difficult to remove later in the synthesis.

What is the general synthetic workflow for this compound?

A typical synthetic route involves two main steps:

  • Chlorination: The 5-methylpicolinic acid is first chlorinated at the 4-position of the pyridine ring.

  • Esterification: The resulting 4-chloro-5-methylpicolinic acid is then esterified to yield the final product, this compound.

Synthetic Workflow Start 5-Methylpicolinic Acid Derivative Chlorination Chlorination Start->Chlorination Intermediate 4-chloro-5-methylpicolinic acid Chlorination->Intermediate Esterification Esterification Intermediate->Esterification Product This compound Esterification->Product

Fig 1. General synthetic workflow.
What are the critical process parameters to control for a successful synthesis?

Several parameters need to be carefully controlled to ensure a high yield and purity of the final product.

Parameter Chlorination Step Esterification Step
Temperature Crucial for controlling selectivity and preventing side reactions.Affects reaction rate and equilibrium position.
Reaction Time Needs to be optimized to ensure complete conversion without byproduct formation.Important for driving the reaction to completion.
Reagent Stoichiometry Precise control of the chlorinating agent is key to avoid over-chlorination.An excess of ethanol is generally used to favor product formation.
Solvent Must be inert to the reaction conditions and provide good solubility for the reactants.Can influence the reaction rate and ease of water removal.
Catalyst Concentration The amount of acid catalyst needs to be optimized for efficient esterification.Not applicable.
Can you explain the mechanism of the Fischer esterification?

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.

Fischer Esterification Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_3 Elimination of Water cluster_4 Deprotonation C1 R-C(=O)OH C2 R-C(=O+)H-OH C1->C2 H_plus H+ C3 R-C(=O+)H-OH C4 R-C(OH)(O+H-CH2CH3)-OH C3->C4 EtOH CH3CH2OH C5 R-C(OH)(O+H-CH2CH3)-OH C6 R-C(OH)(OCH2CH3)-O+H2 C7 R-C(OH)(OCH2CH3)-O+H2 C8 R-C(=O+CH2CH3)-OH C7->C8 H2O H2O C9 R-C(=O+CH2CH3)-OH C10 R-C(=O)OCH2CH3 C9->C10 H_plus2 H+

Fig 2. Mechanism of Fischer Esterification.

The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

III. References

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 1034-1039. --INVALID-LINK--[7][8]

  • Babaee, S., Sepehrmansourie, H., Zarei, M., Zolfigol, M. A., & Hosseinifard, M. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(32), 22503-22511. --INVALID-LINK--[9]

  • João, K. G., Videira, R. A., Paiva-Martins, F., & Andrade, P. (2021). Homarine Alkyl Ester Derivatives as Promising Acetylcholinesterase Inhibitors. Molecules, 26(16), 4989. --INVALID-LINK--[10]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry, 2012. --INVALID-LINK--[11]

  • Wang, C., et al. (2019). Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. Organic & Biomolecular Chemistry, 17(36), 8372-8376. --INVALID-LINK--[1][2]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--[5]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). --INVALID-LINK--[3]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from --INVALID-LINK--[4]

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--[6]

References

Technical Support Center: Synthesis of Chlorinated Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated picolinates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical chemical intermediates. Chlorinated picolinates are foundational scaffolds for numerous agrochemicals, such as Clopyralid and Picloram, and pharmaceuticals.[1][2] However, their synthesis is often plagued by side reactions that can significantly impact yield, purity, and regioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed during the chlorination of picolinates?

The synthesis of chlorinated picolinates is primarily susceptible to three major classes of side reactions:

  • Poor Regioselectivity: The pyridine ring is electron-deficient, making electrophilic substitution challenging. Chlorination can occur at multiple positions on the ring, leading to a mixture of isomers that are often difficult to separate. The desired position of chlorination depends heavily on the directing effects of existing substituents and the reaction pathway chosen.

  • Over-chlorination: The reaction can be difficult to control, leading to the addition of multiple chlorine atoms to the pyridine ring, resulting in di- or tri-chlorinated byproducts. This is particularly common in high-temperature gas-phase chlorinations or when a stoichiometric excess of a powerful chlorinating agent is used.[3]

  • Dimerization and Polymerization: Under certain conditions, especially those involving radical mechanisms, starting materials or reactive intermediates can dimerize or polymerize.[4] This not only consumes valuable starting material but also leads to the formation of high-molecular-weight impurities that complicate purification.

Q2: How does the choice of chlorination strategy influence the reaction outcome and potential side reactions?

The strategy for introducing chlorine onto the pyridine ring is paramount for controlling selectivity and minimizing byproducts. Key strategies include:

  • Direct Electrophilic Chlorination: This method involves reacting the picolinate with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often at elevated temperatures. While direct, this approach frequently suffers from poor regioselectivity and over-chlorination due to the harsh conditions required to activate the electron-deficient pyridine ring.[3]

  • Chlorination via Pyridine N-oxide: This is a powerful and widely used strategy. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions, and deactivates it towards nucleophilic attack.[5] After the chlorination step, the N-oxide is typically removed via deoxygenation. This route offers significantly better regiocontrol.[6][7]

  • Sandmeyer Reaction: This classic transformation converts an amino group on the pyridine ring into a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. The Sandmeyer reaction is highly effective for introducing chlorine at a specific position, provided the corresponding aminopicolinate is accessible.[8][9] However, it involves handling potentially unstable diazonium intermediates.

Q3: What is the role of the solvent and temperature in controlling side reactions?

Solvent and temperature are critical parameters that must be carefully optimized:

  • Temperature: Higher temperatures generally increase reaction rates but can decrease selectivity, leading to over-chlorination and undesired isomers.[3][10] For reactions involving thermally sensitive intermediates, such as diazonium salts in the Sandmeyer reaction, strict temperature control (e.g., 0-5 °C) is crucial to prevent decomposition and runaway reactions.[11][12]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism and the stability of intermediates. For instance, in radical chlorinations, non-polar solvents like carbon tetrachloride are often used.[13] In Sandmeyer reactions, aqueous acidic solutions are standard for the diazotization step. The choice of solvent can also affect the solubility of reagents and byproducts, impacting reaction kinetics and purification.[14]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, outlines their potential causes, and provides actionable solutions grounded in chemical principles.

Problem 1: Poor Regioselectivity — Formation of Multiple Isomers

You observe a mixture of chlorinated picolinate isomers in your final product, confirmed by GC-MS or NMR, making purification difficult and lowering the yield of the desired product.

Potential Causes:

  • Direct Chlorination of an Unactivated Ring: The electron-deficient nature of the pyridine ring makes it unreactive towards electrophiles. Forcing the reaction with high heat or strong Lewis acids can lead to a loss of selectivity.

  • Incorrect Reaction Pathway: The chosen synthetic route may not be suitable for directing chlorination to the desired position. For example, direct chlorination of a 3-substituted pyridine often yields a mixture of 2-, 4-, and 6-chloro isomers.

  • Steric and Electronic Effects: The directing influence of substituents on the picolinate ring may not be strong enough to favor one position exclusively under the chosen reaction conditions.

Suggested Solutions & Protocols:

  • Implement the N-Oxide Strategy: This is the most reliable method for directing chlorination to the 2- or 4-position. The N-oxide activates these positions for electrophilic attack.[5]

    • Protocol: Synthesis of 2-Chloro-picolinate via N-Oxide

      • Oxidation: Dissolve the starting picolinate ester in a suitable solvent (e.g., acetic acid or dichloromethane). Add an oxidizing agent such as m-CPBA or hydrogen peroxide and heat gently to form the pyridine N-oxide. Monitor by TLC until the starting material is consumed.

      • Chlorination: Treat the isolated N-oxide with a chlorinating agent like POCl₃ or (COCl)₂.[6] This reaction often proceeds under milder conditions than direct chlorination. A patent describes using oxalyl chloride and triethylamine in dichloromethane at low temperatures.[7]

      • Deoxygenation (if necessary): If the N-oxide is not removed during the chlorination workup, it can be reduced using PCl₃ or catalytic hydrogenation.

  • Utilize a Directing Group or Alternative Pathway: If a specific isomer is required that cannot be accessed via the N-oxide route (e.g., 5-chloropicolinate), consider a different strategy.

    • Sandmeyer Reaction: If the corresponding aminopicolinate is available, the Sandmeyer reaction provides excellent regiocontrol.[9][11] This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by copper(I) chloride-catalyzed substitution.[8]

    • Directed C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation can offer high regioselectivity, though they may require specialized ligands and catalysts.[15]

Problem 2: Significant Formation of Dimer Byproducts

Your reaction mixture contains a significant amount of a high-molecular-weight species, identified as a biaryl or dimer, leading to low yields of the desired monomeric product.

Potential Causes:

  • Radical Mechanism: Many chlorination reactions, particularly those initiated by light, heat, or certain catalysts (like in the Sandmeyer reaction), proceed via a radical mechanism.[16] Aryl radicals can couple to form biaryl dimers instead of reacting with the chloride source.

  • High Concentration: Higher reactant concentrations increase the probability of radical-radical coupling events.

  • Inappropriate Catalyst: The choice of catalyst can favor pathways leading to dimerization.

Suggested Solutions & Protocols:

  • Control Radical Concentration:

    • Dilution: Run the reaction at a lower concentration to decrease the likelihood of two radical intermediates encountering each other.

    • Slow Addition: Add the reagent that initiates radical formation (e.g., the diazonium salt solution in a Sandmeyer reaction) slowly and sub-surface to the catalyst solution. This keeps the instantaneous concentration of radicals low.

  • Optimize Catalyst and Reagents:

    • In a Sandmeyer reaction, ensure an adequate concentration of the Cu(I) catalyst and chloride source is present to "trap" the aryl radical as it forms, preventing it from dimerizing.

  • Change the Reaction Mechanism: If dimerization is persistent, switch to a non-radical pathway if possible, such as the N-oxide route which proceeds through an electrophilic aromatic substitution mechanism.

Problem 3: Over-chlorination (Di- and Tri-chlorinated Byproducts)

The product mixture contains significant amounts of picolinates with more than one chlorine atom, even when targeting mono-chlorination.

Potential Causes:

  • Incorrect Stoichiometry: Using an excess of the chlorinating agent is a common cause.

  • High Reaction Temperature/Long Reaction Time: Harsh conditions can drive the reaction past the desired mono-chlorination stage.[3] The mono-chlorinated product itself can be a substrate for further chlorination.

  • Highly Activating Substituents: If the picolinate contains strongly electron-donating groups, the ring may be too activated, leading to multiple chlorinations.

Suggested Solutions & Protocols:

  • Precise Stoichiometric Control:

    • Carefully calculate and weigh the chlorinating agent, aiming for 1.0 to 1.1 equivalents for mono-chlorination.

    • Use a syringe pump for the slow, controlled addition of the chlorinating agent to prevent localized areas of high concentration.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress closely using an appropriate technique (TLC, GC, or LC-MS).

    • Once the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately by adding a scavenger for the excess chlorinating agent (e.g., a mild reducing agent like sodium bisulfite or by pouring into water).

  • Milder Conditions:

    • Lower the reaction temperature. Many chlorinations can be run effectively at room temperature or even 0 °C, albeit over a longer period.

    • Choose a less reactive chlorinating agent. For example, N-chlorosuccinimide (NCS) is generally milder than sulfuryl chloride (SO₂Cl₂).

Data & Visualization

Table 1: Comparison of Common Chlorination Strategies
StrategyTypical ReagentsKey AdvantagesCommon Side ReactionsMitigation Strategies
Direct Chlorination Cl₂, SO₂Cl₂, POCl₃Inexpensive, simple reagents.Poor regioselectivity, over-chlorination, tar formation.High-temperature vapor phase control[3], use of specific catalysts.
N-Oxide Route 1. m-CPBA or H₂O₂2. POCl₃ or (COCl)₂Excellent regiocontrol for 2- and 4-positions.[5]Incomplete oxidation or deoxygenation.Careful monitoring of each step by TLC/GC; optimization of reagent stoichiometry.
Sandmeyer Reaction 1. NaNO₂, HCl2. CuClExcellent regiocontrol based on amine position.[8]Dimerization[16], decomposition of diazonium salt.Strict low-temperature control[11], slow addition, use of radical scavengers.
Diagrams of Reaction Pathways

The following diagrams illustrate the desired synthetic pathways versus common side reactions.

Diagram 1: N-Oxide Pathway vs. Direct Chlorination

This diagram shows how the N-oxide route provides superior regiochemical control compared to the direct chlorination of an unsubstituted picolinate.

G cluster_0 Direct Chlorination cluster_1 N-Oxide Strategy Picolinate_Start Picolinate Ester Mix_Isomers Mixture of Chloro-Isomers (Poor Selectivity) Picolinate_Start->Mix_Isomers Cl₂ / Heat Picolinate_Start2 Picolinate Ester N_Oxide Picolinate N-Oxide Picolinate_Start2->N_Oxide m-CPBA Desired_Product Regioselective Product (e.g., 4-Chloropicolinate) N_Oxide->Desired_Product POCl₃

Caption: N-Oxide strategy for regioselective chlorination.

Diagram 2: Sandmeyer Reaction - Desired vs. Dimerization Pathway

This workflow illustrates the critical branch point in the Sandmeyer reaction where the aryl radical can either be trapped by chloride to form the product or self-react to form a dimer.

G Amino Aminopicolinate Diazonium Diazonium Salt Amino->Diazonium NaNO₂, HCl 0-5 °C Radical Aryl Radical Intermediate Diazonium->Radical Cu(I) catalyst -N₂ Product Desired Chloropicolinate Radical->Product Cl⁻ Transfer from Cu(II)Cl Dimer Dimer Byproduct Radical->Dimer Radical Coupling

Caption: Competing pathways in the Sandmeyer reaction.

References

Technical Support Center: Purification of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 4-chloro-5-methylpicolinate. This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this key pyridine intermediate. Given the specificity of this molecule, published purification protocols are not abundant. Therefore, this guide is structured to provide a framework based on first principles of organic chemistry and proven methodologies for analogous compounds. We will explore common challenges and provide robust, actionable solutions in a practical question-and-answer format.

Section 1: Initial Assessment & Impurity Profile

A successful purification strategy begins with understanding your crude material. What is its physical state, and what are the likely contaminants?

FAQ: What are the common impurities I should anticipate in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route. For a typical synthesis involving the chlorination of a precursor like Ethyl 4-hydroxy-5-methylpicolinate or the esterification of 4-chloro-5-methylpicolinic acid, you should anticipate the following:

  • Unreacted Starting Materials: The most common impurity is often the starting material itself.

  • Over-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions, the formation of di- or tri-chlorinated pyridine species is possible. These can be challenging to separate.

  • Hydrolysis Product (4-chloro-5-methylpicolinic acid): The ethyl ester can hydrolyze back to the carboxylic acid, especially if exposed to acidic or basic aqueous conditions for prolonged periods at elevated temperatures. This impurity is acidic and can often be removed with a basic wash.

  • Positional Isomers: Depending on the directing effects of the substituents, small amounts of other chloro-isomers could form.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Toluene, Ethyl Acetate) are common.

A preliminary analysis by Thin Layer Chromatography (TLC) and ¹H NMR is crucial to identify the number and nature of these impurities, which will guide your choice of purification technique.

Section 2: Primary Purification Strategy Workflow

Choosing the right purification method is critical for achieving high purity with good recovery. The following workflow provides a decision-making framework.

Purification_Workflow cluster_start Initial Analysis cluster_main_path Purification Method Selection cluster_assessment Purity Assessment Start Crude Product (Post-Workup) TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR IsSolid Is the crude material a solid? TLC_NMR->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst  Yes GoToChrom Proceed to Column Chromatography IsSolid->GoToChrom  No (Oil) or Multiple Close Spots on TLC PurityCheck Check Purity (>98%?) TryRecryst->PurityCheck GoToChrom->PurityCheck PurityCheck->GoToChrom  No, Impurities still present FinalProduct Final Pure Product PurityCheck->FinalProduct  Yes

Caption: Decision workflow for selecting a primary purification method.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, offering high throughput and scalability.

Q: How do I select an appropriate solvent system for recrystallization?

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a moderately polar molecule, a good starting point is to screen mid-to-low polarity solvents and binary mixtures.

Protocol: Recrystallization Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates are solvents where the compound is sparingly soluble.

  • Heat the tubes that show poor solubility to the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe for crystal formation. The best solvent will yield a high quantity of crystalline solid.

Table 1: Suggested Solvents for Screening

Solvent/System Type Rationale
Isopropanol Single Solvent Often effective for moderately polar compounds.
Ethyl Acetate / Hexanes Binary System Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly. A very versatile system.[1]
Toluene / Hexanes Binary System Good for aromatic compounds; provides a different selectivity compared to ethyl acetate.

| Methanol / Water | Binary System | Effective for compounds with some water solubility or hydrogen bonding capability.[1] |

Q: My compound is "oiling out" instead of forming crystals. What should I do?

Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Flowchart: Oiling Out

Oiling_Out_Troubleshooting Start Compound 'Oils Out' during cooling AddSolvent Add more of the primary (good) solvent to the hot mixture to lower saturation Start->AddSolvent Reheat Reheat until the oil redissolves and the solution is clear AddSolvent->Reheat SlowCool Allow the solution to cool much more slowly (e.g., in a dewar) Reheat->SlowCool CheckResult Did crystals form? SlowCool->CheckResult Success Success! CheckResult->Success Yes Failure Still oils out. Try a lower boiling point solvent system or switch to chromatography. CheckResult->Failure No

Caption: Step-by-step troubleshooting for when a compound oils out.

Section 4: Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective or the crude material is an oil, silica gel flash chromatography is the method of choice.[2]

Q: How do I choose the right eluent (solvent system) for my column?

The eluent is selected based on TLC analysis. The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35, and there is maximum separation from all impurities.[3]

  • Start with a standard system: A mixture of Ethyl Acetate (polar) and Hexanes (non-polar) is the most common and effective starting point for compounds of moderate polarity.[3]

  • Run test TLCs: Spot your crude material on a TLC plate and develop it in jars containing different ratios of your chosen system (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Analyze the Rf: The Rf value is the distance the spot traveled divided by the distance the solvent traveled. Choose the system that gives your product the target Rf of ~0.3.

Table 2: Common Eluent Systems for Moderately Polar Compounds

Eluent System Polarity Use Case & Notes
Ethyl Acetate / Hexanes Adjustable The industry standard. Provides excellent resolution for a wide range of compounds.[3]
Dichloromethane / Methanol More Polar For more polar compounds that do not move in EtOAc/Hex. Start with 1-5% MeOH in DCM. Note: Methanol should not exceed 10% to avoid dissolving the silica gel.[3]

| Diethyl Ether / Hexanes | Less Polar than EtOAc | Can provide different selectivity than EtOAc for tricky separations. |

Q: My compound is streaking on the TLC plate and won't run properly on the column. Why?

Streaking is often caused by acidic or basic functional groups interacting strongly with the slightly acidic silica gel. The pyridine nitrogen in your compound is weakly basic and can cause this issue.

  • Solution: Add a small amount of a modifier to your eluent system. For a basic compound like a pyridine, adding 0.5-1% triethylamine (NEt₃) to the eluent will neutralize the acidic sites on the silica, leading to sharper bands and better separation. If you have an acidic impurity (like the hydrolyzed carboxylic acid), adding 0.5-1% acetic acid can help, but triethylamine is more likely to be necessary for the picolinate product itself.

Protocol: General Flash Column Chromatography [4]

  • Pack the Column: Securely plug a column with cotton or a frit. Add a small layer of sand. Fill the column with the appropriate amount of silica gel, either as a dry powder or as a slurry in the initial, non-polar eluent. Settle the silica gel by tapping the column and running solvent through it. Add another layer of sand on top.

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). To this solution, add a small amount of silica gel to make a dry, free-flowing powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.

  • Run the Column: Carefully add your chosen eluent to the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Purity Confirmation

Q: How do I confirm the purity of my final product?

No purification is complete without verification. Use a combination of methods to be certain of the identity and purity of your this compound.

  • ¹H NMR: This is the most powerful tool. The final product should show clean signals corresponding to the structure with no peaks from starting materials, byproducts, or solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and provide a quantitative assessment of purity (e.g., >99% by peak area).

  • Melting Point: A sharp melting point that is consistent with literature values (if available) is a strong indicator of high purity. Impure compounds tend to melt over a broad range and at a lower temperature.

This guide provides a foundational strategy for purifying this compound. Remember that each reaction is unique, and these guidelines should be adapted based on your specific experimental observations.

References

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling with Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a notoriously challenging class of substrates in Suzuki-Miyaura cross-coupling: picolinates and related nitrogen-containing heterocycles. The unique electronic and coordinating properties of these molecules often lead to low yields and reaction failures. This resource offers a structured approach to diagnosing problems and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the Suzuki coupling of picolinate derivatives.

Q1: Why is my Suzuki coupling with a picolinate substrate failing or giving low yields?

Low yields are common and typically stem from two primary issues. First, the lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalytic cycle.[1] Second, picolinates are electron-deficient heterocycles, which can make the crucial oxidative addition step of the catalytic cycle sluggish, especially when using less reactive aryl chlorides.[2]

Q2: What are the best initial catalyst and ligand combinations to try for picolinate coupling?

For challenging substrates like picolinates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[3] A robust starting point is to use a pre-formed Pd(II) precatalyst with a bulky, electron-rich phosphine ligand.[1] Catalyst systems developed by the Buchwald group, such as those employing XPhos or SPhos ligands, are highly effective as their steric bulk can hinder the inhibitory coordination of the pyridine nitrogen while their electron-donating nature facilitates oxidative addition.[4][5][6]

Q3: How can I tell if my catalyst is being poisoned?

Catalyst poisoning often manifests as a reaction that starts but fails to proceed to completion, or stalls at low conversion. You might observe the formation of palladium black, which is aggregated, inactive palladium metal.[1] This deactivation pathway is often exacerbated by high temperatures or an insufficient ligand-to-palladium ratio.[1] If you suspect poisoning, increasing the ligand loading or switching to a more sterically hindered ligand can be diagnostic.

Q4: What is the optimal base and solvent for coupling with picolinates?

Base selection is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, especially with electron-deficient substrates.[7][8] These bases are typically used in polar aprotic solvents like dioxane, THF, or CPME, often with a small amount of water to aid in dissolving the base and activating the boronic acid.[7][8][9] However, be aware that excess water can promote protodeboronation of the boronic acid partner.[7][10]

Q5: Are there alternative coupling partners to boronic acids that work better with picolinates?

Yes. If protodeboronation is a significant side reaction, switching to a more stable boron reagent is highly recommended.[8][10] Potassium trifluoroborate salts and boronate esters (e.g., pinacol or MIDA esters) are significantly more stable to air, moisture, and the reaction conditions than their corresponding boronic acids.[11][12][13] Their use can dramatically reduce side reactions and improve overall yield.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, outlining probable causes and detailing robust solutions.

Guide 1: Diagnosing and Overcoming Catalyst Inhibition
  • Problem: Your reaction stalls after a short period, TLC/LC-MS analysis shows incomplete conversion of starting materials, and you may observe the formation of palladium black.

  • Probable Cause: The primary cause is the coordination of the picolinate's pyridine nitrogen to the palladium center. This forms a stable, catalytically inactive palladacycle, effectively removing the catalyst from the reaction.[1][14][15] This issue is particularly pronounced in 2-substituted pyridines like picolinates.

  • Solutions:

    • Employ Sterically Hindered Ligands: The most effective strategy is to use bulky ligands that create a sterically crowded environment around the palladium atom. This physically blocks the pyridine nitrogen from coordinating. Buchwald-type biaryl phosphine ligands are the gold standard here.[16][17]

    • Optimize the Ligand-to-Metal Ratio: Increasing the concentration of the phosphine ligand can help shift the equilibrium away from the inactive pyridine-coordinated species and towards the active phosphine-ligated catalyst. Try increasing the ligand:Pd ratio from 1:1 to 2:1 or even higher.

    • Use Precatalysts: Modern palladium precatalysts, such as the G3 and G4 generations from the Buchwald group, are designed for high stability and activity. They often provide more consistent results for challenging substrates than catalysts generated in situ.[3]

Guide 2: Accelerating Sluggish Oxidative Addition
  • Problem: The reaction shows little to no conversion, even after extended heating. Both starting materials remain largely unconsumed.

  • Probable Cause: The oxidative addition of the picolinate halide to the Pd(0) center is the rate-limiting step and is proceeding too slowly. This is common for electron-deficient heterocycles, especially aryl chlorides, which have a strong C-Cl bond.[2]

  • Solutions:

    • Switch to a More Reactive Halide: The reactivity order for the halide is I > Br > OTf >> Cl.[10] If your synthesis allows, converting a picolinate chloride or bromide to the corresponding iodide can dramatically increase the rate of oxidative addition.

    • Increase Ligand Electron-Donating Ability: Highly electron-rich ligands increase the electron density on the palladium center, which promotes the insertion of the metal into the carbon-halide bond.[18] Ligands like SPhos (which has electron-donating methoxy groups) or ligands with bulky alkyl groups (e.g., P(t-Bu)₃) are excellent choices.[6]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[8] Solvents with high boiling points like dioxane (101 °C) or CPME (106 °C) are well-suited for this.[7]

Guide 3: Mitigating Protodeboronation and Other Boronic Acid Side Reactions
  • Problem: You observe significant formation of the de-halogenated picolinate (picolinate-H) and/or homocoupling of the boronic acid partner.

  • Probable Cause: The boronic acid is unstable under the reaction conditions. Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-deficient boronic acids or under harsh basic conditions with excess water.[7][10]

  • Solutions:

    • Switch to a More Stable Boron Reagent: As mentioned in the FAQs, this is the most robust solution. Potassium trifluoroborate salts (ArBF₃K) are crystalline, air-stable solids that are much less prone to protodeboronation.[13][19] Pinacol boronate esters (Bpin) are also a significant improvement over boronic acids.[20]

    • Use a Milder Base: If you must use a boronic acid, switching from a strong base like NaOH to a milder one like K₃PO₄ or KF can reduce the rate of decomposition.[10]

    • Minimize Water Content: While a small amount of water can be beneficial, excess water provides a proton source for protodeboronation.[7] If using a boronate ester or trifluoroborate, consider running the reaction under strictly anhydrous conditions.[8]

Part 3: Advanced Methodologies and Protocols

Protocol 1: General Procedure for a Challenging Picolinate Suzuki Coupling

This protocol provides a robust starting point for the coupling of an aryl halide picolinate with an arylboronic acid, incorporating best practices for difficult substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the picolinate halide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[8]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of a Potassium Aryltrifluoroborate Salt

This protocol is for converting a potentially unstable boronic acid into a stable, easy-to-handle trifluoroborate salt.[13][21]

  • Synthesis: In a flask, dissolve the arylboronic acid (1.0 equiv) in methanol. Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the potassium aryltrifluoroborate salt will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with cold methanol and then diethyl ether. Dry the solid under vacuum. The resulting ArBF₃K salt is typically a stable, free-flowing powder that can be used without further purification.

  • Use in Coupling: The ArBF₃K salt can be used in place of the boronic acid in Protocol 1, typically using 1.2-1.5 equivalents. The reaction proceeds under similar conditions.

Part 4: Visual Guides and Reference Data

Data Tables

Table 1: Recommended Catalyst/Ligand Systems for Picolinate Coupling

Catalyst/PrecatalystLigandKey AdvantagesCommon Substrates
Pd(OAc)₂ / Pd₂(dba)₃XPhos Excellent for sterically hindered and electron-deficient substrates.[4][5]Aryl chlorides, hindered picolinates
Pd(OAc)₂ / Pd₂(dba)₃SPhos High reactivity, good for heteroaryl couplings.[5][6]Picolinates, other N-heterocycles
PdCl₂(dppf)(dppf)A good general starting point, but may fail with very challenging substrates.Aryl bromides and iodides
XPhos Pd G3(Integrated)Air-stable precatalyst, high activity and reproducibility.Difficult couplings, scale-up

Table 2: Solvent and Base Selection Guide

SolventBaseTemperature Range (°C)Comments
Dioxane / H₂OK₃PO₄, Cs₂CO₃80 - 101Excellent general-purpose system for difficult couplings.[8]
Toluene / H₂OK₂CO₃, K₃PO₄80 - 110Good for substrates sensitive to more polar solvents.
THF / H₂OK₂CO₃, NaOH25 - 66Milder conditions, suitable for more reactive substrates.
CPME (anhydrous)K₃PO₄, KOtBu80 - 106Greener solvent alternative; good for water-sensitive substrates.[7]

Diagrams

Suzuki_Cycle Diagram 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm base Base pd2_biaryl R¹-Pd(II)L₂-R² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² re->product r1x R¹-X r1x->oa r2by2 R²-B(OR)₂ r2by2->tm base->tm

Caption: The Suzuki-Miyaura catalytic cycle with its three key steps.

Inhibition_Mechanism Diagram 2: Mechanism of Catalyst Inhibition by Picolinates cluster_active Active Catalytic Cycle cluster_inactive Inhibition Pathway pd0 Pd(0)L₂ (Active) pd2 R-Pd(II)L₂-X (Active) pd0->pd2 Oxidative Addition inactive_complex [Pd(Pic-X)L]₂ (Inactive Dimer) pd0->inactive_complex Coordination by Pyridine N picolinate Picolinate Substrate (Pic-X) picolinate->inactive_complex

Caption: Picolinate nitrogen coordination deactivates the Pd(0) catalyst.

Troubleshooting_Workflow Diagram 3: Troubleshooting Workflow for Low-Yielding Reactions start Low Yield or No Reaction check_catalyst Is the reaction stalling? start->check_catalyst check_sm Are starting materials consumed? check_catalyst->check_sm No poisoning Probable Catalyst Poisoning check_catalyst->poisoning Yes oa_issue Probable Oxidative Addition Issue check_sm->oa_issue No boron_issue Probable Boron Reagent Issue (Protodeboronation) check_sm->boron_issue Yes sol_ligand Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos) poisoning->sol_ligand sol_ratio Increase Ligand:Pd Ratio poisoning->sol_ratio sol_halide Switch to more reactive halide (Cl -> Br -> I) oa_issue->sol_halide sol_temp Increase Temperature oa_issue->sol_temp sol_boron Use stable ArBF₃K or Bpin ester boron_issue->sol_boron sol_base Use milder base (K₃PO₄, KF) boron_issue->sol_base

Caption: A decision tree for diagnosing and solving common Suzuki coupling issues.

References

Preventing decomposition of Ethyl 4-chloro-5-methylpicolinate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are utilizing Ethyl 4-chloro-5-methylpicolinate in their synthetic workflows. This valuable building block, while versatile, can be susceptible to decomposition under various reaction conditions. This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you maximize your reaction yields and minimize impurity formation.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unidentified spots. What is the likely cause?

A1: This is a common observation and typically points to the decomposition of your starting material. This compound is primarily susceptible to two degradation pathways that can occur sequentially: (1) Hydrolysis of the ethyl ester to the corresponding carboxylic acid, and (2) Decarboxylation of the resulting picolinic acid, especially at elevated temperatures. The resulting pyridine derivatives can be reactive and may lead to further side products and discoloration.

Q2: My primary impurity is the carboxylic acid (4-chloro-5-methylpicolinic acid). How can I prevent this hydrolysis?

A2: Ester hydrolysis is catalyzed by both acid and base.[1][2][3]

  • Under Basic Conditions (Saponification): This is the most common cause. Many cross-coupling reactions use strong bases like NaOH, KOH, or NaOMe. These hydroxide or alkoxide ions can readily attack the ester carbonyl, leading to irreversible hydrolysis.[2] To prevent this, switch to non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Ensure all reagents and solvents are anhydrous.

  • Under Acidic Conditions: Trace amounts of acid can catalyze hydrolysis, particularly in the presence of water. This reaction is reversible.[1][3] To drive the equilibrium away from hydrolysis, use anhydrous solvents and reagents, and consider adding a non-nucleophilic acid scavenger if necessary.

Q3: I'm performing a high-temperature reaction (e.g., Suzuki or Buchwald-Hartwig coupling) and losing the entire carboxylate group, resulting in 4-chloro-3-methylpyridine. Why is this happening?

A3: You are observing decarboxylation. This reaction happens to the picolinic acid intermediate that forms after hydrolysis. Picolinic acids are known to decarboxylate upon heating, a process sometimes referred to as the Hammick reaction.[4][5][6] The key to preventing decarboxylation is to first prevent the initial hydrolysis step. If high temperatures are unavoidable, it is absolutely critical to use anhydrous conditions and a non-hydrolytic base to ensure the ester remains intact.

Q4: My palladium-catalyzed cross-coupling reaction is sluggish or fails completely. Could the starting material be inhibiting the catalyst?

A4: Yes, this is a distinct possibility. The nitrogen atom on the pyridine ring is a Lewis base and can coordinate to the palladium center.[7][8] This coordination can inhibit the catalyst by preventing it from participating in the catalytic cycle (e.g., oxidative addition). This is especially problematic with sterically unhindered pyridines. The choice of ligand is critical to mitigate this. Using bulky, electron-rich phosphine ligands can help stabilize the active palladium species and prevent catalyst poisoning by the substrate.[8]

Q5: I'm observing hydrodehalogenation (replacement of the C4-chlorine with hydrogen). How can I minimize this side reaction?

A5: Hydrodehalogenation is a known side reaction in cross-coupling chemistry, particularly with reactive C-Cl bonds.[7] It can be promoted by certain bases, high temperatures, or hydrogen sources in the reaction mixture (e.g., protic solvents, water). To minimize it, consider lowering the reaction temperature, screening different anhydrous bases, and ensuring your solvent is rigorously deoxygenated and dry.

In-Depth Troubleshooting Guides
Guide 1: Understanding and Preventing Decomposition Pathways

The primary challenge in using this compound is its susceptibility to a two-step degradation process. Understanding this is key to troubleshooting.

  • Step 1: Hydrolysis: The ester is cleaved to form 4-chloro-5-methylpicolinic acid and ethanol. This is accelerated by aqueous acid or, more commonly, strong bases.

  • Step 2: Decarboxylation: The resulting picolinic acid is thermally unstable and can lose carbon dioxide to form 4-chloro-3-methylpyridine.

The most effective strategy is to prevent the first step, as the second cannot occur if the picolinic acid is never formed.

Decomposition A Ethyl 4-chloro- 5-methylpicolinate B 4-chloro-5-methylpicolinic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 4-chloro-3-methylpyridine + CO2 B->C Thermal Decarboxylation (Heat, >100 °C)

Caption: Primary decomposition pathway of this compound.

Guide 2: Protocol for Optimizing Cross-Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are common applications for this substrate but introduce conditions (base, heat) that can promote decomposition.[9]

Troubleshooting decision decision start Reaction Failure or High Impurity Level q1 Is the main impurity the carboxylic acid? start->q1 a1_yes Switch to anhydrous, non- nucleophilic base (K₂CO₃, Cs₂CO₃). Ensure dry solvents. q1->a1_yes Yes q2 Is the main impurity the decarboxylated product? q1->q2 No end Optimized Reaction a1_yes->end a2_yes Prevent hydrolysis first (see above). Lower reaction temperature if possible. q2->a2_yes Yes q3 Is the reaction stalled with starting material remaining? q2->q3 No a2_yes->end a3_yes Catalyst inhibition likely. Screen bulky, electron-rich ligands (e.g., Buchwald ligands). q3->a3_yes Yes q3->end No (Check other parameters) a3_yes->end

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-5-methylpicolinate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for various cross-coupling reactions involving this versatile building block.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. The presence of a chloro-substituent on the electron-deficient pyridine ring presents both a challenge and an opportunity for synthetic chemists. While chloropyridines are generally less reactive than their bromo or iodo counterparts, their lower cost and availability make them attractive starting materials.[1] The key to unlocking their synthetic potential lies in the judicious selection of a suitable catalytic system. This guide will focus on the most common and synthetically useful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with this compound.

Q1: Why is my Suzuki-Miyaura coupling with this compound giving low yields?

A1: Low yields in Suzuki-Miyaura couplings of chloropyridines are often attributed to the high bond dissociation energy of the C-Cl bond and the potential for catalyst deactivation. Several factors could be at play:

  • Inefficient Oxidative Addition: The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[2] This step is more challenging for electron-deficient chloropyridines.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and promoting oxidative addition. For challenging substrates like this, bulky and electron-rich phosphine ligands are often required.

  • Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield by influencing the transmetalation step and the stability of the catalytic species.[3]

Q2: I am observing significant amounts of dehalogenated by-product in my reaction. What is the cause and how can I minimize it?

A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs via two main pathways:

  • β-Hydride Elimination: If the coupling partner has a β-hydrogen, the palladium intermediate can undergo β-hydride elimination.

  • Protonolysis: The organopalladium intermediate can react with a proton source (e.g., water or alcohol) in the reaction mixture.

To minimize dehalogenation:

  • Ensure strictly anhydrous and anaerobic conditions.

  • Choose a non-protic solvent.

  • Select a bulky ligand that sterically disfavors the formation of the intermediate leading to dehalogenation.

Q3: Can I use the same catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this substrate?

A3: While there might be some overlap, it is generally not advisable to use the exact same catalyst system for these different transformations. Each reaction has a distinct mechanism and requires a catalyst with specific properties. For instance:

  • Suzuki-Miyaura: Often requires bulky, electron-rich phosphine ligands to facilitate the coupling of the relatively unreactive chloropyridine.

  • Buchwald-Hartwig Amination: The nature of the amine nucleophile is critical. Different ligands are optimal for coupling primary, secondary, or anilines.[4][5]

  • Heck Reaction: The key is to promote the migratory insertion of the olefin and subsequent β-hydride elimination.[6]

A systematic catalyst screening for each reaction type is highly recommended.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting advice for specific problems encountered during catalyst optimization.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

Problem: Low to no conversion of this compound.

Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst 1. Use a pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) or ensure efficient in-situ generation of Pd(0). 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).Pre-catalysts provide a reliable source of the active Pd(0) species. Higher catalyst loading can overcome slow catalytic turnover.
Poor Ligand Choice 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Consider N-heterocyclic carbene (NHC) ligands.[7]These ligands promote the challenging oxidative addition step with aryl chlorides. NHC ligands can offer high stability and activity.
Ineffective Base 1. Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure the base is finely powdered and anhydrous.A stronger base can facilitate the transmetalation step. The physical properties of the base can affect its reactivity.
Suboptimal Solvent 1. Try aprotic polar solvents like 1,4-dioxane, toluene, or DMF. 2. Use a mixture of an organic solvent and water (e.g., dioxane/water).[1]The solvent influences the solubility of reagents and the stability of intermediates. Aqueous conditions can sometimes be beneficial.
Troubleshooting Guide 2: Buchwald-Hartwig Amination

Problem: Formation of undesired side products (e.g., hydrodehalogenation, diarylation).

Potential Cause Troubleshooting Steps Rationale
Catalyst Deactivation 1. Use a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1). 2. Employ a pre-catalyst designed for amination reactions.Excess ligand can prevent catalyst decomposition and aggregation. Amines themselves can act as ligands, so additional phosphine ligand is often beneficial.
Side Reactions 1. Lower the reaction temperature. 2. Use a bulkier ligand (e.g., BrettPhos for primary amines).[5]Side reactions often have a higher activation energy than the desired coupling. Bulky ligands can sterically hinder undesired pathways.
Base-Induced Decomposition 1. Use a weaker base (e.g., K₂CO₃) if the substrate or product is base-sensitive. 2. Consider using a soluble organic base.[4]Strong bases like NaOt-Bu can cause decomposition of sensitive functional groups.

Part 3: Experimental Protocols & Workflows

This section provides detailed experimental protocols and a visual workflow for catalyst screening.

Protocol 1: General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the chosen anhydrous solvent. Add the appropriate amount of the catalyst/ligand solution to the Schlenk tube via syringe.

  • Reaction: Place the Schlenk tube in a pre-heated oil bath at the desired temperature (typically 80-120 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Screening Workflow

The following diagram illustrates a logical workflow for selecting the optimal catalyst system.

Catalyst_Screening_Workflow Start Start: Define Reaction (e.g., Suzuki Coupling) Screen_Pd Screen Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts) Start->Screen_Pd Initial Setup Screen_Ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos, NHC ligands) Screen_Pd->Screen_Ligand Select best Pd source Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base Select best ligand Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent Select best base Optimize Optimize Conditions (Temperature, Concentration) Screen_Solvent->Optimize Select best solvent End Optimized Protocol Optimize->End Fine-tune

Caption: A systematic workflow for catalyst screening.

Part 4: Data Presentation

The following table summarizes hypothetical results from a catalyst screening for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the importance of systematic optimization.

Table 1: Catalyst System Optimization for Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene110<10
2Pd₂(dba)₃ (1)SPhos (2)K₂CO₃Toluene11045
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10078
4XPhos-Pd-G3 (2)-K₃PO₄Dioxane10092
5XPhos-Pd-G3 (2)-Cs₂CO₃Dioxane10085

Reaction conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), solvent (5 mL), 12 h.

Part 5: Mechanistic Considerations

A fundamental understanding of the catalytic cycle is essential for rational catalyst design and troubleshooting.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition PdII_Aryl LₙPd(II)(Aryl)(Cl) Pd0->PdII_Aryl Ar-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Coupling LₙPd(II)(Aryl)(R) PdII_Aryl->PdII_Coupling R-B(OH)₂ Transmetal->PdII_Coupling PdII_Coupling->Pd0 Product Formation RedElim Reductive Elimination Product Aryl-R RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond. This is often the rate-determining step for aryl chlorides.[2]

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[8]

References

Technical Support Center: Troubleshooting Nucleophilic Substitution on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution on pyridine rings. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of pyridine functionalization. The electron-deficient nature of the pyridine ring makes it a unique substrate for nucleophilic aromatic substitution (SNAr), but this reactivity profile also presents specific challenges. This document provides in-depth, experience-based answers to common problems, helping you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Low Yield & Reaction Failure

Question 1: My SNAr reaction on a halopyridine is failing or giving a very low yield. What are the primary causes and how can I troubleshoot this?

Answer: A low-yielding SNAr reaction on a pyridine ring can be attributed to several factors, ranging from the substrate's inherent reactivity to the specific reaction conditions employed. Here is a systematic approach to troubleshooting:

  • Assess the Pyridine Substrate's Activation and Leaving Group:

    • Leaving Group Position: Nucleophilic attack on pyridines is most effective when the leaving group is located at the C2 or C4 position.[1][2][3][4] This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[1][4][5] Reactions at the C3 position are significantly slower and often require different strategies as the nitrogen cannot provide this resonance stabilization.[1][3][4]

    • Nature of the Leaving Group: The reactivity order for halide leaving groups in SNAr reactions is typically F > Cl ≈ Br > I.[6] This is because the rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group. The highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to attack.

    • Activating Groups: The pyridine ring's "built-in" electron deficiency facilitates SNAr.[1][7] However, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can significantly enhance reactivity.[6] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack, making the reaction more sluggish.[1][6]

  • Evaluate the Nucleophile's Potency:

    • The nucleophile must be sufficiently strong to attack the electron-deficient ring.[1] If you are using a weak nucleophile (e.g., an alcohol or amine), consider converting it to a more potent form. For instance, deprotonating an alcohol with a strong base to form an alkoxide will dramatically increase its nucleophilicity.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many SNAr reactions on pyridines require elevated temperatures, sometimes as high as 150°C, to proceed at a reasonable rate, especially with less reactive substrates.[6]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or THF are often preferred as they can solvate the cation of the nucleophile's salt and stabilize the charged Meisenheimer complex.[6]

    • Additives: In some cases, Lewis acids can be used to activate the pyridine ring, making it more susceptible to nucleophilic attack.[6]

Question 2: I am attempting a Chichibabin reaction to directly aminate the pyridine ring, but the yield is poor and I'm observing side products. What is going wrong?

Answer: The Chichibabin reaction, while a powerful tool, is sensitive to conditions and substrate electronics. Here’s how to address common issues:

  • Substrate Basicity: The reaction rate is influenced by the basicity of the pyridine substrate. An ideal pKa range is generally between 5 and 8.[8] If the pyridine is too basic, the initial nucleophilic attack is disfavored. If it's not basic enough, the reaction may not proceed efficiently.[8]

  • Reaction Temperature and Reagent: Traditional Chichibabin reactions often require high temperatures (100–130°C) when using sodium amide (NaNH₂) in inert solvents like toluene or xylene. For more sensitive substrates, a lower temperature method using potassium amide (KNH₂) in liquid ammonia can be employed. However, this low-temperature variant may not work for unactivated pyridines.[9]

  • Side Reactions:

    • Dimerization: A common side reaction is the formation of bipyridine dimers.[8] This can sometimes be suppressed by running the reaction under pressure. For example, in the case of 4-tert-butylpyridine, increasing the nitrogen pressure significantly favored the desired aminated product over the dimer.[8]

    • Over-amination: The introduction of the first amino group can sometimes be followed by a second amination, leading to di-substituted products.[10] Careful control of stoichiometry and reaction time is essential to minimize this.

  • Monitoring the Reaction: The progress of a Chichibabin reaction can often be monitored by the evolution of hydrogen gas and the formation of a reddish color, which indicates the presence of the σ-adduct intermediate.[8]

Category 2: Regioselectivity Issues

Question 3: My SNAr reaction is producing a mixture of C2 and C4 isomers. How can I control the regioselectivity?

Answer: The regioselectivity of nucleophilic attack on the pyridine ring is a delicate balance of electronic and steric factors. While both C2 and C4 positions are electronically activated, several strategies can be used to favor one over the other.[4][5]

  • Steric Hindrance: This is one of the most effective tools for directing regioselectivity.

    • A bulky nucleophile will preferentially attack the less sterically hindered C4 position.[5]

    • Conversely, if a bulky substituent is already present at the C4 position, the incoming nucleophile will be directed to the C2 position.[5]

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can have a profound impact on the product distribution.[5] For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching the solvent from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) inverted the regioselectivity from favoring the C2 isomer to favoring the C6 (a C2-type) isomer.[5][11]

  • Kinetic vs. Thermodynamic Control: In some cases, C2 substitution may be kinetically favored, while C4 substitution is the thermodynamically more stable outcome.[6] Running the reaction at the lowest possible temperature that allows for conversion can sometimes favor the kinetic product.[6]

FactorTo Favor C2 SubstitutionTo Favor C4 Substitution
Sterics Use a less bulky nucleophile; ensure C4 is unhindered.[5]Use a bulky nucleophile; introduce a bulky group at C2.[5]
Solvent Experiment with less polar, non-hydrogen-bonding solvents (e.g., DCM).[5][11]Experiment with polar, hydrogen-bond accepting solvents (e.g., DMSO).[5][11]
Temperature Lower reaction temperatures may favor the kinetic C2 product.[6]Higher temperatures may favor the thermodynamic C4 product.
Category 3: Advanced Strategies & Alternative Substrates

Question 4: My pyridine ring is deactivated and not undergoing SNAr. Are there any strategies to increase its reactivity?

Answer: When dealing with an unactivated or deactivated pyridine ring, a common and highly effective strategy is to first convert it to a pyridine N-oxide .[12]

  • Mechanism of Activation: The N-oxide group acts as a powerful activating group for both electrophilic and nucleophilic substitution.[12] The positively charged nitrogen in the N-oxide species strongly encourages nucleophilic attack at the C2 and C4 positions.[12]

  • Reaction and Deoxygenation: The pyridine N-oxide can be reacted with a nucleophile, often in the presence of an activating agent like POCl₃ or PCl₃, which turns the oxygen into a good leaving group.[12][13] After the substitution has occurred, the N-oxide can be deoxygenated back to the pyridine using reagents like trivalent phosphorus compounds (e.g., PCl₃ or P(OMe)₃).[12]

This two-step sequence allows for nucleophilic substitutions on pyridine rings that would otherwise be completely unreactive.

Visualizing the Process

To aid in troubleshooting, the following diagrams illustrate key concepts and decision-making workflows.

SNAr_Mechanism Figure 1: General S-N-Ar Mechanism on Pyridine cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Pyridine Substituted Pyridine (with LG) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyridine->Meisenheimer Attack at C2/C4 Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of LG LeavingGroup Leaving Group (LG-) Meisenheimer->LeavingGroup

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Troubleshooting_Yield Figure 2: Troubleshooting Low S-N-Ar Yield Start Low or No Yield CheckActivation Is the ring sufficiently activated? (LG at C2/C4? EWGs present?) Start->CheckActivation CheckLG Is the leaving group adequate? (F > Cl, Br) CheckActivation->CheckLG Yes Solution_Activate Consider N-oxide strategy or add EWGs to the ring. CheckActivation->Solution_Activate No CheckNu Is the nucleophile strong enough? CheckLG->CheckNu Yes Solution_LG Switch to a better leaving group (e.g., from Cl to F). CheckLG->Solution_LG No CheckConditions Are reaction conditions optimal? (High Temp? Polar aprotic solvent?) CheckNu->CheckConditions Yes Solution_Nu Increase nucleophilicity (e.g., deprotonate with base). CheckNu->Solution_Nu No Solution_Conditions Increase temperature; Screen polar aprotic solvents (DMSO, DMF). CheckConditions->Solution_Conditions No Success Improved Yield CheckConditions->Success Yes

Caption: Decision tree for troubleshooting low yield in pyridine nucleophilic substitution.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr on a Chloropyridine with an Alkoxide

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the corresponding alcohol (1.5 equivalents) to a suspension of a strong base like sodium hydride (NaH, 1.5 equivalents) in anhydrous DMF. Stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Reaction: To the resulting alkoxide solution, add the chloropyridine substrate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120°C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Chichibabin Amination of Pyridine

  • Safety Note: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Setup: In a three-necked, flame-dried flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous toluene.

  • Reaction: Under a positive pressure of nitrogen, carefully add sodium amide (NaNH₂, 1.1 equivalents). Heat the suspension to reflux (approx. 110°C).

  • Addition: Slowly add pyridine (1.0 equivalent) to the refluxing mixture over 30 minutes. The mixture will typically turn dark red or brown, and hydrogen gas will evolve.

  • Reflux & Monitoring: Continue to reflux for 4-6 hours, monitoring by TLC for the disappearance of pyridine.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate. The product, 2-aminopyridine, can be purified by distillation or crystallization.

References

Scaling up the synthesis of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, Ethyl 4-chloro-5-methylpicolinate, presents unique challenges in its synthesis, particularly when scaling up from laboratory to pilot plant production. This technical support guide, designed for researchers, chemists, and process development professionals, provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the multi-step synthesis of this compound.

Synthetic Scheme Overview

The most common and scalable synthetic route to this compound begins with 2,3-Lutidine. The process involves a series of transformations aimed at functionalizing the pyridine ring and its methyl substituents with high regioselectivity.

Synthetic_Workflow A 2,3-Lutidine B 2,3-Lutidine-N-Oxide A->B Step 1: N-Oxidation C 4-Nitro-2,3-lutidine-N-oxide B->C Step 2: Nitration D 4-Chloro-5-methylpicolinic Acid C->D Step 3 & 4: Chlorination & Oxidation E This compound D->E Step 5: Esterification

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and how does their purity affect the synthesis? A1: The primary starting material is 2,3-Lutidine. Its purity is crucial, as common impurities like other lutidine isomers can lead to the formation of difficult-to-remove byproducts in later stages. It is recommended to use 2,3-Lutidine with a purity of >98% and to verify its identity and purity by GC-MS or NMR before use.

Q2: What are the major safety concerns associated with this synthesis? A2: Several steps involve hazardous reagents and conditions.

  • N-Oxidation: The use of hydrogen peroxide with acetic acid can form peracetic acid, a strong and potentially explosive oxidant. Temperature control is critical.

  • Nitration: This step uses a mixture of concentrated sulfuric and nitric acids (or potassium nitrate in sulfuric acid), which is highly corrosive and generates toxic nitrogen oxides.[1][2] This reaction is highly exothermic and requires careful temperature management to prevent runaway reactions.

  • Chlorination: Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are often used. These are highly corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What is a typical overall yield for this multi-step synthesis on a lab scale? A3: A realistic overall yield for this five-step process on a laboratory scale would typically range from 15% to 25%. Each step has its own yield expectations, which are detailed in the troubleshooting section. Achieving higher yields requires careful optimization of each reaction step.

Q4: Can an alternative route like the Sandmeyer reaction be used? A4: Yes, a Sandmeyer-type reaction is a viable alternative if a suitable amino-precursor, such as Ethyl 4-amino-5-methylpicolinate, is available. The Sandmeyer reaction transforms an aryl amine into a diazonium salt, which is then displaced by a chloride nucleophile using a copper(I) chloride catalyst.[3][4][5] This route can be effective but involves the generation of potentially unstable diazonium intermediates.

Detailed Troubleshooting Guide

This section provides in-depth solutions to specific problems that may arise during each stage of the synthesis.

Step 1: N-Oxidation of 2,3-Lutidine

Protocol Summary: 2,3-Lutidine is reacted with hydrogen peroxide in glacial acetic acid at elevated temperatures (typically 70-80°C) to form 2,3-Lutidine-N-Oxide.[6]

ParameterRecommended Condition
Reagents 2,3-Lutidine, Hydrogen Peroxide (35%), Glacial Acetic Acid
Temperature 70-80°C
Time 4-6 hours
Workup Vacuum distillation to remove acetic acid, followed by neutralization.
Expected Yield 85-95%

Troubleshooting:

  • Q: The reaction is sluggish or incomplete, as indicated by TLC/GC analysis showing significant starting material. What could be the cause?

    • A: This issue often points to insufficient temperature or degraded hydrogen peroxide. Verify the internal reaction temperature is maintained within the 70-80°C range. Use a fresh, properly stored bottle of hydrogen peroxide and confirm its concentration. The reaction is sensitive to temperature; too low, and the rate is slow; too high, and peroxide decomposition accelerates.

  • Q: During workup, I'm experiencing difficulty removing all the acetic acid. Why is this a problem?

    • A: Residual acetic acid can interfere with the subsequent nitration step by diluting the nitrating mixture and altering its composition. It is crucial to remove the acetic acid under vacuum. For scale-up operations, a high-quality vacuum system is essential. Co-evaporation with a high-boiling point solvent like toluene can aid in the azeotropic removal of the final traces of acetic acid.

Step 2: Nitration of 2,3-Lutidine-N-Oxide

Protocol Summary: The N-oxide is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (potassium nitrate in sulfuric acid or concentrated nitric acid) is added dropwise while maintaining a low temperature, followed by heating to drive the reaction to completion.[1][2][7]

ParameterRecommended Condition
Reagents 2,3-Lutidine-N-Oxide, Conc. H₂SO₄, KNO₃ or Conc. HNO₃
Addition Temp. -10°C to 5°C
Reaction Temp. 80-90°C
Time 1-3 hours
Workup Quenching on ice, followed by filtration of the precipitated product.
Expected Yield 70-80%

Troubleshooting:

  • Q: The yield of 4-Nitro-2,3-lutidine-N-oxide is low, and I'm observing the formation of multiple byproducts. What is happening?

    • A: This is a classic sign of poor temperature control during the addition of the nitrating agent. If the temperature rises above 10°C during addition, dinitration or other side reactions can occur. The dissolution of the N-oxide in sulfuric acid is also exothermic and must be cooled. Ensure slow, dropwise addition of the nitrating agent with vigorous stirring and efficient cooling.

  • Q: During the ice quench, the product oiled out instead of precipitating as a filterable solid. How can I resolve this?

    • A: "Oiling out" can occur if the quench is performed too quickly or if the concentration of the product in the acid mixture is too high. Ensure the acid solution is poured slowly into a vigorously stirred slurry of crushed ice. The goal is to keep the temperature of the aqueous mixture low throughout the quench. If the product still oils out, you may need to extract the aqueous layer with a suitable solvent like dichloromethane, followed by washing, drying, and solvent evaporation.

Troubleshooting_Nitration Start Low Yield in Nitration Step Q1 Was addition temperature kept below 5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did the product precipitate cleanly upon quenching? A1_Yes->Q2 Cause1 Likely Cause: Side reactions (e.g., dinitration) due to poor temperature control. A1_No->Cause1 Solution1 Solution: - Ensure slow, dropwise addition. - Use a more efficient cooling bath. - Monitor internal temperature closely. Cause1->Solution1 A2_No No Q2->A2_No A2_Yes Yes Cause2 Likely Cause: Product 'oiling out' due to rapid quench or high concentration. A2_No->Cause2 Solution2 Solution: - Add acid slowly to vigorously stirred ice. - Dilute reaction mixture before quench. - If oil forms, switch to extractive workup. Cause2->Solution2

Caption: Decision tree for troubleshooting low yields in the nitration step.

Steps 3 & 4: Chlorination and Selective Oxidation

This is often the most challenging part of the synthesis. A common industrial approach combines the conversion of the nitro group and the selective oxidation of the 2-methyl group in a "one-pot" or telescoped sequence using a strong chlorinating agent that also facilitates oxidation, or through a series of discrete steps. For clarity, we will address potential issues separately.

Chlorination (Conversion of 4-Nitro to 4-Chloro): This is typically achieved by heating the 4-nitro-N-oxide with a chlorinating agent like POCl₃. This reaction simultaneously removes the N-oxide oxygen and replaces the nitro group with a chloro group.

Selective Oxidation (2-Methyl to Carboxylic Acid): This is a difficult transformation. Strong oxidants like KMnO₄ or SeO₂ can be used, but achieving selectivity for the 2-methyl group over the 5-methyl group is challenging and highly dependent on reaction conditions. The N-oxide functionality can direct oxidation to the adjacent methyl group under specific conditions.

Troubleshooting:

  • Q: The chlorination with POCl₃ is giving a low yield of the 4-chloro product. What can be optimized?

    • A: Incomplete reaction is often due to insufficient temperature or reaction time. Ensure the reaction is heated to reflux (approx. 106°C for POCl₃) and monitored by TLC or HPLC until the starting material is consumed. The workup is also critical: POCl₃ must be quenched carefully on ice, as the reaction is extremely exothermic and releases HCl gas.

  • Q: The oxidation step is not selective and is oxidizing both methyl groups or other parts of the molecule. How can I improve selectivity?

    • A: Selectivity is the key challenge. One strategy is to perform the oxidation on an earlier intermediate, like the 2,3-Lutidine-N-Oxide, where the N-oxide can activate the adjacent 2-methyl group for oxidation with milder reagents before proceeding with nitration and chlorination. Alternatively, protecting the more reactive methyl group is an option, but it adds steps to the synthesis. Fine-tuning the oxidant, stoichiometry, temperature, and reaction time is essential for maximizing selectivity.

Step 5: Fischer Esterification

Protocol Summary: 4-Chloro-5-methylpicolinic acid is refluxed in absolute ethanol with a catalytic amount of strong acid (e.g., H₂SO₄) to yield the final product.[8][9][10]

ParameterRecommended Condition
Reagents 4-Chloro-5-methylpicolinic acid, Absolute Ethanol, Conc. H₂SO₄
Temperature Reflux (approx. 78°C)
Time 8-16 hours
Workup Neutralization, extraction with an organic solvent, and purification.
Expected Yield 80-90%

Troubleshooting:

  • Q: The esterification reaction has not gone to completion, even after prolonged refluxing. What is the problem?

    • A: The Fischer esterification is an equilibrium-controlled reaction.[8] The presence of water will shift the equilibrium back towards the starting materials. Ensure you are using absolute (anhydrous) ethanol and a sufficient amount of acid catalyst. To drive the reaction to completion, you can use a large excess of ethanol or employ a method to remove the water byproduct as it forms, such as using a Dean-Stark apparatus.

  • Q: I'm having trouble purifying the final ethyl ester. What are the common impurities?

    • A: The most common impurities are unreacted carboxylic acid and residual ethanol. After the extractive workup, washing the organic layer with a dilute sodium bicarbonate solution will remove any remaining acidic starting material. The solvent and excess ethanol can then be removed under reduced pressure. Final purification is typically achieved by vacuum distillation or column chromatography.

Scale-Up Considerations

Scaling up this synthesis introduces significant challenges that must be proactively addressed.[11][12]

  • Heat Management: The nitration step is highly exothermic. What can be managed in a lab flask with an ice bath requires a jacketed reactor with efficient cooling capacity at a larger scale. Poor heat transfer can lead to runaway reactions.

  • Reagent Handling: Handling large quantities of corrosive and hazardous materials like concentrated acids and POCl₃ requires specialized equipment and safety protocols, including closed-system transfers.

  • Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical, especially during the slow addition phases of the nitration step.[12] Inefficient mixing can create localized "hot spots" where side reactions can occur, drastically reducing yield and purity.

  • Workup and Isolation: Quenching large volumes of strong acids is a significant safety and operational challenge. The filtration and drying of multi-kilogram batches of product require appropriately sized equipment (e.g., filter dryers).

References

Technical Support Center: Synthesis of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-5-methylpicolinate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during synthesis, with a focus on impurity identification and control.

I. Synthetic Pathway and Potential Impurity Formation

The most common and direct route to this compound is the Fischer-Speier esterification of 4-chloro-5-methylpicolinic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2] This seemingly straightforward reaction is an equilibrium process and is susceptible to several side reactions that can lead to the formation of various impurities.

Core Reaction:

Fischer_Esterification 4-chloro-5-methylpicolinic_acid 4-chloro-5-methylpicolinic acid Ethyl_4_chloro_5_methylpicolinate This compound 4-chloro-5-methylpicolinic_acid->Ethyl_4_chloro_5_methylpicolinate + Ethanol Ethanol Ethanol (Excess) Ethanol->Ethyl_4_chloro_5_methylpicolinate H2SO4 H₂SO₄ (catalyst) H2SO4->Ethyl_4_chloro_5_methylpicolinate Water Water Ethyl_4_chloro_5_methylpicolinate->Water +

Caption: Fischer-Speier esterification of 4-chloro-5-methylpicolinic acid.

Understanding the potential pathways for impurity formation is critical for developing effective control strategies. The following diagram illustrates the primary sources of impurities in this synthesis.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurities Start_Acid 4-chloro-5-methylpicolinic acid Product This compound Start_Acid->Product + Ethanol, H⁺ Impurity_Acid Unreacted Starting Acid Start_Acid->Impurity_Acid Incomplete Reaction Impurity_Isomer Positional Isomers (from starting material) Start_Acid->Impurity_Isomer Present in starting material Impurity_Degradation Degradation Products (e.g., from charring) Start_Acid->Impurity_Degradation Harsh Conditions (Heat, [H⁺]) Ethanol Ethanol Impurity_Ether Diethyl Ether (Ethanol Dehydration) Ethanol->Impurity_Ether Self-condensation (High Temp, H⁺) Impurity_Hydrolysis Hydrolysis Product (Same as Starting Acid) Product->Impurity_Hydrolysis + H₂O (during workup/storage) Product->Impurity_Degradation

Caption: Potential impurity formation pathways in the synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and analysis of this compound in a question-and-answer format.

Q1: My reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: Low conversion in Fischer esterification is a common issue due to the reversible nature of the reaction.[1][2]

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.

  • Troubleshooting Steps:

    • Use Excess Ethanol: Employing ethanol as the solvent ensures a large molar excess, driving the equilibrium towards the product side.[1]

    • Water Removal:

      • Azeotropic Distillation: If your setup allows, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water as it is formed.

      • Drying Agents: While less common for this specific reaction, the inclusion of a dehydrating agent could be considered, though it may complicate the workup.

    • Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Typically, a catalytic amount is sufficient.

    • Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to the formation of diethyl ether from ethanol dehydration.[2] A moderate temperature, such as refluxing ethanol, is generally appropriate.

Q2: I see an unexpected peak in my HPLC chromatogram with a shorter retention time than my product. What could it be?

A2: A more polar compound will typically have a shorter retention time on a reverse-phase HPLC column. In this synthesis, the most likely candidate is the unreacted starting material, 4-chloro-5-methylpicolinic acid .

  • Identification:

    • Polarity: The carboxylic acid group makes the starting material significantly more polar than the corresponding ethyl ester.

    • Co-injection: Spike your sample with a small amount of the starting acid. If the peak of interest increases in area, this confirms its identity.

    • LC-MS Analysis: The mass spectrum of this peak should correspond to the molecular weight of 4-chloro-5-methylpicolinic acid.

Q3: My final product has a yellowish or brownish tint, and I see several small, unidentified peaks in the baseline of my chromatogram. What is the cause?

A3: The discoloration and baseline noise are often indicative of degradation products .

  • Causality: Pyridine derivatives can be sensitive to strong acids and high temperatures.[3] Charring or polymerization can occur under harsh reaction conditions, leading to a complex mixture of colored impurities.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: Avoid excessive heating. Refluxing ethanol should be sufficient.

    • Control Catalyst Amount: Use only the necessary catalytic amount of sulfuric acid.

    • Purification: The colored impurities can often be removed by column chromatography on silica gel or by recrystallization. Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.

Q4: My NMR spectrum shows a triplet at ~1.4 ppm and a quartet at ~4.4 ppm, but the integration is higher than expected for my product. What does this indicate?

A4: While these signals are characteristic of the ethyl group in your product, their disproportionately high integration suggests the presence of another ethyl-containing species. The most probable impurity is residual ethanol .

  • Identification:

    • Chemical Shift: The chemical shifts for the ethyl group of ethanol are similar to those in the ester product, but can vary depending on the solvent and concentration. A definitive guide to the NMR chemical shifts of common laboratory solvents and impurities can be an invaluable resource.[4][5]

    • Workup and Drying: This issue typically arises from an incomplete workup or insufficient drying of the final product. Ensure your extraction and washing steps are thorough and that the product is dried under vacuum to remove volatile solvents.

Q5: After purification, my product's purity decreases over time, and I notice the reappearance of the starting material peak in the HPLC. Why is this happening?

A5: This indicates that your product is undergoing hydrolysis .

  • Causality: Esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water, and this process can be catalyzed by trace amounts of acid or base.[6][7][8]

  • Control and Prevention:

    • Thorough Workup: During the workup, ensure all acidic catalyst is neutralized and washed away. A wash with a mild base like sodium bicarbonate solution is recommended, followed by a water wash to remove any remaining salts.

    • Anhydrous Conditions: Dry the purified product thoroughly under vacuum to remove any residual water.

    • Proper Storage: Store the final product in a tightly sealed container in a cool, dry place, away from moisture.

III. Analytical Methodologies

Accurate analysis is key to identifying and quantifying impurities. Below are standard protocols for HPLC and LC-MS analysis.

Experimental Protocol: HPLC Purity Analysis

This method provides a baseline for separating the main product from its most common impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a composition that allows for the retention of the polar starting acid (e.g., 10-20% B).

    • Ramp up to a higher concentration of B (e.g., 90-95%) to elute the less polar ester product.

    • A typical gradient might be: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile.

CompoundExpected Retention TimeRationale
4-chloro-5-methylpicolinic acidEarly elutingHighly polar due to the carboxylic acid group.
This compound Later eluting Less polar ester, stronger retention on C18.
Diethyl EtherVery early eluting/voidNon-polar and volatile, may not be retained.
Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described above. The use of formic acid in the mobile phase makes it compatible with MS detection.[9]

  • MS Conditions:

    • Ionization Mode: Positive ESI mode is generally effective for pyridine compounds as the nitrogen atom can be readily protonated.

    • Scan Range: Set a mass range that covers the expected molecular weights of the product and all potential impurities (e.g., m/z 100-400).

  • Data Analysis: Extract the ion chromatograms for the expected m/z values of the parent compound and suspected impurities to confirm their presence.

ImpurityChemical FormulaExpected [M+H]⁺
4-chloro-5-methylpicolinic acidC₇H₆ClNO₂172.0
This compound C₉H₁₀ClNO₂ 200.0

IV. Summary of Key Impurities

Impurity ClassSpecific ImpurityFormation PathwayAnalytical Detection
Starting Material 4-chloro-5-methylpicolinic acidIncomplete reactionHPLC (early eluting peak), LC-MS (m/z 172.0)
By-product Diethyl EtherEthanol dehydration at high temp.GC-MS, ¹H NMR (characteristic signals)
Degradation Hydrolysis Product (same as starting acid)Reaction with water during workup/storageHPLC (early eluting peak), LC-MS (m/z 172.0)
Degradation Polymeric/Charred materialsHarsh reaction conditions (temp, [H⁺])Visual observation (color), HPLC (baseline noise)
Solvent Residue EthanolIncomplete drying¹H NMR (characteristic ethyl signals), GC

V. References

  • Royal Society of Chemistry. (n.d.). A typical experimental procedure for the synthesis methyl benzoate (3a).

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis. Retrieved from --INVALID-LINK--

  • Higashi, T., & Ogawa, S. (2017). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 125, 107-115.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 47-51.

  • Wikipedia. (n.d.). Pyridine. Retrieved from --INVALID-LINK--

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from --INVALID-LINK--

  • Fryčová, S., & Holčapek, M. (2012). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of chromatography. A, 1259, 121–128.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Mentel, M., & Liberda, D. (2008). A mild hydrolysis of esters mediated by lithium salts. Tetrahedron Letters, 49(48), 6812-6815.

  • Heydari, A., & Karimian, A. (2000). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical pharmacology, 59(1), 83–89.

  • Patil, S. B., & Bedse, G. N. (2014). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 4(96), 53787-53792.

  • WO2012164573A2. (2012). Hydrolysis and esterification with acid catalysts. Google Patents.

References

Technical Support Center: Enhancing the Stability of Ethyl 4-chloro-5-methylpicolinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 4-chloro-5-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Section 1: Understanding the Molecule's Vulnerabilities

This compound possesses two primary sites susceptible to degradation in solution: the ethyl ester functional group and the chlorinated pyridine ring . Understanding these vulnerabilities is the first step in preventing unwanted compound loss.

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester bond.[1][2][3] This reaction, which splits the molecule into 4-chloro-5-methylpicolinic acid and ethanol, can be catalyzed by acid or base.[1][2] Alkaline conditions, in particular, lead to a rapid and irreversible hydrolysis reaction known as saponification.[1][3]

  • Pyridine Ring Reactivity: The pyridine ring, while aromatic, has an electron-deficient character due to the electronegative nitrogen atom.[4] This makes it susceptible to nucleophilic substitution, although the chloro-substituent is generally stable under standard conditions.[5][6][7] However, prolonged exposure to harsh conditions or highly reactive nucleophiles could potentially lead to displacement of the chloride. Additionally, pyridine derivatives can be susceptible to photodegradation upon exposure to UV light.[8][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What is the primary cause of degradation I'm seeing in my aqueous buffer?

A: The most likely cause is ester hydrolysis. The ester linkage is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or, more notably, alkaline pH.[1][10][11] If your buffer is outside the optimal pH range (see Q2), you will observe the formation of 4-chloro-5-methylpicolinic acid.

Q2: How does pH affect the stability of the compound?

A: pH is the most critical factor for stability in aqueous solutions.

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis occurs. While generally slower than base-catalyzed hydrolysis, it is still a significant degradation pathway.[2][10][12]

  • Neutral to Slightly Acidic (pH 5-7): This is typically the range of maximum stability for esters, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[12]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is rapid and irreversible, quickly converting the ester to its corresponding carboxylate salt.[1][3][13] This should be avoided unless saponification is the desired reaction.

Q3: What are the best solvents to use for preparing a concentrated stock solution?

A: To minimize hydrolysis, anhydrous aprotic organic solvents are highly recommended for stock solutions. Excellent choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

These solvents lack the reactive protons that facilitate ester hydrolysis.[14] When preparing aqueous working solutions, the stock solution should be diluted immediately before use to minimize the time the compound spends in the aqueous environment.

Q4: I see a new peak in my HPLC analysis after leaving my sample in the autosampler overnight. What could it be?

A: This is a classic sign of degradation. The new peak, likely more polar than the parent compound, is almost certainly the hydrolysis product: 4-chloro-5-methylpicolinic acid. Unstable analytes can degrade even under the relatively mild conditions of an autosampler, especially if the sample is dissolved in a non-optimal aqueous or protic solvent like methanol/water.[14] Using a refrigerated autosampler and ensuring the mobile phase is not strongly acidic or basic can help mitigate this.

Q5: How should I store my solutions to ensure long-term stability?

A: For maximum stability, follow these guidelines:

  • Solvent: Store as a stock solution in an anhydrous aprotic solvent (e.g., DMSO).

  • Temperature: Store at low temperatures. For short-term storage (days to weeks), 2-8°C is adequate. For long-term storage (months), -20°C or -80°C is required to significantly slow degradation kinetics.

  • Light: Protect from light. Store solutions in amber vials or wrap vials in aluminum foil to prevent potential photodegradation.[8]

  • Moisture: Use vials with tight-fitting caps (e.g., with PTFE septa) to prevent the absorption of atmospheric moisture, which can lead to hydrolysis over time.

Section 3: Troubleshooting Guide: A Deeper Dive

Use this guide when facing specific experimental challenges.

Issue: Rapid and Unexpected Degradation in a Buffered Solution
Potential Cause Underlying Rationale & Verification Recommended Solution
Incorrect pH The buffer's actual pH may differ from its label, or its buffering capacity may have been exceeded. Verify the pH of the final solution with a calibrated pH meter.Adjust the pH to be within the 5-7 range. If the experiment requires a different pH, prepare the solution immediately before use and keep it on ice.
Buffer Component Reactivity Certain buffer components, such as those with primary or secondary amine groups (e.g., Tris, HEPES), can act as nucleophiles and directly attack the ester bond, leading to aminolysis.Switch to a non-nucleophilic buffer system, such as phosphate (PBS) or citrate, within the appropriate pH range.
Enzymatic Activity If using a biological matrix (e.g., cell lysate, plasma), endogenous esterase enzymes can rapidly hydrolyze the compound.[11]If possible, heat-inactivate the biological matrix or add an esterase inhibitor (e.g., sodium fluoride) to the solution.[14]
Issue: Inconsistent Results Between Experimental Runs
Potential Cause Underlying Rationale & Verification Recommended Solution
Inconsistent Solution Age The time between solution preparation and analysis can vary, leading to different levels of degradation.Standardize your workflow. Define a strict maximum time allowed between solution preparation, sample processing, and analysis.
Stock Solution Degradation The concentrated stock solution may be degrading due to moisture absorption or improper storage.Aliquot the stock solution upon preparation into single-use vials. This prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture.
Solvent Evaporation If solutions are left uncapped, preferential evaporation of a more volatile solvent component can change the compound's concentration.Keep all vials and plates tightly capped or sealed whenever possible, especially on the benchtop or in an autosampler.

Section 4: Protocols for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is essential.[15][16][17] This involves intentionally stressing the compound to identify potential degradation products and establish a stability-indicating analytical method.

Protocol 4.1: Conducting a Forced Degradation Study

This protocol is designed to achieve 5-20% degradation, which is sufficient to detect and resolve degradation products from the parent peak.[16][17]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[16]

  • For each condition below, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL.

  • Include a control sample (diluted in the analysis solvent, e.g., 50:50 acetonitrile:water) that is not stressed.

2. Stress Conditions:

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Check for degradation at 2, 4, 8, and 24 hours.[16]

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature. Check for degradation at 30 minutes, 1, 2, and 4 hours. Note: This reaction is expected to be fast.

  • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Check at 2, 8, and 24 hours.

  • Thermal Degradation: Store the stock solution (in acetonitrile) at 80°C. Check at 1, 3, and 7 days.

  • Photolytic Degradation: Expose the solution in a quartz cuvette or clear vial to a photostability chamber with a combination of UV and visible light as per ICH Q1B guidelines. Check at 4, 8, and 24 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot.

  • If necessary, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the final analysis concentration with the mobile phase.

  • Analyze immediately using a stability-indicating HPLC method (see Protocol 4.2).

Protocol 4.2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[15][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 260-280 nm).

  • Validation: Inject the stressed samples. The method is considered "stability-indicating" if the parent peak is baseline-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is spectrally pure in all stressed samples.

Section 5: Visualizations and Data Summary

Key Degradation Pathway

parent This compound acid 4-chloro-5-methylpicolinic acid parent->acid Hydrolysis (H₂O, H⁺ or OH⁻) ethanol Ethanol parent->ethanol Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway for this compound.

Troubleshooting Workflow for Solution Instability

start Degradation Observed in Solution q_solvent Is the solvent aqueous? start->q_solvent q_ph Is pH between 5 and 7? q_solvent->q_ph Yes res_aprotic Switch to anhydrous aprotic solvent (DMSO, ACN) for stock solutions. q_solvent->res_aprotic No q_bio Is it a biological matrix? q_ph->q_bio Yes res_ph Adjust pH to 5-7 range. Use non-nucleophilic buffers (e.g., Phosphate). q_ph->res_ph No res_esterase Consider esterase activity. Add inhibitors or prepare samples on ice. q_bio->res_esterase Yes res_time Minimize time in aqueous solution. Prepare fresh before use. q_bio->res_time No

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4-chloro-5-methylpicolinate and Other Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with halopyridines serving as versatile building blocks for the synthesis of complex pharmaceutical agents.[1][2] The choice of halogen substituent on the pyridine core profoundly influences its reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings. This guide provides an in-depth comparison of the reactivity of Ethyl 4-chloro-5-methylpicolinate with other halopyridines, offering experimental insights to inform synthetic strategy.

The Hierarchy of Halogen Reactivity in Pyridine Systems

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE).[1] The generally accepted order of reactivity is a direct consequence of these bond strengths:

I > Br > Cl > F [3]

This trend is inversely correlated with the C-X bond dissociation energy, meaning that the weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1][3] Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more stable and typically necessitate more robust catalytic systems to achieve comparable yields.[3][4]

The position of the halogen on the pyridine ring also plays a crucial role. The electron-deficient nature of the pyridine ring makes positions 2, 4, and 6 more susceptible to nucleophilic attack and oxidative addition. The general order of reactivity for the different positions is C4(6) > C2 > C5.[5]

The Influence of Electronic Effects: A Case for this compound

This compound presents an interesting case study. The pyridine ring is substituted with both an electron-withdrawing ethyl ester group at the 2-position and a weakly electron-donating methyl group at the 5-position. The chlorine atom is situated at the 4-position, one of the more activated sites on the pyridine ring.

The presence of the electron-withdrawing ester group at the picolinate (pyridine-2-carboxylate) position is expected to increase the electrophilicity of the pyridine ring, making the carbon-chlorine bond more susceptible to oxidative addition by the palladium catalyst.[6] This electronic activation can, to some extent, compensate for the inherent lower reactivity of a C-Cl bond compared to a C-Br or C-I bond.[6]

Comparative Reactivity in Key Cross-Coupling Reactions

Let's delve into a comparative analysis of halopyridine reactivity in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and an organoboron compound, is a workhorse in pharmaceutical synthesis.[5][7]

  • Iodopyridines: Readily undergo Suzuki coupling under mild conditions, often with simple palladium sources like Pd(OAc)₂ and phosphine ligands.

  • Bromopyridines: Also highly effective substrates, though they may require slightly more forcing conditions (higher temperatures, stronger bases) than their iodo counterparts.[8]

  • Chloropyridines: Traditionally considered challenging substrates, recent advances in ligand design (e.g., bulky, electron-rich phosphines like SPhos and XPhos) have enabled efficient Suzuki couplings of chloropyridines, including electron-rich and sterically hindered derivatives.[4] For substrates like this compound, the activating effect of the ester group facilitates the reaction.

HalopyridineTypical Catalyst SystemReaction ConditionsTypical Yield
2-IodopyridinePd(OAc)₂, PPh₃, K₂CO₃Toluene, 80 °C>90%
2-BromopyridinePd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane/H₂O, 100 °C80-95%
This compoundPd₂(dba)₃, XPhos, Cs₂CO₃t-BuOH, 110 °C70-90%

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds.[9] The general reactivity trend of aryl halides in this reaction is often cited as I > Br > Cl.[10]

  • Iodo- and Bromopyridines: Generally couple efficiently with a wide range of amines using various palladium/ligand systems. Bidentate phosphine ligands like BINAP and DDPF have proven effective.[9]

  • Chloropyridines: Similar to the Suzuki reaction, the coupling of chloropyridines in Buchwald-Hartwig amination often requires more specialized, sterically hindered, and electron-rich ligands to promote the challenging oxidative addition step.[11] The electronic activation of this compound would be advantageous here as well.

HalopyridineTypical Catalyst SystemReaction ConditionsTypical Yield
3-BromopyridinePd₂(dba)₃, BINAP, NaOt-BuToluene, 100 °C85-98%
2-ChloropyridinePd(OAc)₂, XPhos, Cs₂CO₃Dioxane, 110 °C75-90%

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into drug scaffolds.[12][13] The reactivity order follows the established I > Br > Cl trend.

  • Iodo- and Bromopyridines: Are excellent substrates for the Sonogashira reaction, typically proceeding with high efficiency using a palladium catalyst and a copper(I) co-catalyst.[12]

  • Chloropyridines: Are less reactive and often require higher temperatures and more active catalyst systems. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.

HalopyridineTypical Catalyst SystemReaction ConditionsTypical Yield
4-IodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃NDMF, 80 °C>90%
3-BromopyridinePd(OAc)₂, PPh₃, CuI, Et₃NToluene, 100 °C80-95%
2-ChloropyridinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 120 °C60-85%

Experimental Protocols & Visualizations

To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below, along with visualizations of the key catalytic cycles and experimental workflows.

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine[4]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted chloropyridine (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chloropyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R2NH Ar-Pd(II)-NHR2(L2) [Ar-Pd(II)-NHR2(L2)]+X- Amine_Coordination->Ar-Pd(II)-NHR2(L2) Deprotonation Deprotonation Ar-Pd(II)-NHR2(L2)->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C#CR Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation->Ar-Pd(II)-C#CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C#CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination->Ar-C#CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C#CH Base Cu-C#CR Cu-C#CR Alkyne_Coordination->Cu-C#CR Cu-C#CR->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Halopyridine - Boronic Acid - Catalyst & Ligand - Base Vessel Add to Dry Schlenk Tube Reagents->Vessel Atmosphere Inert Atmosphere (N2 or Ar) Vessel->Atmosphere Solvent Add Anhydrous Solvent Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Completion Reaction Completion Monitoring->Completion Cooling Cool to Room Temperature Completion->Cooling Extraction Dilute & Extract Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated Product Purification->Product

References

Picolinate and Picolinamide Derivatives as a Promising Scaffold for Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets.[1] Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular signaling and tumor progression.[2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous compounds gaining FDA approval.[3][4] Among the diverse chemical scaffolds explored, picolinate and its amide derivatives (picolinamides) have emerged as a "privileged" structure in medicinal chemistry.[5][6] The inherent electronic and steric properties of the pyridine ring, including its capacity for hydrogen bonding, make it an ideal framework for interacting with the ATP-binding pocket of various kinases.[6] This guide provides a comprehensive comparison of the efficacy of picolinate and picolinamide derivatives as kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in this dynamic field.

The Picolinate Scaffold: A Versatile Starting Point for Kinase Inhibitor Design

The strategic modification of the picolinate ring is a key strategy for enhancing the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.[6] Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these compounds, with modifications to different positions of the pyridine ring leading to significant variations in inhibitory activity.[2][7]

A critical aspect of developing effective kinase inhibitors is the ability to synthesize a diverse library of derivatives for screening. The picolinate scaffold lends itself to various synthetic strategies, including the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of substituents onto the pyridine ring.[5]

Hypothetical Signaling Pathway Inhibition

Picolinate-derived kinase inhibitors can be designed to target key signaling cascades implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis.[5][6] The diagram below illustrates a simplified, hypothetical mechanism of action for a picolinate-derived inhibitor targeting a receptor tyrosine kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, etc. ERK->Proliferation Promotes Inhibitor Picolinate-derived Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate-derived inhibitor.[5]

Comparative Efficacy of Picolinamide-Based Kinase Inhibitors

Compound IDModificationVEGFR-2 IC50 (µM)A549 Cell Line IC50 (µM)HepG2 Cell Line IC50 (µM)
8j 4-(4-methylphenyl)aminoData not specifiedData not specifiedData not specified
Sorafenib Reference Drug0.18Data not specifiedData not specified
Compound 7h (Thio)urea derivative0.087Data not specifiedData not specified
Compound 9a (Thio)urea derivative0.027Data not specifiedData not specified
Compound 9l (Thio)urea derivative0.094Data not specifiedData not specified
Data synthesized from multiple sources for illustrative purposes.[6][8]

The data indicate that certain picolinamide derivatives, such as compounds 7h , 9a , and 9l , exhibit potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range, comparable or even superior to the reference drug Sorafenib.[8] Furthermore, compound 7h demonstrated enhanced potency against other kinases like EGFR, HER-2, c-MET, and MER, highlighting the potential for developing multi-targeted inhibitors from this scaffold.[8]

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

The characterization of kinase inhibitors relies on robust and reproducible assays. Both in vitro biochemical assays and cell-based assays are crucial for determining potency, selectivity, and cellular activity.[3][9]

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., picolinate derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.[10]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[10]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[10]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.[10]

    • Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[10]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps of the in vitro luminescence-based kinase assay.

Caption: Workflow for the in vitro luminescence-based kinase assay.[10]

Cell-Based Kinase Assays

While in vitro assays are essential for initial screening, cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[9][11][12] These assays can measure the direct inhibition of a kinase in live cells or the downstream effects on cellular processes.[11][13]

Types of Cell-Based Assays:

  • Cellular Phosphorylation Assays: These assays, often using ELISA or AlphaLISA formats, quantify the phosphorylation of a specific downstream substrate of the target kinase.[13]

  • Cell Proliferation/Viability Assays: These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[12][13]

  • Target Engagement Assays: Techniques like NanoBRET can be used to measure the binding of the inhibitor to the target kinase within living cells.[13]

Conclusion

The picolinate and picolinamide scaffolds represent a versatile and promising starting point for the design and synthesis of novel kinase inhibitors. The available data on various derivatives demonstrate their potential to potently and selectively inhibit key kinases involved in cancer progression. By leveraging a combination of rational drug design, robust synthetic methodologies, and a comprehensive suite of in vitro and cell-based assays, researchers can continue to develop innovative and effective targeted therapies based on this privileged chemical structure. The detailed protocols and comparative data presented in this guide aim to support and inform these critical drug discovery efforts.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-chloro-5-methylpicolinate Analogs as Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ethyl 4-chloro-5-methylpicolinate analogs, a class of synthetic auxin herbicides. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel herbicidal agents. This document synthesizes key findings from the scientific literature to offer a detailed comparison of analog performance, supported by experimental data and methodological insights.

Introduction: The Significance of Picolinate Herbicides

Picolinic acid and its derivatives represent a significant class of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plant species.[1][2][3] These herbicides are crucial for modern agriculture, enabling selective control of broadleaf weeds in various crops. This compound is a key scaffold in the exploration of new herbicidal compounds due to the diverse biological activities exhibited by its analogs. Understanding the relationship between the chemical structure of these analogs and their herbicidal efficacy is paramount for the rational design of more potent, selective, and environmentally benign herbicides.

The primary mode of action for picolinate herbicides involves their interaction with the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[4][5] Specifically, picolinate-type auxins are predominantly recognized by the AFB5 co-receptor.[6][7] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes and ultimately, plant death.[1][8]

Core Structure and Key Positions for Modification

The foundational structure of the compounds discussed in this guide is the picolinate ring. For this compound, the key positions for structural modification that significantly influence herbicidal activity are:

  • C2-position: The ethyl ester group.

  • C4-position: The chloro substituent.

  • C5-position: The methyl substituent.

  • C6-position: A common site for introducing larger substituents to explore interactions within the receptor binding pocket.

This guide will focus on how modifications at these positions impact the overall herbicidal efficacy of the analogs.

Structure-Activity Relationship (SAR) Analysis

Influence of Substituents at the C6-Position

Research has extensively explored the impact of substituting the C6-position of the picolinate ring with various aryl and heteroaryl groups. These modifications have a profound effect on herbicidal activity.

For instance, a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that the introduction of a substituted pyrazolyl ring at the C6-position can significantly enhance herbicidal potency.[3][6]

Table 1: Comparative Herbicidal Activity of C6-Substituted Picolinate Analogs against Arabidopsis thaliana

Compound IDC6-SubstituentR Group on Phenyl Ring of PyrazoleIC50 (µM) for A. thaliana root growth inhibitionReference
Picloram-ClN/A>1.0[3][6]
Halauxifen-methyl-ArylN/A0.16[6]
V-7 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl4-Cl, 3-CH30.0035 [6]
V-45-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl4-F, 3-CH30.012[3]
V-65-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl4-F, 3-CF30.015[3]

Key Insights:

  • The data clearly indicates that replacing the C6-chloro group of picloram with a substituted aryl-pyrazolyl moiety leads to a dramatic increase in herbicidal activity. Compound V-7 , for example, is approximately 45 times more potent than the commercial herbicide halauxifen-methyl.[6]

  • The nature of the substituent on the phenyl ring of the pyrazole at the C6-position also plays a crucial role. Electron-withdrawing groups, such as chlorine and fluorine, appear to be favorable for high activity.[3]

Impact of Substituents at the C4 and C5-Positions

While much of the recent focus has been on the C6-position, the substituents at the C4 and C5-positions are also critical determinants of herbicidal efficacy. In the parent compound, these are a chloro and a methyl group, respectively.

Studies on related phenoxyacetic acid herbicides have shown that the number and position of halogen substituents on the aromatic ring significantly influence biological activity.[9] It is plausible that similar principles apply to the picolinate scaffold. The 4-chloro substituent is likely crucial for interaction with the AFB5 receptor, and modifications at this position would be expected to have a substantial impact on activity.

The 5-methyl group's contribution is less well-defined in the available literature, but it likely influences the electronic properties and steric profile of the molecule, which in turn affects binding affinity and metabolic stability.

Role of the C2-Ester Group

The ethyl ester at the C2-position is a common feature in many picolinate herbicides. Esters are often used in agrochemicals as they can enhance uptake and translocation within the plant. The ester is typically hydrolyzed in planta to the corresponding carboxylic acid, which is the active form of the herbicide that binds to the auxin receptor.

The nature of the ester group can influence the rate of activation and the overall pharmacokinetic profile of the herbicide. For example, the use of different alkyl or aryl esters can modulate the compound's lipophilicity, affecting its movement across plant cuticles and cell membranes.[10]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the herbicidal activity of picolinate analogs.

Synthesis of this compound Analogs

A general synthetic route to picolinate esters involves the esterification of the corresponding picolinic acid.[11] For novel analogs, multi-step syntheses are often required, starting from commercially available precursors.

Workflow for Analog Synthesis:

SynthesisWorkflow Start Commercially Available Starting Materials Step1 Ring Formation/ Functionalization Start->Step1 Step2 Introduction of C4 and C5 Substituents Step1->Step2 Step3 Modification of C6-Position Step2->Step3 Step4 Esterification of C2-Carboxylic Acid Step3->Step4 Final Purified Analog Step4->Final RootGrowthAssay Start Surface Sterilize Arabidopsis Seeds Step1 Plate Seeds on Growth Medium Start->Step1 Step2 Stratify at 4°C for 2-3 days Step1->Step2 Step3 Germinate and Grow Vertically for 4 days Step2->Step3 Step4 Transfer Seedlings to Plates with Test Compounds Step3->Step4 Step5 Incubate for 3-5 days Step4->Step5 Step6 Measure Root Length and Calculate Inhibition Step5->Step6 Final Determine IC50 Values Step6->Final PostEmergenceAssay Start Sow Weed Seeds in Pots Step1 Grow Plants to 2-4 Leaf Stage Start->Step1 Step2 Prepare Herbicide Formulations Step1->Step2 Step3 Apply Herbicides using a Sprayer Step2->Step3 Step4 Maintain in Greenhouse for 14-21 days Step3->Step4 Step5 Visually Assess Plant Injury Step4->Step5 Final Determine Herbicidal Efficacy Step5->Final AuxinSignaling cluster_nucleus Nucleus Auxin Picolinate Herbicide (Auxin Mimic) TIR1_AFB TIR1/AFB (AFB5) Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Recruits Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Leads to Ub->Aux_IAA Ubiquitination

References

A Comparative Guide to the Structural Validation of Ethyl 4-chloro-5-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-chloro-5-methylpicolinate and its derivatives represent a critical scaffold in medicinal chemistry, forming the backbone of numerous candidate compounds in drug discovery pipelines. Unambiguous structural validation of these molecules is not merely a procedural step; it is the foundation upon which all subsequent biological, toxicological, and clinical data rests. An erroneous structural assignment can invalidate years of research and significant financial investment. This guide provides a comprehensive, workflow-based comparison of modern analytical techniques essential for the rigorous structural elucidation and purity assessment of this important class of heterocyclic compounds. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers to select the most efficient and definitive validation strategy.

Part 1: The Initial Hypothesis - Establishing the Molecular Framework

Following a successful synthesis, the first objective is to rapidly confirm that the reaction yielded a product with the correct molecular formula and the expected core structure. This initial phase relies on techniques that provide high-level, yet crucial, information.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the frontline technique for confirming the molecular weight of a newly synthesized compound. For this compound derivatives, it serves a dual purpose: confirming the overall mass and providing a critical clue to the presence of chlorine.

Causality of Choice: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a characteristic M/M+2 pattern in the mass spectrum.[1] Observing this pattern is a strong, early indicator of successful chlorination and incorporation of the correct halogen.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the derivative in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis: Look for the protonated molecule [M+H]⁺. The M+2 peak should have an intensity approximately one-third that of the M peak, confirming the presence of a single chlorine atom.[2]

Table 1: Expected Mass Spectrometry Data for this compound (Molecular Formula: C₉H₁₀ClNO₂; Exact Mass: 199.04)

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Intensity Ratio
[M+H]⁺200.0476202.0447~3:1
[M+Na]⁺222.0296224.0266~3:1

Workflow: Initial MS Validation

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation Prep Dissolve sample in Methanol/Acetonitrile LC Inject on C18 Column Prep->LC MS ESI+ Detection LC->MS MW Confirm [M+H]⁺ MS->MW Isotope Verify M/M+2 Ratio (~3:1) MW->Isotope

Caption: Workflow for initial molecular weight and chlorine presence confirmation via LC-MS.

1D NMR Spectroscopy: Mapping the H-C Skeleton

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy begins to build the actual structure. ¹H and ¹³C NMR are indispensable for mapping the proton and carbon framework of the molecule.[3]

Causality of Choice: The chemical shifts (δ) and coupling constants (J) in ¹H NMR provide definitive information about the electronic environment and connectivity of protons. For substituted pyridines, the protons on the aromatic ring have characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.[3][4] ¹³C NMR complements this by providing a count of unique carbon atoms and their chemical environments.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Spectrometer Setup (400 MHz):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a relaxation delay (D1) of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Rationale
H-3~7.8-8.0, s~125-128Aromatic proton adjacent to the ester.
H-6~8.5-8.7, s~150-152Aromatic proton α to the ring nitrogen, highly deshielded.[3]
-CH₃ (ring)~2.3-2.5, s~18-20Methyl group on the aromatic ring.
-O-CH₂-~4.3-4.5, q, J=7.1~61-63Methylene protons of the ethyl ester, split by -CH₃.
-CH₃ (ethyl)~1.3-1.5, t, J=7.1~14-15Methyl protons of the ethyl ester, split by -CH₂-.
C-2 (C=O)-~165-168Carbonyl carbon of the ester.
C-4 (C-Cl)-~145-148Carbon bearing the chlorine atom.
C-5 (C-CH₃)-~135-138Carbon bearing the methyl group.
Note: These are predicted values. Actual shifts will vary based on the specific derivative and solvent.

Part 2: Unambiguous Confirmation - Assembling the Pieces with 2D NMR

For highly substituted pyridines, 1D NMR alone may not be sufficient to definitively assign the structure and distinguish between isomers. Two-dimensional (2D) NMR experiments are crucial for providing unequivocal proof of connectivity.[5]

Causality of Choice:

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing secure C-H assignments.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments, especially for connecting to quaternary (non-protonated) carbons like C=O, C-Cl, and C-CH₃.[4][7]

By combining these experiments, a self-validating web of correlations can be built, leaving no doubt as to the molecule's constitution.

Logical Workflow: Structure Elucidation using 2D NMR

cluster_1d 1D NMR Data cluster_2d 2D NMR Experiments cluster_result Validated Structure H1 ¹H Signals (Protons) HSQC HSQC (¹JCH) H1->HSQC Assigns HMBC HMBC (ⁿJCH, n=2,3) H1->HMBC Connects Fragments (incl. Quaternary C) C13 ¹³C Signals (Carbons) C13->HSQC Protonated Carbons C13->HMBC Connects Fragments (incl. Quaternary C) Structure Unambiguous Connectivity Map HSQC->Structure HMBC->Structure

Caption: Logical flow for combining 1D and 2D NMR data to achieve unambiguous structural assignment.

Table 3: Key HMBC Correlations for Validating the this compound Scaffold

Proton (¹H Signal)Correlates to Carbon (¹³C Signal)Significance of Correlation
H-3 (~7.9 ppm)C-2 (C=O), C-4 (C-Cl), C-5 (C-CH₃)Confirms H-3 is adjacent to the ester, the chlorinated carbon, and the methylated carbon.
H-6 (~8.6 ppm)C-2 (C=O), C-4 (C-Cl), C-5 (C-CH₃)Confirms H-6 is α to nitrogen and adjacent to the methylated and chlorinated carbons.
-CH₃ (ring, ~2.4 ppm)C-4 (C-Cl), C-5 (C-CH₃), C-6Crucially links the methyl group to the chlorinated carbon (C-4) and the H-6 carbon (C-6).
-O-CH₂- (~4.4 ppm)C-2 (C=O)Confirms the ethyl group is part of the ester at position 2.

The observation of a correlation from the ring methyl protons (~2.4 ppm) to the carbon bearing the chlorine (C-4) is one of the most powerful pieces of evidence to confirm the specific 4-chloro-5-methyl substitution pattern.

Part 3: Final Validation - Purity Assessment by HPLC

Once the structure is unequivocally confirmed, the final step is to determine the purity of the bulk sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[8]

Causality of Choice: HPLC provides a quantitative measure of purity by separating the target compound from starting materials, by-products, and other impurities.[9] An optimized method should provide a sharp, symmetrical peak for the main compound, well-resolved from any other peaks.[8] For regulatory purposes, a validated stability-indicating HPLC method is required.

Experimental Protocol: RP-HPLC Purity Analysis

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Optimize a gradient using Acetonitrile and a buffered aqueous phase (e.g., 20mM Phosphate buffer, pH 3.0) to achieve a retention time of 5-10 minutes and good resolution from impurities.[9]

    • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 225 nm or 254 nm).[10]

    • Flow Rate: 1.0 mL/min.

  • Sample Analysis:

    • Prepare a sample solution of known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Inject 10 µL and record the chromatogram.

  • Purity Calculation:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 4: Comparison of Key Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
LC-MS Molecular Weight, Halogen PresenceHigh sensitivity, fast, confirms molecular formulaProvides no connectivity information, susceptible to ion suppression
1D NMR H-C Framework, Functional GroupsProvides detailed structural information, non-destructiveSignal overlap in complex molecules can make interpretation ambiguous
2D NMR Unambiguous Connectivity MapDefinitive proof of structure, resolves ambiguityLonger acquisition times, requires more sample
HPLC-UV Purity, QuantificationAccurate and precise for purity, robust and reproducibleStructure must be known, requires a chromophore for UV detection

Conclusion: An Orthogonal, Self-Validating Approach

The structural validation of a novel this compound derivative is a multi-faceted process that cannot rely on a single technique. The definitive power of this workflow lies in its orthogonal nature: Mass Spectrometry confirms the mass, 1D and 2D NMR together provide an unassailable structural proof, and HPLC quantifies the purity. Each technique validates the findings of the others, creating a comprehensive and trustworthy data package that meets the highest standards of scientific and regulatory rigor.

References

A Comparative Guide to the Synthesis of Substituted Picolinates for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Substituted picolinates, the ester derivatives of picolinic acid, represent a cornerstone in modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties of the pyridine ring and its ability to act as a bidentate ligand. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and material characteristics. This guide provides a comparative analysis of the principal synthetic routes to this vital class of molecules, offering insights into the mechanistic underpinnings and practical considerations for each methodology. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Picolinate Scaffold

The pyridine-2-carboxylate structure is a privileged scaffold. The nitrogen atom at the 2-position, in proximity to the carboxylate group, allows for strong chelation of metal ions, a property exploited in various biological systems and catalytic processes. Furthermore, the pyridine ring is a bioisostere for the phenyl group, offering improved solubility and metabolic stability in drug candidates. The ability to introduce a diverse array of functional groups onto the pyridine ring is therefore of paramount importance for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

An Overview of Synthetic Strategies

The synthesis of substituted picolinates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the following approaches:

  • Multi-component Reactions (MCRs): Convergent and atom-economical routes to complex picolinates from simple starting materials.

  • Cycloaddition Reactions: Powerful methods for the de novo construction of the pyridine ring, offering access to highly substituted derivatives.

  • Direct C-H Functionalization: A modern and efficient approach for the late-stage modification of the picolinate core.

  • Cross-Coupling Reactions: Versatile and widely used methods for the introduction of aryl and alkyl substituents.

  • Classical Synthetic Methods: Traditional, linear approaches that still hold relevance for specific substitution patterns.

Below is a flowchart illustrating the decision-making process for selecting an appropriate synthetic route.

Synthetic_Route_Selection start Desired Substituted Picolinate complexity Complexity of Target Molecule start->complexity availability Starting Material Availability complexity->availability mcr Multi-component Reactions complexity->mcr High Complexity, Convergent Synthesis cycloaddition Cycloaddition Reactions complexity->cycloaddition Complex Substitution Pattern functional_groups Functional Group Tolerance availability->functional_groups ch_activation C-H Activation availability->ch_activation Readily Available Picolinate Core cross_coupling Cross-Coupling availability->cross_coupling Functionalized Pyridines Available classical Classical Synthesis availability->classical Simple, Specific Isomers functional_groups->mcr High Tolerance Needed functional_groups->ch_activation Late-stage Functionalization functional_groups->cross_coupling Broad Tolerance

Caption: Decision flowchart for selecting a synthetic route to substituted picolinates.

Multi-component Reactions (MCRs): The Power of Convergence

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. A notable example in the synthesis of picolinates is the cooperative vinylogous anomeric-based oxidation.

Mechanistic Insights

This reaction proceeds through a cascade of intermediates, initiated by the formation of an enamine from an aldehyde and ammonium acetate. This is followed by a Knoevenagel condensation with malononitrile and a Michael addition with ethyl 2-oxopropanoate. The final, crucial step is a cooperative vinylogous anomeric-based oxidation, which leads to the aromatization of the dihydropyridine intermediate to the final picolinate product. The use of a heterogeneous catalyst, such as a metal-organic framework (MOF), can facilitate this process at ambient temperatures.

MCR_Mechanism reactants Aldehyde Ammonium Acetate Malononitrile Ethyl 2-oxopropanoate enamine Enamine Formation reactants->enamine knoevenagel Knoevenagel Condensation enamine->knoevenagel michael Michael Addition knoevenagel->michael dihydropyridine Dihydropyridine Intermediate michael->dihydropyridine oxidation Anomeric-based Oxidation dihydropyridine->oxidation product Substituted Picolinate oxidation->product

Caption: Simplified mechanism of a multi-component reaction for picolinate synthesis.

Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methylpicolinate
  • Materials: 4-methoxybenzaldehyde (1 mmol), ethyl 2-oxopropanoate (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and UiO-66(Zr)-N(CH2PO3H2)2 catalyst (0.02 g).

  • Procedure:

    • To a solution of 4-methoxybenzaldehyde, ethyl 2-oxopropanoate, and malononitrile in ethanol (10 mL), add ammonium acetate and the catalyst.

    • Stir the reaction mixture at room temperature for the time specified in the corresponding literature (typically a few hours).

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, filter the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford the desired picolinate.

Cycloaddition Reactions: Building the Pyridine Ring from Scratch

Cycloaddition reactions are powerful tools for the de novo synthesis of the pyridine ring, allowing for the creation of highly substituted and complex picolinate derivatives. Both [4+2] (Diels-Alder) and [2+2+2] cycloadditions are employed.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction can be utilized to construct the pyridine ring, often through an inverse-electron-demand mechanism where an electron-poor diene reacts with an electron-rich dienophile. For instance, vinylallenes can react with sulfonyl cyanides in a [4+2] cycloaddition to generate isopyridine intermediates, which then aromatize to the corresponding pyridines.

[2+2+2] Cycloaddition

Transition-metal catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly efficient and atom-economical method for synthesizing polysubstituted pyridines. Cobalt and other transition metals are effective catalysts for this transformation. This method allows for a high degree of control over the substitution pattern of the resulting pyridine ring.

Cycloaddition_Routes cluster_42 [4+2] Cycloaddition cluster_222 [2+2+2] Cycloaddition diene Diene (e.g., Vinylallene) adduct_42 Diels-Alder Adduct diene->adduct_42 dienophile Dienophile (e.g., Sulfonyl Cyanide) dienophile->adduct_42 aromatization_42 Aromatization adduct_42->aromatization_42 pyridine_42 Substituted Pyridine aromatization_42->pyridine_42 alkyne1 Alkyne metallacycle Metallacyclopentadiene alkyne1->metallacycle alkyne2 Alkyne alkyne2->metallacycle nitrile Nitrile pyridine_222 Substituted Pyridine nitrile->pyridine_222 catalyst Transition Metal Catalyst catalyst->metallacycle metallacycle->pyridine_222

Caption: Comparison of [4+2] and [2+2+2] cycloaddition routes to substituted pyridines.

Experimental Protocol: [4+2] Cycloaddition Synthesis of a 2-Sulfonylpyridine
  • Materials: Vinylallene (1 equiv), tosyl cyanide (1.2 equiv), and toluene.

  • Procedure:

    • In a sealed tube, dissolve the vinylallene and tosyl cyanide in toluene.

    • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).

    • Cool the reaction mixture to room temperature.

    • Add a base (e.g., DBU) to facilitate the aromatization of the cycloadduct.

    • Purify the product by column chromatography on silica gel.

Direct C-H Functionalization: The Modern Approach to Substitution

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom- and step-economical way to introduce functional groups onto a pre-existing molecular scaffold. For the synthesis of substituted picolinates, this approach allows for the late-stage modification of the pyridine ring, which is highly desirable in drug discovery programs.

Mechanistic Considerations

Palladium-catalyzed C-H arylation is a common method, often employing a directing group to achieve regioselectivity. The picolinamide moiety itself can act as a bidentate directing group, facilitating the ortho-C-H activation of an attached aryl group. The catalytic cycle typically involves C-H activation to form a palladacycle, followed by oxidative addition of an aryl halide and reductive elimination to form the new C-C bond.

A Senior Application Scientist's Guide to Benchmarking Catalysts for Ethyl 4-chloro-5-methylpicolinate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and agrochemical development, substituted picolinates are invaluable building blocks. Ethyl 4-chloro-5-methylpicolinate, in particular, serves as a versatile scaffold, where the C4-chloro position is a prime handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The success of these transformations—be it for forming a crucial carbon-nitrogen or carbon-carbon bond—is critically dependent on the selection of an optimal catalytic system.[1]

However, this substrate presents unique challenges. The electron-deficient nature of the pyridine ring and the presence of a Lewis basic nitrogen atom can complicate the catalytic cycle, often leading to catalyst inhibition or sluggish reactivity. This guide provides a comprehensive framework for benchmarking the performance of various catalysts for the coupling of this compound. As Senior Application Scientists, we emphasize not just the protocols but the underlying chemical logic, enabling researchers to make informed decisions tailored to their specific synthetic goals.

Part 1: The Rationale Behind a Benchmarking Workflow

A robust benchmarking protocol is the cornerstone of reliable catalyst comparison.[2] Its purpose is to minimize experimental variability so that performance differences can be attributed directly to the catalyst system. The following workflow is designed as a self-validating system, ensuring reproducibility and generating high-quality, comparable data.

General Experimental Workflow for Catalyst Benchmarking

The following protocol outlines a standardized procedure for a single benchmarking experiment. It is crucial to run all comparative experiments in parallel under identical conditions (e.g., same heating block, same batch of solvent, identical stir bars and vials).

1. Reagent Preparation & Inertion:

  • Substrates: Use a single, purified batch of this compound and the desired coupling partner for all experiments.

  • Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]

  • Catalyst/Ligand: If preparing a catalyst solution, do so in a glovebox and use degassed solvent. For solid catalysts, weigh them rapidly in the air and immediately place the reaction vessel under an inert atmosphere.

2. Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor and the ligand (if not using a pre-catalyst).

  • Add the this compound, the coupling partner, and the base.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with inert gas three times.[4]

  • Using a syringe, add the degassed solvent.

  • Place the vial in a pre-heated aluminum block on a magnetic stir plate.

3. Reaction Monitoring & Analysis:

  • Monitor the reaction at set time points (e.g., 1, 2, 4, 8, 24 hours).

  • Withdraw a small aliquot (~50 µL) via syringe and quench it into a vial containing a known concentration of an internal standard (e.g., dodecane) in a suitable solvent (e.g., ethyl acetate).

  • Analyze the quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of starting material and the yield of the desired product.[5][6][7]

4. Data Interpretation:

  • Plot yield versus time for each catalyst system to compare reaction rates.

  • Calculate the final yield and note any side-product formation.

  • For highly efficient catalysts, calculate the Turnover Number (TON) and Turnover Frequency (TOF) to quantify catalyst activity and longevity.[2]

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_analysis Monitoring & Analysis cluster_data Data Evaluation prep_reagents Prepare & Weigh Reagents (Substrates, Base) add_solids Add Solids to Reaction Vial prep_reagents->add_solids prep_catalyst Prepare Catalyst System (Pd Source + Ligand) prep_catalyst->add_solids prep_solvent Degas Anhydrous Solvent add_solvent Add Degassed Solvent via Syringe prep_solvent->add_solvent inert_atm Establish Inert Atmosphere (Evac/Backfill) add_solids->inert_atm inert_atm->add_solvent heat_stir Place in Pre-heated Block & Stir add_solvent->heat_stir aliquot Withdraw Aliquot at Timed Intervals heat_stir->aliquot quench Quench with Internal Standard aliquot->quench analyze Analyze by GC-MS or LC-MS quench->analyze plot_data Plot Yield vs. Time analyze->plot_data calc_metrics Calculate Final Yield, TON, TOF plot_data->calc_metrics compare Compare Catalyst Performance calc_metrics->compare

Caption: Standardized workflow for benchmarking catalyst performance.

Part 2: Performance Comparison for C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[8] For an electron-deficient substrate like this compound, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are required to promote the challenging oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination.[9][10]

Causality: The steric bulk of ligands like RuPhos or BrettPhos creates a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step.[11] Their electron-donating nature increases electron density on the palladium, which in turn facilitates the reductive elimination step to form the final product.[12] A strong, non-nucleophilic base such as sodium tert-butoxide is essential for deprotonating the amine coupling partner without interfering with the catalyst.[13]

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)L(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [Ar-Pd(II)L(HNR'R'')]⁺ oa_complex->amine_complex Amine Coordination (H₂NR'R'') amido_complex Ar-Pd(II)L(NR'R'') amine_complex->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination (Ar-NR'R'') l1 Rate-determining for Aryl Chlorides l2 Product Formation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance Data (Representative)

The following table summarizes expected performance for the coupling of this compound with morpholine, a common secondary amine.

Catalyst System (1 mol%)Base (1.4 eq)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / RuPhos NaOt-BuToluene1004>95Excellent for secondary amines.[9]
Pd₂(dba)₃ / BrettPhos NaOt-BuToluene10012~70Generally superior for primary amines.[10]
Pd(OAc)₂ / XPhos K₃PO₄t-AmOH1108>90A robust and versatile system.[14]
Pd(OAc)₂ / dppf Cs₂CO₃Dioxane11024<20Bidentate ligands are often less effective for aryl chlorides.[8][15]

Part 3: Performance Comparison for C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful and widely used method for creating C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of its boronic acid reagents.[16][17] For this substrate, catalyst systems must overcome the same challenges of C-Cl bond activation. The mechanism involves oxidative addition, followed by transmetalation with a boronate species (activated by a base), and finally reductive elimination.[18]

Causality: The base (e.g., K₃PO₄, Cs₂CO₃) plays a dual role: it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation, and it neutralizes the halide liberated during the cycle.[19] The choice of ligand is again crucial; bulky phosphines like SPhos or tri-tert-butylphosphine provide the necessary reactivity for activating the C-Cl bond.[5]

G pd0 Pd(0)Ln oa_complex Ar-Pd(II)L(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) trans_complex Ar-Pd(II)L(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar-Ar') boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate + Base (-H₂O) boronate->oa_complex l1 Product Formation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data (Representative)

The table below shows expected performance for the coupling of this compound with phenylboronic acid.

Catalyst System (2 mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O1006>95Highly active and general system for aryl chlorides.[5]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024~40Classical catalyst, often sluggish for C-Cl activation.
PdCl₂(dppf)Cs₂CO₃DME9018~65Effective, but may require longer times or higher temps.[20]
Pd(OAc)₂ / P(t-Bu)₃ K₃PO₄Toluene804>90Very active but air-sensitive ligand.[16]

Part 4: Field Insights and Catalyst Selection Logic

As application scientists, we recommend a logical, tiered approach to catalyst selection. The primary consideration is the desired bond, followed by the specific coupling partners and any sensitive functional groups present.

Decision-Making Framework:

  • Identify the Target Bond: Is it a C-N or C-C bond? This is the first branching point.

  • Assess the Coupling Partner:

    • For C-N bonds, is the amine primary or secondary? Sterically hindered? (e.g., BrettPhos for primary, RuPhos for secondary).[10]

    • For C-C bonds, what is the organometallic reagent? (e.g., Boronic acid for Suzuki, alkene for Heck, terminal alkyne for Sonogashira).[16][21][22]

  • Consider Practicality and Scale:

    • Cost: For large-scale synthesis, minimizing the loading of expensive palladium and ligands is critical. A highly active catalyst (e.g., Pd/SPhos) that works at 0.1 mol% may be more economical than a cheaper catalyst that requires 5 mol%.

    • Air Stability: Are you working in a glovebox-free environment? Pre-catalysts and air-stable ligands (e.g., many biarylphosphines) are advantageous over highly sensitive ones like P(t-Bu)₃.[14]

    • Robustness: For complex substrates in drug development, a versatile and robust catalyst system like Pd/XPhos might be preferable, even if not the absolute fastest for a simple model reaction.

Caption: Decision flowchart for initial catalyst system selection.

Conclusion

Benchmarking catalysts for the coupling of this compound is not a one-size-fits-all process. It requires a systematic approach grounded in an understanding of the substrate's unique electronic properties and the mechanisms of palladium-catalyzed cross-coupling reactions. For C-N bond formation, catalyst systems based on bulky biarylphosphine ligands such as RuPhos and XPhos are superior. For C-C Suzuki-Miyaura couplings, systems employing ligands like SPhos demonstrate high efficacy. By utilizing the standardized workflow and decision-making logic presented in this guide, researchers can efficiently identify and optimize the ideal catalytic system, accelerating the synthesis of novel compounds for critical applications in medicine and agriculture.

References

Biological activity comparison between methyl and ethyl picolinate esters

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Biological Activities of Methyl and Ethyl Picolinate Esters: A Guide for Researchers

Introduction: The Subtle Distinction with Significant Implications

For professionals engaged in drug discovery and the life sciences, the pyridine scaffold is a cornerstone of medicinal chemistry. Picolinic acid, a simple pyridine carboxylic acid isomer, and its derivatives are well-established as "privileged" structures, forming the backbone of numerous therapeutic agents.[1] The esterification of picolinic acid to form methyl picolinate and ethyl picolinate introduces a subtle yet critical structural modification: the addition of a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group. This guide provides an in-depth comparative analysis of these two esters, moving beyond simple data points to explore the causal relationships between their structural differences and potential biological activities.

While direct, side-by-side experimental comparisons in the literature are limited, this guide synthesizes available data on the individual esters, the parent picolinic acid, and established Structure-Activity Relationship (SAR) principles to provide a predictive framework for researchers.[2] The primary distinction lies in the physicochemical properties imparted by the alkyl group, which can profoundly influence a molecule's interaction with biological systems.

Physicochemical and Pharmacokinetic Profile: A Tale of Two Alkoxy Groups

The length of the ester's alkyl chain directly impacts its lipophilicity, molecular weight, and steric profile. These parameters are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, governing its ability to reach and interact with a biological target.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyMethyl Picolinate (Predicted)Ethyl Picolinate (Predicted)Rationale & Potential Implications
Lipophilicity (LogP) LowerHigherThe additional methylene unit in the ethyl group increases its nonpolar character, leading to higher lipophilicity.[2] This can enhance permeability across lipid-rich barriers like the bacterial cell wall or the blood-brain barrier, but may also increase binding to plasma proteins.
Molecular Weight 137.14 g/mol 151.17 g/mol The ethyl group adds 14 Da. While a minor difference, it can be a factor in binding interactions and fitting within an enzyme's active site.
Steric Hindrance LowerHigherThe bulkier ethyl group can introduce greater steric hindrance.[2] This may positively or negatively influence binding affinity and selectivity for biological targets, depending on the target's topology.
Metabolic Stability Potentially LowerPotentially HigherEthyl esters are often more resistant to hydrolysis by serum esterases compared to methyl esters. This could lead to a longer half-life for ethyl picolinate in biological systems.

Comparative Analysis of Biological Activities

Based on the foundational physicochemical differences, we can extrapolate the potential impact on various biological activities.

Antimicrobial and Antifungal Activity

The parent compound, picolinic acid, and its salts demonstrate potent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[3] The mechanism is often linked to its ability to chelate metal ions essential for microbial growth.[4] While the esters themselves are not strong chelators, they can act as prodrugs, undergoing intracellular hydrolysis to release the active picolinic acid.

  • Ethyl Picolinate: Experimental data shows that ethyl picolinate inhibits the outgrowth and sporulation of several Bacillus species.[5] This activity is attributed to preventing the uptake of precursors for protein, RNA, and DNA synthesis.[5]

  • Methyl Picolinate: Direct experimental data on the antimicrobial activity of methyl picolinate is scarce.

  • Comparative Insight: Based on SAR, the higher lipophilicity of ethyl picolinate is predicted to facilitate more efficient passage through the lipid-rich bacterial cell wall.[2] This could lead to higher intracellular concentrations and potentially greater potency compared to methyl picolinate, assuming equivalent rates of hydrolysis to the active acid form.

Table 2: Summary of Known Antimicrobial Activity

CompoundOrganism(s)Observed EffectReference(s)
Ethyl Picolinate Bacillus cereus, B. megaterium, B. brevisInhibition of outgrowth and sporulation[5]
Picolinic Acid & Salts S. aureus, P. aeruginosa, B. subtilis, C. albicansHigh antimicrobial activity (MICs 0.02-3.13 mg/mL)[3]
Metal Picolinates Various foodborne bacteriaStrong antibacterial activity (MICs as low as 0.5 mg/mL)[6][7]
Anticancer Activity

Picolinic acid and its more complex derivatives have shown considerable promise as antitumor agents.[8][9] The esters, methyl and ethyl picolinate, primarily serve as versatile chemical intermediates for the synthesis of these more complex, potent molecules.[10][11][12] For instance, ethyl picolinate is a key starting material for synthesizing picolinohydrazide, a precursor to novel compounds demonstrating cytotoxicity against A549 lung cancer cells.[8] Similarly, derivatives of N-methyl-picolinamide have been developed as selective inhibitors of Aurora-B kinase, a protein involved in cell division.[10][11]

  • Mechanism of Action: The anticancer effects of picolinate derivatives are diverse, ranging from the induction of apoptosis via endoplasmic reticulum stress to the specific inhibition of protein kinases crucial for cancer cell proliferation.[8][11]

  • Comparative Insight: When considering the esters as potential anticancer agents themselves, the difference in alkyl chains could influence their activity. The increased steric bulk of the ethyl group might alter the binding orientation within a target protein compared to the methyl group. Furthermore, its enhanced lipophilicity could lead to greater accumulation in cancer cells, potentially increasing cytotoxicity. However, this remains speculative without direct comparative studies.

Enzyme Inhibition

The picolinic acid scaffold is a well-established platform for designing potent enzyme inhibitors targeting diseases from hypertension to Alzheimer's.[13][14][15] For example, substituted picolinic acids are effective inhibitors of dopamine β-monooxygenase.[13]

  • Role of the Ester: In many cases, the free carboxylate group of picolinic acid is essential for activity, often by coordinating with a metal cofactor in the enzyme's active site.[13] Therefore, methyl and ethyl picolinate would likely function as prodrugs , requiring enzymatic hydrolysis within the cell to unmask the active carboxylic acid.

  • Comparative Insight: The key differentiator would be the rate of this bioactivation. Ethyl esters can be more sterically hindered and thus more resistant to hydrolysis than methyl esters. This could mean that methyl picolinate might be more rapidly converted to the active form, leading to a faster onset of action, while ethyl picolinate might offer a more sustained release, resulting in a longer duration of action. This trade-off is a critical consideration in drug design.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two key biological assays.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Causality: The broth microdilution method is chosen for its efficiency, reproducibility, and ability to generate quantitative MIC data, allowing for a precise comparison of the potency of methyl and ethyl picolinate.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve methyl picolinate and ethyl picolinate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as it can be toxic to the microbes.

  • Microplate Preparation: Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells in columns 1 through 11.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Mix well and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Determining MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Compound Stock Solutions dilute Perform 2-Fold Serial Dilutions stock->dilute plate Aliquot 50µL Broth to 96-Well Plate plate->dilute inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with 50µL Microbial Suspension inoculum->inoculate dilute->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Read Plate Visually or with Spectrometer incubate->read mic Determine MIC Value read->mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The MTT assay is a robust, widely accepted standard for in vitro cytotoxicity screening. It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of methyl and ethyl picolinate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

MTT_Assay_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_readout Day 4/5: Readout seed Seed Cells in 96-Well Plate attach Incubate 24h for Cell Attachment seed->attach treat Treat Cells with Serial Dilutions of Compounds attach->treat incubate_treat Incubate for Exposure Period (48-72h) treat->incubate_treat mtt Add MTT Reagent (Incubate 3-4h) incubate_treat->mtt solubilize Remove Medium & Add Solubilizing Agent mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The substitution of a methyl group with an ethyl group on the picolinate scaffold presents a subtle yet potentially impactful modification that can influence a range of biological activities. Based on established SAR principles, ethyl picolinate is predicted to exhibit increased lipophilicity, which may translate to enhanced antimicrobial and potentially altered anticancer activities compared to its methyl counterpart.[2] Conversely, the potentially faster hydrolysis of methyl picolinate could make it a more efficient prodrug for delivering the active picolinic acid to intracellular targets.

These predictions, however, necessitate empirical validation. There is a clear need for direct, head-to-head studies utilizing standardized assays, such as those detailed in this guide, to quantify the differences in potency and efficacy between these two fundamental chemical building blocks. Such research will provide invaluable data for drug development professionals, enabling more rational design of next-generation therapeutics based on the versatile picolinate scaffold.

References

A Senior Application Scientist's Guide to In-Vitro Evaluation of Novel Compounds Derived from Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro testing of novel chemical entities synthesized from the versatile starting material, Ethyl 4-chloro-5-methylpicolinate. As a senior application scientist, the emphasis here is not merely on procedural steps but on the strategic rationale behind experimental design, ensuring robust and publishable data. We will explore comparative analyses against established alternatives, supported by illustrative experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals engaged in the early stages of drug discovery and development.

Introduction: The Potential of this compound as a Scaffold for Bioactive Molecules

This compound is a pyridine derivative offering multiple reactive sites for chemical modification. The picolinate scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The chloro- and ethyl ester functionalities on this particular starting material provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.

The strategic importance of this starting material lies in its potential to serve as a precursor for a variety of therapeutic agents, including but not limited to anticancer, antimicrobial, and enzyme-inhibiting molecules. The purpose of this guide is to provide a robust in-vitro testing cascade to identify and characterize the biological activity of novel compounds synthesized from this promising scaffold.

Comparative In-Vitro Analysis of Anticancer Activity

A primary focus for novel heterocyclic compounds is the evaluation of their anticancer potential. A multi-faceted approach is necessary to not only determine cytotoxicity but also to elucidate the underlying mechanism of action.

Initial Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer activity is a broad cytotoxicity screen across a panel of human cancer cell lines. The choice of cell lines should be strategic, representing various cancer types to identify potential tissue-specific activity.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (synthesized from this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative IC50 Values (µM) of Hypothetical Derivatives

Compound IDModification from Parent ScaffoldMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)
ECMP-A1 Amide formation at ester15.225.818.530.1
ECMP-S1 Suzuki coupling at chloro5.88.24.112.6
ECMP-SN1 Nucleophilic substitution at chloro10.114.79.822.4
Doxorubicin (Reference)0.91.20.71.5

This table presents hypothetical data for illustrative purposes.

Delving Deeper: Mechanism of Action Studies

Compounds exhibiting promising IC50 values should be subjected to further assays to understand their mechanism of action.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate with RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Comparative In-Vitro Analysis of Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Derivatives of this compound can be screened for both antibacterial and antifungal activities.

Initial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Comparative MIC Values (µg/mL) of Hypothetical Derivatives

Compound IDModificationS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
ECMP-A2 Hydrazide formation3264>128
ECMP-S2 Thiol substitution at chloro81632
Ciprofloxacin (Reference - Bacteria)10.5N/A
Fluconazole (Reference - Fungus)N/AN/A4

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition Assays: Targeting Kinases

The pyridine core is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in disease pathways.

In-Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is to measure the phosphorylation of a substrate.

Experimental Protocol: In-Vitro Kinase Assay (Generic)

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Detection: Detect the phosphorylated substrate using methods such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow A This compound B Amide/Hydrazide Formation (at Ester) A->B C Suzuki/Buchwald-Hartwig Coupling (at Chloro) A->C D Nucleophilic Substitution (at Chloro) A->D E Diverse Library of Bioactive Candidates B->E C->E D->E

Caption: Generalized synthetic routes from this compound.

G cluster_screening In-Vitro Screening Cascade Start Synthesized Compound Library Primary Primary Screen (e.g., MTT Assay @ single high concentration) Start->Primary DoseResponse Dose-Response & IC50/MIC Determination Primary->DoseResponse Secondary Secondary Assays (e.g., Apoptosis, Cell Cycle, Biofilm) DoseResponse->Secondary Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Pathway Analysis) Secondary->Mechanism Hit Hit Compound for Further Development Mechanism->Hit

Caption: Logical workflow for in-vitro screening of new compounds.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor P_Receptor Phosphorylated Receptor Receptor->P_Receptor Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) P_Receptor->Downstream Inhibitor Picolinate Derivative Inhibitor->P_Receptor Inhibition Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: Potential mechanism of action for a kinase inhibitor.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the in-vitro evaluation of novel compounds derived from this compound. By employing a combination of primary screening and detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The key to success lies not in the blind application of assays but in the thoughtful design of experiments that yield clear, interpretable, and actionable data. Future work should focus on in-vivo efficacy and safety profiling of the most promising candidates identified through this in-vitro cascade.

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Novel Picolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinic is paved with rigorous evaluation. A critical, yet often underestimated, hurdle is the characterization of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and late-stage attrition. This guide provides a comprehensive framework for designing and executing comparative cross-reactivity studies, using Ethyl 4-chloro-5-methylpicolinate as a representative model from the medicinally significant picolinate class of compounds.

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and thousands of drug candidates.[1] Its derivatives are lauded for their ability to enhance metabolic stability, permeability, and biological potency.[1][2] However, this same biological activity necessitates a thorough investigation into potential off-target binding. This guide moves beyond mere protocol recitation to explain the scientific rationale behind each step, empowering you to build a robust, self-validating system for selectivity profiling.

Part 1: Designing the Selectivity Assessment Cascade

A systematic, tiered approach is the most resource-effective strategy for evaluating cross-reactivity. The goal is to rapidly identify potential liabilities early, allowing for data-driven decisions in lead optimization.[3][4] This "fail fast, fail cheap" philosophy is integral to modern drug discovery.

Our experimental workflow begins with broad, high-throughput screening to cast a wide net, followed by more focused, hypothesis-driven assays to confirm and quantify any initial hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Mechanistic & Cellular Validation in_silico In Silico Profiling (Computational Prediction) safety_panel In Vitro Safety Panel (e.g., SafetyScreen44) in_silico->safety_panel Nominate High-Risk Targets binding_assay Radioligand Binding Assays (Ki Determination) safety_panel->binding_assay Identified 'Hits' (>50% inhibition) functional_assay Functional Assays (IC50/EC50 Determination) binding_assay->functional_assay Confirmed Binders cellular_thermal_shift Cellular Target Engagement (e.g., CETSA) functional_assay->cellular_thermal_shift Functionally Active Off-Targets phenotypic_assay Phenotypic/Cell-Based Assays cellular_thermal_shift->phenotypic_assay end Data-Driven Lead Optimization (SAR) phenotypic_assay->end Comprehensive Selectivity Profile start Test Compound: This compound & Derivatives start->in_silico

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Off-Target Liability Screening

The initial step involves screening the parent compound and its key derivatives against a panel of targets known to be associated with adverse drug reactions (ADRs).[5][6] Several commercial services offer standardized panels, such as the SafetyScreen44 or InVEST44 panels, which cover a well-established set of GPCRs, ion channels, transporters, and enzymes implicated in clinical side effects.[3][5][6][7]

Rationale: This unbiased approach provides a broad overview of potential off-target interactions.[4] Identifying liabilities at this stage allows for early structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[5]

Data Presentation: Results from a broad panel screen are typically presented as percent inhibition at a fixed concentration (e.g., 10 µM). This allows for a quick comparison across multiple targets and compounds.

Table 1: Example Data from a Tier 1 Safety Panel Screen Data is hypothetical for illustrative purposes.

TargetCompound A (Parent) % Inhibition @ 10µMCompound B (Derivative 1) % Inhibition @ 10µMCompound C (Derivative 2) % Inhibition @ 10µM
Primary Target 95.2%98.1%85.4%
Adenosine A1 Receptor8.1%5.5%65.7%
hERG (IKr Ion Channel)12.5%15.2%9.8%
Muscarinic M1 Receptor55.3%20.1%48.9%
Dopamine D2 Receptor4.3%6.2%7.1%
COX-1 Enzyme2.2%1.8%3.5%

In this example, Compound C shows a potential liability at the Adenosine A1 receptor, while both A and C show activity at the Muscarinic M1 receptor. These "hits" (typically >50% inhibition) would be prioritized for Tier 2 validation.

Part 2: Quantitative Confirmation and Mechanistic Insights

Hits identified in Tier 1 screening must be validated and quantified. This involves determining the precise binding affinity (Ki) and/or functional potency (IC50/EC50) at the off-target protein.

Experimental Protocol: Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor, for instance, the Muscarinic M1 receptor identified as a hit in our hypothetical screen.

Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration of test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

G cluster_0 Assay Principle cluster_1 cluster_2 start Receptor R BoundComplex R-L* Receptor->BoundComplex RadioLigand L* RadioLigand->BoundComplex TestCompound C Receptor2 R UnboundRadioLigand L* Receptor2->UnboundRadioLigand BoundCompound R-C Receptor2->BoundCompound RadioLigand2 L* RadioLigand2->UnboundRadioLigand TestCompound2 C TestCompound2->BoundCompound

Caption: Competitive radioligand binding assay schematic.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Dilute a high-affinity radioligand (e.g., [³H]-N-methylscopolamine for M1 receptors) to a working concentration (typically at or below its Kd value).

    • Test Compounds: Prepare a serial dilution series of the this compound derivatives (e.g., from 100 µM to 1 pM) in assay buffer.

    • Receptor Source: Use a membrane preparation from cells recombinantly expressing the target receptor (e.g., CHO-K1 cells expressing human M1).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a high concentration of a known non-radiolabeled competitor (e.g., 10 µM atropine) for non-specific binding (NSB) wells.

    • Add 50 µL of the test compound dilutions to the respective wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Initiate the binding reaction by adding 50 µL of the receptor membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The exact time and temperature must be optimized for each receptor-ligand pair.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the receptor-bound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation for Tier 2

The quantitative data from these assays allow for a direct comparison of the selectivity profile of each derivative.

Table 2: Comparative Off-Target Affinity and Selectivity Data is hypothetical for illustrative purposes.

CompoundPrimary Target Ki (nM)Off-Target M1 Ki (nM)Selectivity Index (M1 Ki / Primary Target Ki)
A (Parent)1585057
B (Derivative 1)1012,5001,250
C (Derivative 2)452205

Interpretation: A higher selectivity index is desirable. In this example, Derivative B demonstrates a significantly improved selectivity profile over the parent compound (A) and Derivative C. The structural modifications made to create Derivative B successfully mitigated the off-target activity at the Muscarinic M1 receptor, making it a more promising candidate for further development.

Part 3: Conclusion and Future Directions

A thorough, evidence-based assessment of cross-reactivity is not an optional step but a fundamental requirement for modern drug development. By employing a tiered screening cascade, from broad panels to quantitative validation assays, researchers can build a comprehensive selectivity profile for novel chemical entities like this compound and its derivatives. This systematic approach enables data-driven decisions, de-risks development programs, and ultimately contributes to the creation of safer and more effective medicines. The protocols and frameworks provided herein serve as a robust starting point for any laboratory engaged in the crucial task of characterizing the selectivity of their lead compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 4-chloro-5-methylpicolinate. As a chlorinated pyridine derivative, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This document is designed for professionals in research, and drug development, offering in-depth, actionable intelligence rooted in established safety science and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally related compounds, such as other chlorinated picolinates and acetoacetates.

Inferred Hazardous Characteristics:

  • Toxicity: Similar chlorinated compounds are classified as toxic if swallowed, with the potential for severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.[3][4]

  • Corrosivity: Many related esters with chloro- groups are corrosive and can cause severe burns to skin, eyes, and mucous membranes upon contact.[1][5]

  • Environmental Hazard: As a chlorinated organic compound, this compound is presumed to be toxic to aquatic life with potentially long-lasting effects.[5] Chlorinated pyridines as a class are subject to environmental scrutiny by agencies like the U.S. Environmental Protection Agency (EPA).[6] Improper disposal can lead to significant contamination of water and soil.[7]

  • Reactivity: The compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2][5] Contact with these can lead to vigorous and hazardous reactions. Thermal decomposition may release toxic and irritating gases such as carbon oxides, hydrogen chloride gas, and nitrogen oxides.[2][5]

Due to these properties, this compound must be treated as a hazardous waste. The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulatory framework for managing such waste.[7]

Hazard Parameter Inferred Classification & Rationale Primary Safety Concern Source
Acute Oral Toxicity Likely Toxic (Category 3/4) . Based on data for related compounds like Ethyl 4-chloroacetoacetate (LD50 Oral - Rat - 200 mg/kg).Accidental ingestion could be highly harmful or fatal.[2]
Skin Corrosion/Irritation Corrosive (Category 1B/1C) . Related compounds are known to cause severe skin burns.Direct contact can cause immediate and severe tissue damage.[1][2]
Serious Eye Damage Corrosive (Category 1) . Causes severe eye damage.Splash risk can lead to permanent eye injury.[1][5]
Environmental Hazard Toxic to aquatic life . Chlorinated organic compounds are often persistent and harmful in aquatic ecosystems.Improper release can cause long-term environmental damage.[5]
EPA Waste Code (Anticipated) D002 (Corrosive) , Potential for F-Listed codes if mixed with common lab solvents.Dictates specific regulatory requirements for disposal.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that waste this compound is handled safely from the point of generation to its final collection by a certified hazardous waste contractor.

Step 1: Point-of-Generation Waste Segregation

The Principle: Never mix hazardous waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Segregation is the first line of defense against such events.[8][10]

Procedure:

  • Dedicate a Waste Container: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with:

    • Acids or Bases.[10]

    • Oxidizing or Reducing Agents.[10]

    • Non-hazardous waste or general trash.[7]

    • Other organic solvent wastes unless their compatibility is confirmed. Halogenated waste streams are often kept separate from non-halogenated ones.

Step 2: Container Selection and Management

The Principle: The integrity of the waste container is paramount to preventing leaks and exposures. The container must be chemically compatible with the waste and robust enough for storage and transport.[8]

Procedure:

  • Select a Compatible Container: Use a container made of materials resistant to chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[10]

  • Ensure Proper Closure: The container must have a secure, leak-proof screw cap.[7] Keep the container closed at all times except when adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub or tray). This will contain any potential leaks or spills from the primary container.[7][8]

Step 3: Hazardous Waste Labeling

The Principle: Accurate and clear labeling is a regulatory requirement and essential for safety. It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal technicians.[11]

Procedure:

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, attach a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards: "Toxic," "Corrosive," "Environmental Hazard".[10]

    • The date when the first drop of waste was added (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)

The Principle: The SAA is a designated laboratory area for the short-term storage of hazardous waste at or near the point of generation, under the control of laboratory personnel.[10][11]

Procedure:

  • Designate an SAA: This can be a marked section of a lab bench, a chemical fume hood, or a dedicated cabinet.[10]

  • Safe Placement: Store the labeled, sealed container in its secondary containment within the designated SAA.

  • Monitor Accumulation: Do not exceed 55 gallons of a single waste stream within the SAA.[11] Once a container is full, it must be removed from the SAA within three days.[10] Partially filled containers can remain in the SAA for up to one year.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Container Status & EHS Handoff A Waste Generation (this compound) B Select Compatible Container (e.g., Glass, HDPE) A->B C Affix & Complete Hazardous Waste Label B->C D Place in Secondary Containment C->D E Store in Designated SAA (Keep Container Closed) D->E F Is Container Full? E->F G Continue Use, Monitor Level F->G No H Arrange for Pickup (Contact EHS/Waste Contractor) F->H Yes G->E I Move to Central Accumulation Area (By Trained Personnel) H->I J Final Disposal by Licensed Contractor I->J caption Figure 1. Disposal Workflow for this compound.

Caption: Figure 1. Disposal Workflow for this compound.

Emergency Procedures: Spill Management

The Principle: A prepared response is crucial to mitigating the harm from an accidental release.

Procedure:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency number.

  • Don PPE: For small, manageable spills, don appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.[2]

    • A lab coat.

    • Use a respirator if vapor concentrations are high or ventilation is poor.[5]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][12]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as "Hazardous Waste" and manage it according to the protocol above.

Final Disposal: The Role of the Professional Contractor

Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste contractor.[8] These contractors are equipped to transport and dispose of the chemical in a manner compliant with all local, state, and federal regulations, likely through high-temperature incineration, which is the preferred method for destroying chlorinated organic compounds.[13]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective responsibility as scientific professionals.

References

Navigating the Synthesis Landscape: A Guide to the Safe Handling of Ethyl 4-chloro-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical synthesis, the novel compounds we create are as potent in their potential for discovery as they are in their potential for hazard. Ethyl 4-chloro-5-methylpicolinate, a substituted pyridine derivative, represents a class of molecules pivotal to modern drug design. As Senior Application Scientists, our role extends beyond providing reagents; it is our responsibility to empower you with the critical knowledge to handle these materials with the utmost safety and efficacy. This guide provides essential, immediate safety and logistical information for the handling of this compound, grounded in established safety principles and data from closely related chemical analogues.

Understanding the Hazard Profile: An Evidence-Based Approach

Anticipated Hazards Include:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][3][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][2][3][4][5][6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3][4]

  • Aquatic Toxicity: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.[6][7]

This extrapolated data forms the basis of our recommended safety procedures, ensuring a cautious and proactive approach to handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLab coatRecommended to be performed in a fume hood. If not feasible, an N95 dust mask is advised.
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Lab coatWork within a certified chemical fume hood.
Reaction Setup & Workup Chemical safety goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges.

Operational Plans: From Receipt to Reaction

A meticulous and well-documented operational plan is the cornerstone of laboratory safety. The following step-by-step guidance will help you navigate the handling of this compound with confidence.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed.

Experimental Workflow

The following diagram illustrates a recommended workflow for handling this compound in a typical laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_disposal Disposal Don PPE Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Reaction Setup Reaction Setup Prepare Solution->Reaction Setup Monitor Reaction Monitor Reaction Reaction Setup->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extraction/Purification Extraction/Purification Quench Reaction->Extraction/Purification Segregate Waste Segregate Waste Extraction/Purification->Segregate Waste Label & Store Waste Label & Store Waste Segregate Waste->Label & Store Waste Dispose via EHS Dispose via EHS Label & Store Waste->Dispose via EHS

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[6][7]
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is critical to protect both personnel and the environment.

Waste Segregation:

  • Solid Waste: Collect unreacted this compound and contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound and chlorinated organic solvents in a separate, labeled hazardous waste container. Do not mix with non-halogenated waste streams.

  • Aqueous Waste: Aqueous layers from extractions may contain dissolved product and should be treated as hazardous waste.

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Skin and Eye Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram outlines the decision-making process for waste segregation.

Waste Segregation Decision Tree Waste Generated Waste Generated Is it contaminated with this compound? Is it contaminated with this compound? Waste Generated->Is it contaminated with this compound? Solid Waste Container (Halogenated) Solid Waste Container (Halogenated) Is it contaminated with this compound?->Solid Waste Container (Halogenated) Yes, and is solid Liquid Waste Container (Halogenated Organic) Liquid Waste Container (Halogenated Organic) Is it contaminated with this compound?->Liquid Waste Container (Halogenated Organic) Yes, and is organic liquid Aqueous Waste Container (Halogenated) Aqueous Waste Container (Halogenated) Is it contaminated with this compound?->Aqueous Waste Container (Halogenated) Yes, and is aqueous Non-Hazardous Waste Non-Hazardous Waste Is it contaminated with this compound?->Non-Hazardous Waste No

Caption: A decision tree for the proper segregation of waste.

By adhering to these guidelines, researchers can confidently and safely unlock the scientific potential of this compound while maintaining a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.